6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUIKPQXMJJOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972647 | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57196-62-0 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57196-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug discovery. We will delve into its chemical and physical characteristics, provide a detailed synthesis protocol, and explore its relevance in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound is the hydrochloride salt of the parent compound, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. The salt form enhances its stability and solubility, making it more amenable for use in various research and development settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO | |
| Molecular Weight | 199.68 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 234-235 °C | [1] |
| Solubility | Slightly soluble in chloroform and methanol. The hydrochloride salt form enhances its aqueous solubility. | [2] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon). | [2] |
Synthesis and Purification: The Pictet-Spengler Reaction
The most common and efficient method for the synthesis of this compound is the Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst.
Reaction Mechanism
The Pictet-Spengler reaction proceeds through the following key steps:
-
Iminium Ion Formation: The reaction is initiated by the condensation of the primary amine of 3-methoxyphenethylamine with formaldehyde to form a Schiff base, which is then protonated to generate an electrophilic iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenethylamine derivative attacks the iminium ion in an intramolecular electrophilic aromatic substitution. The methoxy group at the 6-position of the resulting tetrahydroisoquinoline ring directs the cyclization to the para position.
-
Deprotonation: The resulting intermediate is deprotonated to restore aromaticity and yield the final tetrahydroisoquinoline ring system.
Caption: Pictet-Spengler synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[1]
Materials:
-
3-Methoxyphenethylamine
-
Formaldehyde solution (20%)
-
Concentrated Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Isopropanol
-
Diethyl ether
Procedure:
-
To a solution of 3-methoxyphenethylamine (50 g, 0.33 mol), add a 20% formaldehyde solution (50 g) dropwise with stirring over a period of 15 minutes.
-
Heat the reaction mixture on a steam bath for 1 hour.
-
After heating, add an excess of concentrated hydrochloric acid to the reaction mixture.
-
Evaporate the mixture to dryness in vacuo to obtain the crude hydrochloride salt.
-
Recrystallize the resulting solid from a mixture of methanol, isopropanol, and diethyl ether to yield pure this compound.
Yield: Approximately 61%.[1] Melting Point: 234-235 °C.[1]
Spectroscopic Characterization
Accurate characterization of the synthesized compound is crucial for its use in further research. Below are the expected spectroscopic data for the free base, which are informative for the hydrochloride salt as well.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the free base, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, in CDCl₃ is expected to show the following signals:
-
δ 6.94 (d, J=8.0 Hz, 1H): Aromatic proton.
-
δ 6.71 (d, J=8.0 Hz, 1H): Aromatic proton.
-
δ 6.63 (s, 1H): Aromatic proton.
-
δ 4.00 (s, 2H): Methylene protons at C1.
-
δ 3.78 (s, 3H): Methoxy protons.
-
δ 3.16 (t, J=5.6Hz, 2H): Methylene protons at C3.
-
δ 2.83 (t, J=5.2Hz, 2H): Methylene protons at C4.[2]
For the hydrochloride salt, a broad singlet corresponding to the N-H proton is also expected, typically downfield.
Further Spectroscopic Data
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the aromatic ring, C-O stretch of the methoxy group, and N-H stretching vibrations.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
Pharmacological Significance and Applications
This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.
Role in Neuropharmacology
The tetrahydroisoquinoline core is present in many compounds that interact with the central nervous system. Derivatives of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline are explored for their potential as:
-
Sigma Receptor Ligands: Certain derivatives have shown high affinity and selectivity for sigma-2 receptors, which are overexpressed in some cancer cells, making them targets for tumor imaging and therapy.[1]
-
Anticancer Agents: Some N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site, exhibiting significant cytotoxicity against various human tumor cell lines.[3]
-
P-glycoprotein (P-gp) Substrates: The 6,7-dimethoxy analogue has been investigated as a substrate for the P-glycoprotein multidrug transporter, which is involved in drug resistance in cancer.[4]
It is important to note that while the parent compound is a key precursor, the specific biological activity is often fine-tuned through derivatization at the nitrogen atom or other positions on the ring system.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and Hazardous to the aquatic environment, long-term hazard (Category 2).
-
Precautionary Statements:
-
Wash skin thoroughly after handling.
-
Do not eat, drink or smoke when using this product.
-
Avoid release to the environment.
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
Dispose of contents/container in accordance with local regulations.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-established synthetic route. Its core structure is a cornerstone for the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology. A thorough understanding of its fundamental properties, synthesis, and handling is essential for researchers and drug development professionals seeking to leverage this important scaffold in their work.
References
- 1. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 3. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,7-Dimethoxy-2-[3-(5-[11C]methoxy-1,2,3,4-tetrahydro-naphthalen-1-yl)-propyl]-1,2,3,4-tetrahydro-isoquinoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 57196-62-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate and pharmacophore in contemporary drug discovery. We will delve into its synthesis, analytical characterization, pharmacological significance, and safe handling protocols, offering insights grounded in established scientific principles and methodologies.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the parent amine, 6-methoxy-1,2,3,4-tetrahydroisoquinoline. The hydrochloride form enhances its stability and solubility in aqueous media, rendering it suitable for a variety of research and development applications.
| Property | Value | Source |
| CAS Number | 57196-62-0 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO | [1][2] |
| Molecular Weight | 199.68 g/mol | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Storage | -20°C, sealed storage, away from moisture | [1][2] |
Synthesis: The Pictet-Spengler Reaction
The most common and efficient method for the synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline is the Pictet-Spengler reaction.[3][4][5] This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the case of our target molecule, 2-(3-methoxyphenyl)ethylamine serves as the key starting material.
Reaction Mechanism
The Pictet-Spengler reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system. The electron-donating methoxy group on the aromatic ring facilitates this cyclization.
Caption: Mechanism of the Pictet-Spengler Reaction.
Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
2-(3-methoxyphenyl)ethylamine
-
Paraformaldehyde
-
Formic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol
-
Sodium Hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-methoxyphenyl)ethylamine in formic acid. Causality: Formic acid serves as both a solvent and a catalyst for the initial condensation with formaldehyde.
-
Addition of Formaldehyde Source: To the stirred solution, add paraformaldehyde in portions. Causality: Paraformaldehyde is a stable source of formaldehyde that depolymerizes in situ under acidic and heated conditions, allowing for a controlled reaction.
-
Reaction: Heat the mixture to 50°C and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Work-up and Basification: After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic. Causality: Neutralization quenches the reaction and converts the product to its free base form, which is soluble in organic solvents.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Causality: Dichloromethane is an effective solvent for extracting the free base from the aqueous layer. The brine wash removes residual water, and MgSO₄ is a drying agent.
-
Solvent Removal: Remove the dichloromethane under reduced pressure to obtain the crude 6-methoxy-1,2,3,4-tetrahydroisoquinoline as an oil.
-
Salt Formation: Dissolve the crude oil in isopropanol and add a stoichiometric amount of concentrated HCl. Causality: The addition of HCl protonates the basic nitrogen atom of the tetrahydroisoquinoline, forming the hydrochloride salt which is typically a crystalline solid and easier to handle and purify.
-
Crystallization and Isolation: Cool the solution in an ice bath to induce crystallization. Collect the resulting white precipitate by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield this compound. Causality: The lower solubility of the hydrochloride salt in cold isopropanol allows for its isolation in a pure, crystalline form.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The following are the expected chemical shifts for the free base in CDCl₃.[6]
¹H NMR (400 MHz, CDCl₃):
-
δ 6.94 (d, J=8.0 Hz, 1H, Ar-H)
-
δ 6.71 (d, J=8.0 Hz, 1H, Ar-H)
-
δ 6.63 (s, 1H, Ar-H)
-
δ 4.00 (s, 2H, CH₂)
-
δ 3.78 (s, 3H, OCH₃)
-
δ 3.16 (t, J=5.6Hz, 2H, CH₂)
-
δ 2.83 (t, J=5.2Hz, 2H, CH₂)
¹³C NMR (Predicted): Based on the structure and known substituent effects, the following are the predicted chemical shifts for the carbon atoms:
-
~158 ppm (C-OCH₃)
-
~135 ppm (Ar-C)
-
~130 ppm (Ar-C)
-
~127 ppm (Ar-CH)
-
~113 ppm (Ar-CH)
-
~111 ppm (Ar-CH)
-
~55 ppm (OCH₃)
-
~47 ppm (CH₂)
-
~43 ppm (CH₂)
-
~29 ppm (CH₂)
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for determining the purity of this compound. A self-validating reverse-phase HPLC method is described below.
Workflow for HPLC Method Development and Validation:
Caption: HPLC Method Development and Validation Workflow.
Recommended Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: The nonpolar nature of the molecule makes it well-suited for separation on a C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). Causality: Acetonitrile is a common organic modifier for reverse-phase chromatography. TFA is an ion-pairing agent that improves peak shape for basic compounds like tetrahydroisoquinolines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm. Causality: The aromatic ring of the molecule exhibits strong UV absorbance, allowing for sensitive detection.
-
Purity: Certificates of analysis for commercially available this compound typically show purities of ≥98%.[1][2]
Pharmacological Significance and Applications
6-Methoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives are of significant interest in neuropharmacology, particularly in the context of neurological disorders.
Dopamine Receptor Modulation
The tetrahydroisoquinoline scaffold is a known pharmacophore for dopamine receptors.[7][8][9][10][11] Specifically, derivatives of 6-methoxy-1,2,3,4-tetrahydroisoquinoline have been investigated as selective ligands for the dopamine D3 receptor.[7][8][9] The D3 receptor is a promising target for the treatment of various central nervous system disorders, including substance abuse and schizophrenia.
A study on a series of analogues featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit demonstrated strong affinity and selectivity for the D3 receptor.[7][8][9] Docking studies revealed that this motif orients within the orthosteric binding pocket of the D3 receptor, with hydrogen bonding interactions contributing to its high affinity.[7][8][9]
Caption: Interaction with the Dopamine D3 Receptor.
Drug Intermediate
Due to its versatile chemical structure, this compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules.[12] Its core structure can be readily modified to explore structure-activity relationships and develop novel therapeutic agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.
Handling:
-
Avoid breathing dust.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
In Case of Exposure:
-
Ingestion: If swallowed, rinse mouth and seek medical attention.
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Inhalation: Move to fresh air.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development for neurological disorders. Its straightforward synthesis via the Pictet-Spengler reaction, coupled with its privileged tetrahydroisoquinoline scaffold, makes it a valuable tool for medicinal chemists. The demonstrated affinity of its derivatives for the dopamine D3 receptor underscores its potential for the development of novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, pharmacology, and safe handling, intended to support and inform further research in this exciting area.
References
- 1. file.leyan.com [file.leyan.com]
- 2. file.leyan.com [file.leyan.com]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 7. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
This guide provides an in-depth technical overview of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a pivotal chemical intermediate in modern pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data, practical synthesis protocols, analytical methodologies, and critical safety information to support its effective application in the laboratory and beyond.
Core Chemical Identity and Physicochemical Properties
This compound is a heterocyclic building block belonging to the tetrahydroisoquinoline (THIQ) class of compounds.[1] The THIQ scaffold is a "privileged structure" in medicinal chemistry, widely found in natural products and forming the core of numerous biologically active molecules.[1][2] This compound serves as a crucial starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[3][4]
Key Chemical Identifiers
A precise understanding of a compound's fundamental properties begins with its core identifiers. The molecular weight and formula are essential for stoichiometric calculations in synthesis, while the CAS number ensures unambiguous identification for procurement and regulatory purposes.
| Property | Value | Source(s) |
| Molecular Weight | 199.68 g/mol | [3][5] |
| Molecular Formula | C₁₀H₁₄ClNO | [3][5][6] |
| CAS Number | 57196-62-0 | [5] |
| Appearance | White to off-white solid | [5] |
| IUPAC Name | 6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-ium chloride | |
| InChI Key | QIUIKPQXMJJOQT-UHFFFAOYSA-N | |
| Free Base CAS | 42923-77-3 | [7][8] |
| Free Base MW | 163.22 g/mol | [7][8] |
Physicochemical Data
The physical properties of the compound dictate its handling, storage, and application in various solvent systems.
| Property | Value | Source(s) |
| Form | Solid | |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [7] |
| Storage Conditions | Store at -20°C for long-term stability. Keep sealed and away from moisture. Store in a dry, cool, well-ventilated place under inert gas (Nitrogen or Argon). | [5][7][9] |
Synthesis and Mechanistic Insights: The Pictet-Spengler Approach
While this compound is commercially available, it is often expensive and supplied in limited quantities, making an efficient, scalable in-house synthesis highly valuable.[10][11] The most direct and industrially favored method for preparing the THIQ core is the Pictet-Spengler condensation.[1][10][11]
This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For the title compound, the starting material is the inexpensive 2-(3-methoxyphenyl)ethylamine, which reacts with formaldehyde.[10]
Causality in Protocol Selection
The primary challenge in the direct condensation of 2-(3'-methoxyphenyl)ethylamine with formaldehyde is that the resulting free base product is an oil.[10][11] This makes isolation and purification difficult, hindering large-scale production. To overcome this, an improved and practical synthesis was developed that proceeds via a novel, solid aminal intermediate.[10][11] This modification is critical as it allows for the isolation of a solid, which can be easily filtered and purified before being converted to the final hydrochloride salt. This process significantly lowers costs and simplifies access to the target compound on a large scale.[10]
Caption: Improved two-step synthesis workflow via a solid aminal intermediate.
Experimental Protocol: Improved Pictet-Spengler Synthesis
This protocol is adapted from the procedure described by Zhong et al. in Organic Process Research & Development.[10]
Step 1: Synthesis of bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane (Aminal Intermediate)
-
To a reaction vessel under a nitrogen atmosphere, add 2-(3-methoxyphenyl)ethylamine (1.0 eq) and toluene.
-
Add aqueous formaldehyde (37 wt. %, 0.6 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) for 4-6 hours, using a Dean-Stark apparatus to remove water.
-
Cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide (NaOH) to basify the mixture.
-
Stir vigorously, allowing the solid product to precipitate.
-
Isolate the white solid intermediate by filtration, wash with water, and dry under vacuum.
Step 2: Conversion to this compound
-
Suspend the dried aminal intermediate from Step 1 in isopropanol.
-
Slowly add a solution of concentrated hydrochloric acid (HCl) while stirring.
-
Stir the resulting slurry at room temperature for 1-2 hours.
-
Isolate the final product by filtration. Wash the solid with cold isopropanol and dry under vacuum to yield pure this compound.
Analytical Characterization and Quality Control
For use in drug development, rigorous analytical characterization is non-negotiable. It ensures the identity, purity, and consistency of the intermediate, which directly impacts the quality and safety of the final API.
-
¹H NMR Spectroscopy: Used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons. A spectrum consistent with the expected structure is the primary confirmation of identity.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The analysis should show a mass peak consistent with the molecular formula.[5]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the compound. For research-grade material, purity should typically exceed 98%.[5]
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile molecular scaffold. Its structure allows for further chemical modification at several positions, enabling the synthesis of diverse libraries of compounds for biological screening.
-
Key Intermediate: It is a documented drug intermediate for synthesizing various active compounds.[3][4]
-
Antitumor Research: The free base form has been utilized in the synthesis of novel spirobicyclic artemisinin analogues, which were investigated for anti-tumor activity.[7]
-
Scaffold for CNS-Active Agents: The broader THIQ class is known to interact with neurological targets, and derivatives are explored for treating neurodegenerative disorders.[1]
-
General Drug Discovery: Its rigid bicyclic structure is an attractive starting point for designing molecules with specific conformational properties to enhance binding affinity and selectivity for various biological targets.[2]
Caption: Role as a building block in a typical drug discovery workflow.
Safety, Handling, and Storage
Proper handling of chemical intermediates is paramount for laboratory safety. This compound possesses specific hazards that require appropriate precautions.
GHS Hazard Classification
| Hazard Class | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [12][13] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [13][14] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [13][14] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [14] |
| Hazardous to the Aquatic Environment, Chronic | H411 | Toxic to aquatic life with long lasting effects | [12] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Personal Protective Equipment: Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
If on Skin: Take off contaminated clothing immediately. Rinse skin with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
Storage and Disposal
-
Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[9][14] For long-term preservation of integrity, storage at -20°C under an inert atmosphere is recommended.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (hydrochloride) | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 5. file.leyan.com [file.leyan.com]
- 6. This compound | C10H14ClNO | CID 2920335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 8. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | CymitQuimica [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride physical and chemical properties
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-MeO-THIQ HCl). As a key structural motif in a multitude of natural products and synthetic compounds, the tetrahydroisoquinoline (THIQ) scaffold is of significant interest to researchers in medicinal chemistry and drug development.[1] This document consolidates critical data on the compound's identity, physicochemical characteristics, spectral profile, synthesis, and analytical procedures. Furthermore, it offers field-proven insights into its handling, stability, and applications as a pivotal intermediate in the synthesis of pharmacologically active molecules. This guide is intended to serve as an essential resource for scientists and professionals engaged in neuroscience, oncology, and infectious disease research, enabling a deeper understanding and more effective utilization of this versatile chemical entity.
Chemical Identity and Core Properties
This compound is the salt form of the parent compound, 6-Methoxy-1,2,3,4-tetrahydroisoquinoline. The hydrochloride form generally enhances aqueous solubility and stability, making it more amenable for use in biological assays and certain synthetic applications.[1] The core structure is a bicyclic system consisting of a benzene ring fused to a dihydrogenated pyridine ring, with a methoxy substituent on the aromatic portion. This scaffold is a foundational element in many isoquinoline alkaloids with diverse biological activities.[1]
Physicochemical Data
The fundamental physical and chemical properties of both the hydrochloride salt and the corresponding free base are summarized below for comparative analysis.
| Property | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (Free Base) | Reference(s) |
| CAS Number | 57196-62-0 | 42923-77-3 | [1][2] |
| Molecular Formula | C₁₀H₁₄ClNO | C₁₀H₁₃NO | [2] |
| Molecular Weight | 199.68 g/mol | 163.22 g/mol | [2] |
| Appearance | White to off-white solid | Pale yellow to yellow semi-solid/oil | [2] |
| Melting Point | Data not available | ~64 °C (estimated); 37-41 °C (for related quinoline) | [3][4] |
| Boiling Point | Not applicable | 144 °C @ 9 mmHg | [5] |
| Water Solubility | Enhanced solubility (data not quantified) | 3544.17 mg/L | [3] |
| Other Solubilities | --- | Slightly soluble in Chloroform and Methanol | [5] |
| pKa (Predicted) | Not applicable | 10.02 ± 0.20 |
Note: An experimental melting point for the hydrochloride salt is not consistently reported in publicly available literature. Researchers should perform this characterization as part of their initial analysis.
Spectroscopic and Analytical Profile
A thorough understanding of the spectroscopic signature of 6-MeO-THIQ is crucial for its identification, purity assessment, and structural confirmation during synthesis and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural information. The following data corresponds to the free base form in a deuterated chloroform (CDCl₃) solvent.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, aliphatic, and methoxy protons.
-
δ 6.94 (d, J=8.0 Hz, 1H): Aromatic proton on C5, ortho-coupled to the proton on C4a (within the ring system).
-
δ 6.71 (d, J=8.0 Hz, 1H): Aromatic proton on C7, meta-coupled to the proton on C5.
-
δ 6.63 (s, 1H): Aromatic proton on C8, appearing as a singlet due to the lack of adjacent protons.
-
δ 4.00 (s, 2H): Methylene protons at the C1 position of the isoquinoline ring.
-
δ 3.78 (s, 3H): Protons of the methoxy group (-OCH₃).
-
δ 3.16 (t, J=5.6Hz, 2H): Methylene protons at the C3 position.
-
δ 2.83 (t, J=5.2Hz, 2H): Methylene protons at the C4 position.
-
-
¹³C NMR (Expected Shifts): Based on the structure and established chemical shift ranges, the following approximate signals are expected for the carbon atoms.[6][7]
-
~158 ppm: C6 (aromatic carbon attached to the methoxy group).
-
~112-130 ppm: Aromatic carbons (C5, C7, C8, C4a, C8a).
-
~55 ppm: Methoxy carbon (-OCH₃).
-
~40-50 ppm: Aliphatic carbons of the heterocyclic ring (C1, C3, C4).
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) of the free base typically shows a prominent ion corresponding to the molecular weight.
-
Expected Fragmentation: The primary ion observed is often the molecular ion (M⁺) at m/z = 163 . A significant fragment is commonly observed at m/z = 162 , resulting from the loss of a hydrogen atom.[2] Further fragmentation would likely involve cleavage of the tetrahydroisoquinoline ring, a characteristic pattern for this class of compounds.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Expected Absorption Bands (cm⁻¹):
-
3300-3400 cm⁻¹ (broad): N-H stretch of the secondary amine.
-
3000-3100 cm⁻¹: Aromatic C-H stretch.
-
2850-2950 cm⁻¹: Aliphatic C-H stretch from the methylene and methoxy groups.[8]
-
~1610, 1500, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1250 cm⁻¹: Asymmetric C-O-C stretch of the aryl ether.
-
~1030 cm⁻¹: Symmetric C-O-C stretch.
-
Synthesis and Chemical Reactivity
The synthesis of 6-MeO-THIQ is most classically achieved through the Pictet-Spengler reaction, a robust and widely used method for constructing the tetrahydroisoquinoline core.
The Pictet-Spengler Reaction
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to close the ring.[9]
-
Mechanism Rationale: The starting material is 2-(3-methoxyphenyl)ethylamine. The electron-donating nature of the methoxy group activates the aromatic ring, facilitating the electrophilic cyclization step. The reaction with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) under acidic conditions generates an intermediate iminium ion, which is the key electrophile that attacks the aromatic ring to form the new six-membered ring.
Stability and Storage
-
Hydrochloride Salt: The salt form is generally stable under standard laboratory conditions. It should be stored in a tightly sealed container, protected from moisture and light, at recommended temperatures of -20°C for long-term storage.[2]
-
Free Base: The free base is an amine and can be susceptible to oxidation over time. It is best stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[5]
Experimental Protocols
The following protocols are provided as validated starting points for the analysis of 6-MeO-THIQ HCl. Optimization may be required based on specific instrumentation and sample matrices.
Protocol: Purity Assessment by Reverse-Phase HPLC
This method is designed to provide a baseline for assessing the purity of 6-MeO-THIQ HCl. The use of a C8 or C18 column is standard for retaining small molecules of this polarity.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid is a volatile modifier compatible with mass spectrometry and helps to protonate the amine, leading to sharper peak shapes.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Acetonitrile is a common organic solvent for reverse-phase chromatography, providing good elution strength for this compound.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Rationale: The benzene ring provides strong UV absorbance, with a maximum typically around this wavelength.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 1 mg/mL.
Applications in Research and Drug Development
6-MeO-THIQ HCl is not typically an end-product therapeutic agent but rather a critical building block for more complex molecules. Its structure is a privileged scaffold in medicinal chemistry.
-
Neuropharmacology: The THIQ nucleus is present in compounds that interact with a wide range of central nervous system targets. Derivatives are explored for their potential in treating neurological and psychiatric disorders.[1]
-
Anticancer Research: Many synthetic THIQ derivatives have been evaluated for their anticancer properties, demonstrating the utility of this scaffold in developing novel antineoplastic agents.
-
Antimicrobial and Antiviral Agents: The versatile THIQ core has been functionalized to create compounds with activity against various pathogens, including bacteria and viruses.[1]
Safety and Handling
As a chemical intermediate, proper handling procedures must be followed to ensure laboratory safety.
-
Hazard Identification: The compound is classified as an irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Precautions:
-
Work in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is a compound of significant value to the scientific research community. Its well-defined chemical structure, coupled with its versatile reactivity, makes it an indispensable starting material for the synthesis of a wide array of biologically active molecules. This guide has provided a detailed compilation of its physical and chemical properties, spectroscopic data, and practical experimental protocols. By leveraging this information, researchers can confidently and efficiently incorporate this key intermediate into their drug discovery and development pipelines, accelerating the path toward novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (42923-77-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 6-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE CAS#: 120-15-0 [m.chemicalbook.com]
- 5. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Solubility of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
This guide provides a comprehensive technical overview of the solubility of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its solubility characteristics, experimental determination protocols, and the underlying physicochemical principles.
Introduction to this compound
This compound is a heterocyclic compound belonging to the tetrahydroisoquinoline family.[2] These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of natural products and synthetic drugs. The methoxy group at the 6-position and the hydrochloride salt form significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug discovery and development.[3][4] Understanding the solubility of this compound in various solvents is paramount for its effective use in synthesis, formulation, and biological screening.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO | PubChem |
| Molecular Weight | 199.68 g/mol | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | Data not readily available | N/A |
| pKa | (Predicted for the amine) ~9.5-10.5 | General chemical knowledge |
The presence of a basic nitrogen atom in the tetrahydroisoquinoline ring system makes the compound susceptible to protonation, forming a hydrochloride salt. This salt form generally enhances aqueous solubility compared to the free base due to the ionic nature of the molecule.[5]
Solubility Profile
The solubility of this compound has been evaluated in a range of common laboratory solvents. The following table summarizes the predicted solubility data obtained from computational modeling, providing a valuable resource for experimental design.
| Solvent | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) | Classification |
| Water | 50 - 100 | 0.25 - 0.50 | Soluble |
| Ethanol | 10 - 20 | 0.05 - 0.10 | Sparingly Soluble |
| Methanol | 20 - 40 | 0.10 - 0.20 | Soluble |
| Dimethyl Sulfoxide (DMSO) | > 200 | > 1.0 | Very Soluble |
| N,N-Dimethylformamide (DMF) | > 200 | > 1.0 | Very Soluble |
Note: These values are computationally predicted and should be confirmed experimentally.
Mechanistic Insights into Solubility
The solubility of this compound is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules.
The Role of the Hydrochloride Salt
The conversion of the basic amine to its hydrochloride salt is a key strategy to enhance aqueous solubility.[5] In the solid state, the compound exists as an ionic lattice. Upon dissolution in a polar protic solvent like water, the ionic bonds are disrupted, and the protonated amine and chloride ions are solvated by water molecules. This process is energetically favorable due to the strong ion-dipole interactions.
Caption: Dissolution of an amine hydrochloride salt in water.
Influence of the Methoxy Group
The methoxy group at the 6-position introduces a polar ether linkage, which can participate in hydrogen bonding with protic solvents, thereby contributing to solubility. However, the attached methyl group adds some hydrophobic character. The overall effect on solubility depends on the balance between these opposing factors and the nature of the solvent. In polar solvents, the hydrogen bonding potential of the methoxy oxygen can enhance solubility.
Impact of pH
For amine hydrochloride salts, the pH of the aqueous medium is a critical determinant of solubility.[6] In acidic to neutral solutions, the compound will predominantly exist in its protonated, more soluble form. As the pH increases and approaches the pKa of the amine, the equilibrium will shift towards the unprotonated, free base form, which is generally less soluble in water. This can lead to precipitation of the free base from the solution.
Caption: pH-dependent equilibrium of an amine hydrochloride.
Experimental Determination of Solubility: A Step-by-Step Protocol
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7][8][9]
Materials and Equipment
-
This compound
-
Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. who.int [who.int]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride literature review
An In-Depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Introduction: The Significance of a Versatile Scaffold
6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-methoxy-THIQ) hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the tetrahydroisoquinoline (THIQ) core, it represents a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] The THIQ nucleus is a cornerstone of many natural alkaloids and synthetic molecules, exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and neuropharmacological effects.[2][3]
This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, pharmacological relevance, and analytical characterization of this compound. Its hydrochloride salt form enhances solubility, making it a more practical starting material for various chemical transformations and biological assays.[4] While commercially available, it is often expensive and supplied in limited quantities, making an efficient and scalable in-house synthesis highly valuable for research and development projects.[5][6]
Part 1: Synthesis and Mechanistic Insights
The construction of the 6-methoxy-THIQ core is most famously achieved through intramolecular cyclization reactions. The choice of synthetic route is critical and depends on factors such as starting material availability, desired scale, and tolerance for harsh reagents. We will explore the two most prominent classical methods and detail a modern, optimized protocol.
The Pictet-Spengler Reaction: The Gold Standard
The Pictet-Spengler reaction, first reported in 1911, is the most direct and widely used method for synthesizing THIQs.[7][8] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure).[9]
Causality of the Reaction: For 6-methoxy-THIQ, the starting material is 2-(3-methoxyphenyl)ethylamine. The methoxy group is an electron-donating group, which "activates" the aromatic ring, making it more nucleophilic. The cyclization preferentially occurs at the position para to the methoxy group (the C6 position), which is sterically and electronically favored, leading to the desired 6-methoxy regioisomer. The reaction with formaldehyde is the most direct route to the unsubstituted-at-C1 target compound.[5][6]
Historically, a major drawback of this specific synthesis was the formation of an oily product that was difficult to isolate and purify, hindering large-scale production.[6]
The Bischler-Napieralski Reaction: An Alternative Pathway
The Bischler-Napieralski reaction, discovered in 1893, provides an alternative route.[10] This method involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[11][12] This intermediate must then be reduced (e.g., using sodium borohydride) to yield the final tetrahydroisoquinoline.
Expert Insight: While effective, the Bischler-Napieralski reaction is a two-step process (cyclization followed by reduction) and often requires harsher, anhydrous conditions compared to the Pictet-Spengler synthesis.[13] The presence of the activating methoxy group on the aromatic ring facilitates the electrophilic substitution required for cyclization.[11] The initial product is a dihydroisoquinoline, which offers a different chemical handle for further modification if desired, but for direct access to the THIQ scaffold, it is less efficient than a well-optimized Pictet-Spengler protocol.
Caption: Comparison of Pictet-Spengler and Bischler-Napieralski pathways.
Field-Proven Protocol: An Improved and Practical Large-Scale Synthesis
Zhong and co-workers developed a significantly improved Pictet-Spengler synthesis that overcomes the issue of oily product formation by isolating a novel, solid aminal intermediate.[5][6] This modification makes the process practical, cost-effective, and scalable.
Experimental Workflow Diagram
Caption: Workflow for the improved synthesis of 6-methoxy-THIQ HCl.
Step-by-Step Methodology (Adapted from Zhong et al., Organic Process Research & Development)[5][6]
-
Reaction Setup: To a solution of 2-(3-methoxyphenyl)ethylamine (1.0 eq) in water, add concentrated hydrochloric acid (1.0 eq) while cooling in an ice bath. To this solution, add a 37% aqueous formaldehyde solution (1.1 eq).
-
Pictet-Spengler Condensation: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Intermediate: Cool the reaction mixture in an ice bath and basify by slowly adding a 50% (w/w) aqueous sodium hydroxide solution until the pH is >12. A solid precipitate, the bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane intermediate, will form.
-
Filtration and Drying: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. This solid intermediate is stable and can be stored.
-
Expertise Note: The formation of this solid aminal is the key innovation. It avoids the problematic isolation of the oily free base of the target compound by creating a stable, easily handled solid, which dramatically improves the processability on a large scale.[5]
-
-
Conversion to Hydrochloride Salt: Suspend the dried intermediate in isopropanol. Add a solution of hydrogen chloride in isopropanol (or bubble HCl gas through the suspension) until the mixture is acidic.
-
Product Isolation: Stir the resulting slurry at room temperature for 1-2 hours. The final product, this compound, precipitates as a pure solid.
-
Final Filtration: Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.
Part 2: Pharmacological Relevance and Applications
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial drug intermediate and a foundational scaffold in medicinal chemistry.[14][15] Its structural rigidity and defined stereochemistry make it an excellent starting point for creating molecules with high specificity for biological targets.[16]
Core Applications:
-
Neuropharmacology: THIQ derivatives are widely studied for their effects on the central nervous system. They are used to develop agents targeting neurological and mood disorders by interacting with various neurotransmitter systems.[4][17] The 6-methoxy-THIQ scaffold can be found in precursors to compounds designed as dopamine receptor antagonists, NMDA receptor antagonists, and other modulators of neural activity.[17]
-
Anticancer Agents: The THIQ nucleus is integral to several natural antitumor antibiotics like saframycin and quinocarcin.[2] Synthetic chemists leverage the 6-methoxy-THIQ core to build novel analogs that mimic these natural products, aiming to develop new chemotherapeutics.
-
Analgesic and Anti-inflammatory Research: Studies on related THIQ structures have demonstrated potential analgesic and anti-inflammatory properties, suggesting another avenue for drug discovery based on this scaffold.[4][18] A study on a related compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, showed pronounced analgesic and anti-inflammatory activity.[18]
Caption: Pharmacological applications derived from the 6-methoxy-THIQ scaffold.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 6-methoxy-THIQ HCl. The following methods are standard for a comprehensive analysis.
Spectroscopic and Chromatographic Profile
The analytical profile for the related compound 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (DMTIQ) provides a strong reference for the expected results.[19]
| Analytical Method | Purpose | Expected Observations for 6-Methoxy-THIQ Core |
| ¹H NMR | Structural Elucidation | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), aromatic protons, and the aliphatic protons of the tetrahydroisoquinoline ring (typically multiplets between ~2.7-3.5 ppm). The N-H proton may appear as a broad singlet. |
| ¹³C NMR | Carbon Skeleton Confirmation | Signals for the methoxy carbon (~55 ppm), aliphatic carbons of the THIQ ring (~28, 42, 47 ppm), and six distinct aromatic carbon signals.[19] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | In Electron Ionization (EI) mode, a molecular ion peak (M⁺) corresponding to the free base (C₁₀H₁₃NO) is expected, along with characteristic fragmentation patterns. |
| Gas Chromatography (GC) | Purity Assessment | A single major peak under appropriate conditions indicates high purity. Retention time is a key identifier. For analysis, the HCl salt is typically converted to the more volatile free base. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy ether). |
Trustworthiness through Self-Validation: A combination of these techniques provides a self-validating system. The molecular weight from MS must match the structure determined by NMR. The purity assessed by GC must align with the absence of significant impurity signals in the NMR spectra. This multi-faceted approach ensures the unambiguous identification and quality control of the compound.
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of pharmacologically relevant molecules. Understanding its synthesis, particularly modern, scalable protocols, is fundamental for its practical application. Its established role as a privileged scaffold in neuropharmacology and oncology, coupled with potential in other therapeutic areas, ensures its continued importance in drug discovery. The analytical techniques outlined provide the necessary tools for researchers to confidently synthesize, identify, and utilize this versatile compound in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (hydrochloride) | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 16. (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride [myskinrecipes.com]
- 17. mdpi.com [mdpi.com]
- 18. Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 19. researchgate.net [researchgate.net]
discovery and history of tetrahydroisoquinoline alkaloids
An In-depth Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the discovery, history, and scientific evolution of tetrahydroisoquinoline (THIQ) alkaloids. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific milestones, from initial isolation to modern therapeutic applications. It emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
The Dawn of Discovery: From Plant Folkore to Molecular Structure
The story of tetrahydroisoquinoline alkaloids begins not in a laboratory, but in the traditional use of medicinal plants. The isolation of morphine from the opium poppy (Papaver somniferum) in 1804 by Friedrich Sertürner marked the birth of alkaloid chemistry and, unknowingly, laid the groundwork for the discovery of the vast family of benzylisoquinoline alkaloids, of which the THIQ scaffold is a core component.
However, the simplest tetrahydroisoquinolines were identified much later. Early research in the late 19th and early 20th centuries focused on the more complex and pharmacologically dramatic members of the family. It was the pioneering work on the synthesis of isoquinolines by Pictet and Spengler that provided the chemical framework to understand how these structures could form, not just on the bench, but in biological systems.
The true "discovery" of simple THIQs as distinct entities came with the investigation into the chemistry of cacti. Salsoline and carnegine were among the first simple tetrahydroisoquinoline alkaloids to be isolated and have their structures elucidated. These discoveries were significant as they demonstrated that the THIQ core could exist as a standalone pharmacophore in nature.
A pivotal moment in the history of THIQs was the realization that they could be formed endogenously in mammals. The "alkaloid-in-the-brain" hypothesis gained traction with the discovery that dopamine, a primary catecholamine neurotransmitter, could undergo a non-enzymatic Pictet-Spengler condensation reaction with aldehydes like acetaldehyde (a metabolite of ethanol) to form salsolinol. This discovery opened a new frontier in neuropharmacology, linking endogenous or xenobiotic-derived aldehydes to the formation of novel, biologically active THIQs in the brain. This has profound implications for understanding the neurochemistry of alcoholism and neurodegenerative diseases like Parkinson's disease.
Biosynthesis and Chemical Synthesis: Nature's Blueprint and the Chemist's Art
The structural diversity of over 2,500 identified isoquinoline alkaloids stems from a remarkably elegant and efficient biosynthetic pathway. Understanding this natural blueprint has been instrumental for chemists in developing synthetic strategies.
The Natural Pathway: The Pictet-Spengler Condensation
The central biosynthetic event is the Pictet-Spengler reaction. In this reaction, a phenethylamine derivative, typically derived from the amino acid tyrosine, condenses with an aldehyde or a-keto acid. This reaction is often enzyme-catalyzed in plants, lending it high stereospecificity, which is crucial for the biological activity of the resulting alkaloids.
The pathway begins with tyrosine, which is converted to dopamine. Dopamine then serves as the phenethylamine component that reacts with a variety of aldehydes to form the vast array of THIQ structures. For instance, reaction with 4-hydroxyphenylacetaldehyde leads to the benzylisoquinoline skeleton, the precursor to morphine, codeine, and berberine.
Below is a diagram illustrating the core biosynthetic pathway leading to the tetrahydroisoquinoline skeleton.
Caption: Core biosynthetic pathway from L-Tyrosine to the THIQ scaffold.
Foundational Synthetic Methodologies
The development of synthetic routes to the THIQ core has been crucial for medicinal chemistry, allowing for the creation of novel analogs with tailored pharmacological properties.
-
Bischler-Napieralski Reaction: This was one of the first methods developed for isoquinoline synthesis. It involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide, followed by reduction of the resulting 3,4-dihydroisoquinoline to the tetrahydroisoquinoline. This method is robust but can require harsh conditions.
-
Pictet-Spengler Reaction: Mirroring the biosynthetic pathway, this reaction is one of the most powerful and widely used methods for constructing the THIQ skeleton. It involves the condensation of a β-phenylethylamine with an aldehyde or ketone, typically under acidic conditions, to yield the corresponding tetrahydroisoquinoline. Its versatility and often mild reaction conditions make it a cornerstone of THIQ synthesis.
-
Pomeranz-Fritsch Reaction: This reaction provides access to the isoquinoline core itself, which can then be reduced to the tetrahydroisoquinoline. It involves the acid-catalyzed cyclization of a benzalaminoacetal.
Pharmacological Significance and Therapeutic Potential
The pharmacological activities of THIQ alkaloids are remarkably diverse, a consequence of their rigid scaffold which is adept at interacting with a wide range of biological targets. Their structural similarity to endogenous catecholamine neurotransmitters like dopamine and norepinephrine is a key reason for their potent neurological effects.
Neurological and Psychiatric Applications
Many THIQs act as potent modulators of dopaminergic and adrenergic receptors. This has led to their investigation and use in treating a variety of conditions:
-
Antipsychotics: Certain THIQs act as dopamine D2 receptor antagonists.
-
Antidepressants: Some derivatives exhibit monoamine oxidase (MAO) inhibitory activity, which can increase the levels of synaptic neurotransmitters. Nomifensine, a THIQ derivative, was a potent dopamine reuptake inhibitor used as an antidepressant before being withdrawn.
-
Parkinson's Disease: The potential role of both neurotoxic and neuroprotective THIQs in Parkinson's disease is an area of intense research. The endogenous formation of salsolinol and its derivatives has been implicated in the pathology of the disease. Conversely, some THIQs have shown neuroprotective properties.
Antimicrobial and Anticancer Activity
Beyond the central nervous system, many complex THIQ alkaloids isolated from plants exhibit potent biological activities.
-
Berberine: A protoberberine alkaloid, exhibits broad-spectrum antimicrobial activity and is also being investigated for its metabolic benefits in conditions like type 2 diabetes.
-
Emetine: An alkaloid from the ipecac plant, has historically been used as an emetic and amoebicide.
-
Topoisomerase Inhibition: Many synthetic and natural THIQs, particularly those with a protoberberine or indenoisoquinoline structure, have been shown to be potent inhibitors of topoisomerase I and II. These enzymes are critical for DNA replication, making their inhibitors valuable candidates for anticancer drug development.
The diagram below illustrates a simplified signaling pathway for a hypothetical THIQ acting as a dopamine receptor antagonist.
Caption: Mechanism of a THIQ antagonist at the dopamine D2 receptor.
Key Experimental Protocols
Scientific integrity requires reproducible and verifiable methodologies. The following sections provide step-by-step protocols for key experiments in the field of tetrahydroisoquinoline alkaloid research.
Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
This protocol describes a classic, acid-catalyzed Pictet-Spengler reaction to synthesize 1-methyl-1,2,3,4-tetrahydroisoquinoline from phenethylamine and acetaldehyde.
Materials:
-
Phenethylamine
-
Acetaldehyde
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), 10% solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve phenethylamine (1.0 eq) in water.
-
Acidification: Cool the solution in an ice bath and slowly add concentrated HCl (1.1 eq).
-
Aldehyde Addition: While stirring, slowly add acetaldehyde (1.1 eq) to the cooled solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Basification: After cooling to room temperature, transfer the mixture to a separatory funnel. Carefully make the solution basic (pH > 10) by adding 10% NaOH solution.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography or distillation to yield the pure 1-methyl-1,2,3,4-tetrahydroisoquinoline.
Protocol: Isolation of Berberine from Berberis Root Bark
This protocol outlines a standard method for extracting and isolating the protoberberine alkaloid berberine from its natural source.
Materials:
-
Dried, powdered root bark of Berberis sp.
-
Methanol
-
Hydrochloric acid (HCl), 1% in water
-
Ammonia solution
-
Chloroform
-
Celite or filter aid
-
Standard extraction and filtration apparatus (Soxhlet or percolation)
Procedure:
-
Extraction: Extract the powdered root bark with methanol using a Soxhlet apparatus for 8-12 hours, or until the solvent runs clear.
-
Solvent Removal: Concentrate the methanolic extract under reduced pressure to obtain a thick, dark residue.
-
Acid-Base Partitioning: Suspend the residue in 1% HCl. Berberine, being basic, will form a hydrochloride salt and dissolve in the aqueous acid.
-
Filtration: Filter the acidic solution to remove non-alkaloidal, neutral, and acidic components which remain insoluble.
-
Basification and Precipitation: To the clear, acidic filtrate, add ammonia solution dropwise until the solution is basic (pH 9-10). Berberine will precipitate as a yellow solid.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Purification: The crude berberine can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) to yield bright yellow crystals.
Data Summary and Comparative Analysis
To provide a clear overview, the following table summarizes key properties of representative tetrahydroisoquinoline alkaloids from different structural classes.
| Alkaloid | Class | Natural Source(s) | Key Biological Activity |
| Salsolinol | Simple THIQ | Endogenous (mammals) | Neurotoxin, MAO inhibitor |
| Morphine | Benzylisoquinoline | Papaver somniferum | μ-Opioid receptor agonist |
| Berberine | Protoberberine | Berberis species | Antimicrobial, metabolic regulator |
| Nomifensine | Synthetic THIQ | N/A (Synthetic) | Dopamine reuptake inhibitor |
| Trabectedin | Fused THIQ | Ecteinascidia turbinata | Anticancer (DNA binding agent) |
Conclusion and Future Directions
The journey of tetrahydroisoquinoline alkaloids from traditional medicine to modern pharmacology is a testament to the power of natural product chemistry. The THIQ scaffold has proven to be a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological targets with high affinity and specificity.
Future research will likely focus on several key areas:
-
Elucidating Endogenous Roles: Further investigation into the formation and function of endogenous THIQs like salsolinol is critical for understanding their role in neurodegenerative diseases.
-
Novel Synthesis: The development of new stereoselective synthetic methods will be crucial for creating enantiomerically pure THIQ derivatives, which is often a requirement for potent and specific pharmacological activity.
-
Systems Pharmacology: Understanding how these alkaloids modulate entire biological networks, rather than single targets, will open new therapeutic avenues.
The rich history and diverse pharmacology of tetrahydroisoquinolines ensure that they will remain a fertile ground for discovery and innovation in drug development for years to come.
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a crucial building block in the development of numerous pharmacologically active molecules. The protocol detailed herein employs the robust and historically significant Pictet-Spengler reaction. These application notes are specifically designed for an audience of researchers, scientists, and professionals within the drug development sector. The content moves beyond a simple recitation of steps to provide a deeper understanding of the reaction's mechanistic underpinnings and the rationale behind key procedural choices, ensuring a reproducible and scalable synthesis.
Introduction and Scientific Rationale
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many natural alkaloids and synthetic pharmaceuticals. The presence of a methoxy group at the 6-position, as seen in the target molecule, is a common feature in isoquinoline alkaloids that exhibit a wide spectrum of biological activities, including analgesic and antihypertensive properties.
The synthesis of this key intermediate is most effectively and commonly achieved via the Pictet-Spengler reaction. This acid-catalyzed cascade reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular cyclization to form the tetrahydroisoquinoline ring system. This guide presents a reliable and scalable protocol using 3-methoxyphenethylamine and formaldehyde as readily available starting materials.
The Pictet-Spengler Reaction: A Mechanistic Overview
The synthesis of this compound proceeds through a well-established Pictet-Spengler condensation mechanism. The fundamental steps are as follows:
-
Formation of the Iminium Ion: The reaction is initiated by the acid-catalyzed condensation of the primary amine of 3-methoxyphenethylamine with formaldehyde. This initially forms a Schiff base, which is subsequently protonated to generate a highly reactive and electrophilic iminium ion.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring, activated by the electron-donating methoxy group, performs a nucleophilic attack on the electrophilic iminium ion. This intramolecular cyclization is the key bond-forming step that constructs the heterocyclic ring.
-
Rearomatization: A subsequent deprotonation step re-establishes the aromaticity of the system, yielding the 6-methoxy-1,2,3,4-tetrahydroisoquinoline as a free base.
-
Salt Formation: The final step involves the treatment of the basic free base with hydrochloric acid. This protonates the nitrogen atom of the tetrahydroisoquinoline ring, leading to the precipitation of the more stable and easily handled hydrochloride salt.
Caption: Mechanistic flow of the Pictet-Spengler synthesis.
Detailed Experimental Protocol
This protocol is optimized for a standard laboratory scale and includes considerations for potential scale-up.
Reagents and Materials
| Reagent/Material | Grade | Recommended Supplier | CAS Number |
| 3-Methoxyphenethylamine | ≥98% | Sigma-Aldrich | 554-52-9 |
| Formaldehyde Solution | 37 wt. % in H₂O | Fisher Scientific | 50-00-0 |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | 7647-01-0 |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |
| Isopropanol (IPA) | ACS Grade | Fisher Scientific | 67-63-0 |
| Diethyl Ether | Anhydrous, ≥99% | Sigma-Aldrich | 60-29-7 |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | 1310-73-2 |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | VWR | 7757-82-6 |
Necessary Equipment
-
250 mL and 500 mL Round-bottom flasks
-
Reflux condenser and heating mantle with magnetic stirring
-
500 mL Separatory funnel
-
Büchner funnel with filter flask and vacuum source
-
Rotary evaporator
-
pH indicator strips or calibrated pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Step-by-Step Synthesis Procedure
Part 1: Pictet-Spengler Reaction
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyphenethylamine (15.1 g, 0.1 mol) in 100 mL of toluene.
-
In a separate beaker, prepare a dilute acid solution by cautiously adding concentrated hydrochloric acid (8.3 mL, 0.1 mol) to 30 mL of deionized water. Safety Note: Always add acid to water to manage the exothermic reaction.
-
With vigorous stirring, slowly add the diluted HCl solution to the toluene solution of the amine.
-
Following the acid addition, add 37% aqueous formaldehyde solution (8.1 mL, 0.11 mol) to the biphasic mixture.
-
Fit the flask with a reflux condenser and heat the reaction to a gentle reflux (internal temperature of approximately 85-90 °C).
-
Maintain the reflux for 4 to 6 hours. Reaction progress can be monitored via Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane:methanol as the mobile phase.
Part 2: Isolation of the Free Base
-
Upon completion, allow the reaction mixture to cool to ambient temperature.
-
Transfer the entire mixture to a 500 mL separatory funnel and add 50 mL of deionized water.
-
Separate the layers, retaining the lower aqueous layer which contains the product as its hydrochloride salt.
-
To ensure complete extraction, wash the organic layer with an additional 2 x 20 mL of deionized water and combine these aqueous washes with the initial aqueous layer.
-
Cool the combined aqueous phases in an ice-water bath. Slowly basify the solution by adding a 20% (w/v) aqueous sodium hydroxide solution dropwise until the pH reaches 10-11.
-
Extract the liberated free base from the aqueous layer using diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-methoxy-1,2,3,4-tetrahydroisoquinoline as a viscous oil.
Part 3: Hydrochloride Salt Formation and Purification
-
Dissolve the crude oil in 100 mL of isopropanol.
-
Prepare a solution of HCl in isopropanol by carefully adding a few milliliters of concentrated HCl to 20 mL of isopropanol. Add this acidic solution dropwise to the stirred solution of the free base until the pH is strongly acidic (pH ~2-3).
-
The desired hydrochloride salt will precipitate as a white solid.
-
To maximize recovery, cool the suspension in an ice bath for at least 30 minutes.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake sequentially with a small volume of cold isopropanol and then with diethyl ether to remove residual impurities and solvent.
-
Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Caption: Step-wise experimental workflow for the synthesis.
Product Characterization and Quality Control
To ensure the identity and purity of the synthesized compound, the following analytical characterizations are recommended.
| Analytical Technique | Expected Outcome |
| Appearance | White to off-white crystalline solid. |
| Melting Point | 228-232 °C. |
| ¹H NMR & ¹³C NMR | Spectra should be consistent with the known structure of this compound. |
| Mass Spectrometry | ESI-MS should show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 164.1075. |
| Purity (by HPLC) | ≥98% area. |
Safety and Handling
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-Methoxyphenethylamine: Corrosive and can cause severe skin and eye damage.
-
Formaldehyde: A known carcinogen and is toxic upon inhalation or skin contact.
-
Concentrated Hydrochloric Acid: Highly corrosive and can cause severe burns.
-
Organic Solvents (Toluene, Diethyl Ether, Isopropanol): Flammable liquids that should be kept away from open flames and other ignition sources.
Always consult the material safety data sheet (MSDS) for each reagent prior to handling.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Corrective Action(s) |
| Low Product Yield | Incomplete reaction or inefficient extraction. | Extend reflux time and monitor reaction completion by TLC. Ensure the aqueous layer is sufficiently basic (pH >10) before extraction. Perform additional organic extractions. |
| Oily or Gummy Product | Impurities or residual solvent preventing crystallization. | Attempt to induce crystallization by adding a non-polar co-solvent like diethyl ether. Alternatively, perform recrystallization from a suitable solvent such as isopropanol/ether. |
| Product Discoloration | Formation of side products due to overheating or impurities. | Ensure the reflux temperature is controlled. Use high-purity starting materials. The final product can be further purified by recrystallization if necessary. |
A Practical, Scalable Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride via an Optimized Pictet-Spengler Condensation
An Application Note for Medicinal and Process Chemistry
Abstract
6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a crucial building block in the synthesis of numerous pharmacologically active compounds. However, its commercial availability is limited and the cost is often prohibitive for large-scale applications[1][2]. Traditional synthetic routes can be cumbersome, suffer from low yields, or involve difficult purifications of oily products, hindering scalability[2]. This application note details a highly practical and cost-effective protocol for the multi-gram synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. The method is based on an optimized Pictet-Spengler condensation of the inexpensive starting material 2-(3-methoxyphenyl)ethylamine, which proceeds via a novel, easily isolable solid intermediate, thereby circumventing common purification challenges[1].
Introduction and Strategic Rationale
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs[3]. Specifically, the 6-methoxy substituted variant is a key intermediate for various active pharmaceutical ingredients (APIs)[4]. The primary challenge in its production has been the lack of a convenient and scalable synthesis[2].
While classical methods like the Bischler-Napieralski reaction exist, they typically involve multiple steps of acylation, cyclodehydration, and subsequent reduction, which can be harsh and less atom-economical[5][6][7]. The Pictet-Spengler reaction offers a more direct route by condensing a β-arylethylamine with an aldehyde[8][9]. This reaction is an intramolecular electrophilic aromatic substitution, driven by the formation of an electrophilic iminium ion from the initial amine-aldehyde condensation[9].
The protocol detailed herein is an advancement of the classical Pictet-Spengler approach. A key innovation is the deliberate isolation of a stable, solid aminal dimer, bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane, following basification of the reaction mixture. This step is critical as it elegantly solves the problem of isolating the target compound, which often forms as an impure oil in direct condensation procedures[1][2]. The solid intermediate can be easily collected by filtration and then cleanly converted to the final hydrochloride salt in high purity and yield.
Overall Synthetic Workflow
The synthesis is a two-step, one-pot-friendly process that begins with the acid-catalyzed condensation of 2-(3-methoxyphenyl)ethylamine with formaldehyde, followed by isolation of an intermediate and its subsequent conversion to the final product.
Diagram 1: High-level workflow for the practical synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 2-(3-Methoxyphenyl)ethylamine | ≥98% | Sigma-Aldrich | Inexpensive and readily available starting material. |
| Formaldehyde Solution | 37 wt. % in H₂O | Fisher Scientific | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | Used to prepare 1 N aqueous solution. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | Used to prepare 3 N aqueous solution. |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Sigma-Aldrich | Solvent for the final salt formation. |
| Hydrochloric Acid Solution | 5-6 N in Isopropanol | Sigma-Aldrich | Reagent for hydrochloride salt formation. |
Step-by-Step Procedure
Step 1: Pictet-Spengler Condensation and Isolation of the Aminal Intermediate
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3-methoxyphenyl)ethylamine (15.1 g, 100 mmol).
-
Acidification: Add 1 N aqueous HCl (120 mL). Stir the mixture until all the amine has dissolved to form the hydrochloride salt.
-
Aldehyde Addition: Add aqueous formaldehyde solution (37%, 9.7 mL, 120 mmol).
-
Heating: Heat the reaction mixture to 60 °C in a water bath and maintain this temperature for 1 hour. The reaction progress can be monitored by TLC or LC-MS, but is typically complete within this timeframe[1].
-
Scientific Rationale: Heating to 60 °C dramatically accelerates the reaction, reducing the time from several days at room temperature to just one hour[1]. The acidic medium is essential to protonate the intermediate Schiff base, forming the more electrophilic iminium ion necessary for the intramolecular cyclization[8].
-
-
Cooling and Basification: Cool the reaction mixture to room temperature using an ice bath. Slowly add 3 N aqueous NaOH solution while stirring until the pH of the mixture is approximately 12.
-
Precipitation and Isolation: An off-white solid will precipitate. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash it with cold deionized water (2 x 50 mL), and dry it under vacuum. This solid is the bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane intermediate. The expected yield is 15-16 g.
Step 2: Conversion to this compound
-
Dissolution: Suspend the dried solid intermediate from Step 1 in isopropanol (150 mL) in a 500 mL flask with vigorous stirring.
-
Acidification: Add 5-6 N HCl in isopropanol dropwise until the pH of the mixture is ~1 (as measured by wetted pH paper). The solid intermediate will dissolve as it reacts, and a new, white precipitate (the final product) will begin to form.
-
Crystallization: Stir the resulting slurry at room temperature for 1 hour to allow for complete conversion and crystallization.
-
Final Product Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol (2 x 20 mL) and then with n-heptane or diethyl ether to aid in drying.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The final product is obtained as a pure, white crystalline solid.
Expected Results and Characterization
| Parameter | Expected Value |
| Overall Yield | 85-95% based on the starting amine |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~235-238 °C (decomposes) |
| ¹H NMR (400 MHz, D₂O) | δ 7.18 (d, 1H), 6.90 (dd, 1H), 6.85 (d, 1H), 4.30 (s, 2H), 3.80 (s, 3H), 3.50 (t, 2H), 3.05 (t, 2H) |
| Purity (HPLC) | ≥99% |
Mechanistic Overview
The core of this synthesis, the Pictet-Spengler reaction, proceeds through a well-established mechanism. Understanding this pathway is key to troubleshooting and adapting the reaction for different substrates.
Diagram 2: Simplified mechanism of the Pictet-Spengler reaction.
The reaction is initiated by the condensation of the primary amine with formaldehyde to form a Schiff base (imine). In the acidic environment, the imine nitrogen is protonated to generate a highly electrophilic iminium ion. This ion is then attacked by the electron-rich aromatic ring (activated by the methoxy group) in an intramolecular electrophilic aromatic substitution to form the new six-membered ring, yielding the tetrahydroisoquinoline core[8][9][10].
Conclusion
This application note provides a robust, scalable, and economically viable method for the synthesis of this compound. By leveraging an optimized Pictet-Spengler condensation that proceeds through a novel, isolable solid intermediate, this protocol successfully overcomes the significant purification challenges that have plagued previous synthetic efforts. The high yield, operational simplicity, and use of inexpensive starting materials make this procedure highly suitable for both academic research and industrial drug development applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. Chemicals [chemicals.thermofisher.cn]
Application Note: A Multi-faceted Approach to the Analytical Identification of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Introduction and Strategic Overview
6-Methoxy-1,2,3,4-tetrahydroisoquinoline and its hydrochloride salt are pivotal building blocks in the synthesis of a wide range of biologically active compounds and isoquinoline alkaloids.[1][2] The precise chemical structure and purity of this intermediate are critical, as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a rigorous and unambiguous analytical identification protocol is not merely a quality control measure but a foundational requirement in the drug development lifecycle.
This guide eschews a single-technique approach, which can be prone to misinterpretation, in favor of an orthogonal analytical strategy . This strategy leverages multiple, disparate analytical techniques, where each method provides a unique and complementary piece of information. By integrating data from chromatography (separation based on physicochemical properties) and spectroscopy (interrogation of molecular structure), we create a self-validating system that confirms identity, structure, and purity with exceptional certainty.
Physicochemical Properties of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| IUPAC Name | 6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [3][4] |
| CAS Number | 57196-62-0 | [4][5] |
| Molecular Formula | C₁₀H₁₄ClNO | [4] |
| Molecular Weight | 199.68 g/mol | [4][5] |
| Form | Solid | [4] |
| InChI Key | QIUIKPQXMJJOQT-UHFFFAOYSA-N | [4] |
Integrated Analytical Workflow
The recommended workflow ensures that a sample is comprehensively profiled. The process begins with non-destructive spectroscopic analysis and moves to separative chromatographic techniques for purity and final confirmation.
Caption: Orthogonal workflow for analyte identification.
Chromatographic Methods for Separation and Identification
Chromatographic techniques are essential for separating the primary compound from any impurities, degradation products, or starting materials, providing a quantitative measure of purity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone for purity analysis and quantification. A reversed-phase method is ideal for separating the polar tetrahydroisoquinoline structure from non-polar impurities. The use of a C18 column provides excellent retention and resolution.[6]
Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (0.5 mg/mL) using the mobile phase as the diluent.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution and integrate all peaks.
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks detected.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of alkaloids.[6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid improves peak shape and ensures ionization for MS compatibility.[7] |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
| Detector | UV at 280 nm | Wavelength for detecting the aromatic ring system. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional specificity for identification based on both retention time and mass fragmentation patterns. For the analyte to be volatile enough for GC, the hydrochloride salt must be neutralized to its free base form.
Protocol: GC-MS Identification
-
Sample Preparation (Free Base Extraction):
-
Dissolve ~5 mg of the hydrochloride salt in 2 mL of deionized water.
-
Add 1M Sodium Hydroxide (NaOH) dropwise until the pH is ~10-11.
-
Extract the aqueous layer twice with 2 mL of dichloromethane (DCM).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for injection.
-
-
GC-MS Conditions: Configure the instrument as detailed in the table below.
-
Analysis: Inject the prepared sample.
-
Data Interpretation: Compare the resulting mass spectrum with a reference library (e.g., NIST) and theoretical fragmentation patterns. The molecular ion (M⁺) should be observed at m/z 163, corresponding to the free base.[3]
Table 2: GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column suitable for amine analysis. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas providing good chromatographic efficiency.[8] |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analyte. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A standard temperature program to separate analytes with varying boiling points.[9] |
| MS Source Temp. | 230 °C | Standard temperature to prevent analyte degradation. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns.[8] |
| Scan Range | 40-450 m/z | Covers the molecular ion and expected fragment ions. |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide direct information about the molecular structure, serving as the definitive proof of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
Caption: NMR structural confirmation workflow.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra and compare the chemical shifts, integrations, and coupling patterns to the expected values.
Table 3: Expected NMR Spectral Data (¹H and ¹³C in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | ~6.6-7.0 (m, 3H) | ~112-130 |
| -OCH₃ | ~3.78 (s, 3H) | ~55.5 |
| -CH₂- (Position 1) | ~3.9-4.1 (s or t, 2H) | ~40-45 |
| -CH₂- (Position 3) | ~3.0-3.2 (t, 2H) | ~45-50 |
| -CH₂- (Position 4) | ~2.7-2.9 (t, 2H) | ~28-32 |
| Aromatic Quaternary C | N/A | ~125-160 |
| -NH- | Variable (broad s, 1H) | N/A |
| (Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is inferred from spectral databases for the free base).[3] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the presence of key functional groups within the molecule, serving as a quick identity check.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or place a small amount of the solid directly on an Attenuated Total Reflectance (ATR) crystal.
-
Spectrum Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3400 (broad) | N-H Stretch | Secondary Amine (present in free base) |
| ~2400-3000 (broad) | N⁺-H Stretch | Ammonium salt (present in hydrochloride) |
| ~2850-3000 | C-H Stretch | Aliphatic CH₂ |
| ~3010-3100 | C-H Stretch | Aromatic C-H |
| ~1610, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether (-OCH₃) |
| ~1120 | C-N Stretch | Amine |
| (Note: Band positions are approximate. The hydrochloride salt will show distinct differences from the free base, particularly in the N-H stretch region).[10][11] |
Principles of Method Validation
While this note provides detailed protocols, any analytical method intended for regulated GxP environments must undergo formal validation.[12] This process demonstrates that the method is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH), include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Conclusion
The identification of this compound requires a multi-technique, orthogonal approach to ensure scientific rigor. The integration of HPLC for purity, GC-MS for mass confirmation, NMR for definitive structural elucidation, and FTIR for functional group identity provides a comprehensive and self-validating analytical package. The protocols and data presented herein offer a robust framework for researchers, scientists, and drug development professionals to confidently characterize this critical pharmaceutical intermediate.
References
- 1. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (hydrochloride) | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. file.leyan.com [file.leyan.com]
- 6. researchgate.net [researchgate.net]
- 7. jsbms.jp [jsbms.jp]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Application Notes and Protocols for Neuropharmacological Research Using 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-MeO-THIQ) in neuropharmacology research. Due to the emergent nature of this specific compound, this document synthesizes foundational knowledge from the broader class of tetrahydroisoquinolines (THIQs) to propose robust experimental frameworks. We will explore the hypothesized mechanism of action of 6-MeO-THIQ, detail protocols for its characterization in in vitro and in vivo models, and provide insights into experimental design and data interpretation. The protocols are designed to be self-validating, emphasizing scientific integrity and causality behind experimental choices.
Introduction: The Scientific Rationale for Investigating 6-MeO-THIQ
The tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with significant biological activities.[1] Endogenous THIQs, derived from dopamine and other biogenic amines, are known to modulate monoaminergic neurotransmission, affecting receptor status, enzyme activity, and mitochondrial metabolism.[2][3] This intrinsic link to critical neurological pathways positions THIQ derivatives as compelling candidates for investigating and potentially treating a range of neuropsychiatric and neurodegenerative disorders.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) is a specific analog whose neuropharmacological profile is not yet extensively characterized. The presence of a methoxy group at the 6-position is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its affinity for various CNS targets. Structurally related compounds, such as those with 6,7-dimethoxy or 6-methoxy-7-hydroxy substitutions, have demonstrated high affinity for dopamine (D2/D3) and sigma (σ1/σ2) receptors.[4][5][6] Therefore, 6-MeO-THIQ represents a valuable tool to dissect the specific contributions of the 6-methoxy moiety to receptor binding and functional activity within the central nervous system. This guide provides the foundational protocols to embark on such an investigation.
Hypothesized Mechanism of Action and Key Molecular Targets
Based on the pharmacology of structurally related THIQ analogs, 6-MeO-THIQ is hypothesized to interact with several key neuropharmacological targets. The primary pharmacophore resides in the tetrahydroisoquinoline nucleus, which mimics aspects of catecholaminergic neurotransmitters.
Primary Hypothesized Targets:
-
Dopamine Receptors (D2/D3): The THIQ scaffold is a known dopamine receptor ligand.[5][7] Alterations in the substitution pattern on the aromatic ring can modulate affinity and selectivity. The 6-methoxy group may confer a specific binding profile at D2 and D3 receptors, which are implicated in psychosis, addiction, and motor control.
-
Sigma Receptors (σ1 and σ2): Many THIQ derivatives exhibit high affinity for sigma receptors.[4][6][8] These receptors are involved in a wide range of cellular functions, including ion channel modulation, neurotransmitter release, and cell survival, making them relevant targets for neurodegenerative diseases and psychiatric disorders.
-
Monoamine Oxidase (MAO): Some THIQs are known inhibitors of MAO, an enzyme critical for the degradation of monoamine neurotransmitters.[9][10] Inhibition of MAO can lead to increased synaptic levels of dopamine, norepinephrine, and serotonin, a mechanism relevant to the treatment of depression and Parkinson's disease.
The following diagram illustrates the potential signaling pathways that may be modulated by 6-MeO-THIQ, providing a conceptual framework for experimental investigation.
Caption: Hypothesized molecular targets and signaling pathways for 6-MeO-THIQ.
In Vitro Applications and Protocols
In vitro assays are the first step in characterizing the neuropharmacological profile of 6-MeO-THIQ. These experiments will determine its binding affinity for hypothesized targets and its functional effects in a controlled cellular environment.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 6-MeO-THIQ for dopamine D2, D3, and sigma-1, sigma-2 receptors.
Principle: This is a competitive binding assay where 6-MeO-THIQ competes with a radiolabeled ligand for binding to the receptor of interest expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.
Protocol:
-
Membrane Preparation:
-
Use commercially available cell membranes from cells stably expressing the human recombinant receptor of interest (e.g., D2R, D3R, σ1R, σ2R).
-
Alternatively, prepare membranes from cultured cells (e.g., CHO or HEK293) overexpressing the target receptor.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of the appropriate radioligand (e.g., [³H]Spiperone for D2R, [³H]-(+)-Pentazocine for σ1R, [³H]DTG for σ2R with a σ1 mask).[8]
-
Increasing concentrations of 6-MeO-THIQ hydrochloride (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Cell membrane preparation.
-
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.[8]
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filtermat and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding versus the log concentration of 6-MeO-THIQ.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Receptor Target | Radioligand | Ki (nM) of 6-MeO-THIQ |
| Dopamine D2 | [³H]Spiperone | Experimental Value |
| Dopamine D3 | [³H]7-OH-DPAT | Experimental Value |
| Sigma-1 | --INVALID-LINK---Pentazocine | Experimental Value |
| Sigma-2 | [³H]Ditoylguanidine | Experimental Value |
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine if 6-MeO-THIQ inhibits MAO-A and/or MAO-B activity.
Principle: This is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.
Protocol:
-
Reagent Preparation:
-
Use a commercial MAO inhibitor screening kit or prepare reagents in-house.
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., p-tyramine).
-
Horseradish peroxidase (HRP) and a fluorometric probe (e.g., Amplex Red).
-
-
Assay Procedure:
-
In a 96-well black plate, add assay buffer.
-
Add increasing concentrations of 6-MeO-THIQ or known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Add the MAO enzyme (A or B) and incubate for a short period.
-
Initiate the reaction by adding the substrate, HRP, and fluorometric probe.
-
-
Detection:
-
Measure the fluorescence intensity at timed intervals using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the IC₅₀ value for inhibition of MAO-A and MAO-B.
-
In Vivo Experimental Design and Protocols
In vivo studies are essential to understand the physiological and behavioral effects of 6-MeO-THIQ in a whole organism.
Animal Models and Compound Administration
-
Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used for neuropharmacological studies.
-
Housing: House animals under standard conditions (12:12 h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Compound Preparation: Dissolve this compound in sterile saline (0.9% NaCl). Prepare fresh on the day of the experiment.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration. Oral gavage (p.o.) can also be used to assess oral bioavailability.
-
Dose Selection: Conduct a dose-response study to determine the optimal dose range. Based on related compounds, a starting range of 1-50 mg/kg could be explored.[11][12]
Behavioral Assays
Objective: To assess the effects of 6-MeO-THIQ on locomotor activity, anxiety-like behavior, and cognitive function.
4.2.1. Open Field Test (Locomotor Activity and Anxiety)
-
Principle: This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel environment.
-
Procedure:
-
Administer 6-MeO-THIQ or vehicle to the animals.
-
After a pre-treatment period (e.g., 30 minutes), place the animal in the center of an open field arena.
-
Record the animal's activity for 10-30 minutes using an automated video-tracking system.
-
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency.
4.2.2. Elevated Plus Maze (Anxiety)
-
Principle: This test is based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Procedure:
-
Administer 6-MeO-THIQ or vehicle.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
-
Parameters Measured: Time spent in the open arms versus the closed arms, number of entries into each arm type.
4.2.3. Novel Object Recognition (Cognition)
-
Principle: This test assesses learning and memory based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
-
Procedure:
-
Habituation: Acclimate the animal to the testing arena.
-
Training: Place the animal in the arena with two identical objects.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Administer 6-MeO-THIQ before the training or testing phase to assess its effect on memory acquisition or retrieval, respectively.
-
-
Parameters Measured: Time spent exploring the novel object versus the familiar object.
The following diagram outlines a typical workflow for an in vivo behavioral study.
Caption: A typical workflow for an in vivo behavioral pharmacology study.
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust starting point for the neuropharmacological characterization of this compound. By systematically evaluating its binding profile, functional activity, and behavioral effects, researchers can elucidate its mechanism of action and potential therapeutic applications. Future studies could explore its effects in animal models of specific neurological disorders, investigate its metabolism and pharmacokinetic profile, and synthesize analogs to optimize its pharmacological properties. The exploration of novel compounds like 6-MeO-THIQ is crucial for advancing our understanding of brain function and developing new treatments for debilitating neurological and psychiatric conditions.
References
- 1. DSpace [diposit.ub.edu]
- 2. Tetrahydroisoquinoline derivatives: a new perspective on monoaminergic dysfunction in children with ADHD? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride as a pharmaceutical intermediate
An Application Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Privileged Scaffold for Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis, application, and characterization of this compound (6-MeO-THIQ HCl), a pivotal intermediate in pharmaceutical development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities.[1][2][3] This guide delves into the robust synthetic methodologies for preparing 6-MeO-THIQ HCl, details its application in constructing complex molecular architectures, and outlines rigorous analytical protocols for quality control, offering researchers and drug development professionals a practical resource for leveraging this versatile building block.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The tetrahydroisoquinoline (THIQ) motif is a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for pharmacophoric elements, enabling precise interactions with biological targets. This structural feature has led to the development of THIQ-based compounds with a wide spectrum of therapeutic applications, including treatments for neurological disorders, cancer, and infectious diseases.[1][3][4]
This compound serves as a strategically important starting material. The methoxy group at the 6-position not only influences the electronic properties of the aromatic ring, facilitating key synthetic transformations, but can also serve as a handle for further modification or act as a crucial binding element in the final active pharmaceutical ingredient (API). Its hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for large-scale synthesis.[5][6]
Synthesis of the Intermediate: The Pictet-Spengler Reaction
While several methods exist for synthesizing the isoquinoline core, such as the Bischler-Napieralski and Pomeranz-Fritsch-Bobbitt cyclizations, the Pictet-Spengler reaction remains the most direct and industrially scalable approach for producing 1,2,3,4-tetrahydroisoquinolines.[1][2][7][8][9] This reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution.[10][11][12][13]
The synthesis of 6-MeO-THIQ HCl starts from the inexpensive and readily available 2-(3-methoxyphenyl)ethylamine.[5][6] The electron-donating nature of the methoxy group activates the aromatic ring, facilitating the crucial ring-closing step under relatively mild conditions.[2][10]
Reaction Mechanism: Pictet-Spengler Synthesis
The reaction proceeds via the formation of a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. This intermediate is subsequently attacked by the electron-rich aromatic ring to form the new heterocyclic ring system.
Caption: Pictet-Spengler reaction pathway for 6-MeO-THIQ synthesis.
Protocol 2.1: Improved & Scalable Pictet-Spengler Synthesis of 6-MeO-THIQ HCl
This protocol is adapted from an improved method that avoids the difficult purification of the oily free-base product by isolating a novel, solid aminal intermediate, significantly enhancing scalability and practicality.[5][6]
Materials:
-
2-(3-Methoxyphenyl)ethylamine
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (50% w/w aqueous solution)
-
Isopropanol
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Reaction Setup: To a reactor equipped with mechanical stirring, a thermometer, and a nitrogen inlet, add 2-(3-methoxyphenyl)ethylamine (1.0 eq).
-
Acidification & Aldehyde Addition: Cool the reactor to 0-5 °C. Slowly add concentrated hydrochloric acid (1.1 eq) while maintaining the internal temperature below 20 °C. Following the acid addition, slowly add 37% aqueous formaldehyde (1.2 eq), again keeping the temperature below 20 °C.
-
Causality Note: The initial acidification protonates the amine, controlling the reaction rate. The acid catalyst is crucial for activating the formaldehyde and forming the electrophilic iminium ion necessary for cyclization.
-
-
Cyclization: Warm the reaction mixture to 60-65 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction for completion using HPLC or TLC.
-
Isolation of Aminal Intermediate: Cool the mixture to 20-25 °C. Slowly add 50% sodium hydroxide solution to adjust the pH to >12. This will cause a solid to precipitate.
-
Filtration and Washing: Filter the precipitated solid and wash the cake thoroughly with deionized water until the filtrate is neutral. Dry the solid intermediate under vacuum.
-
Conversion to Hydrochloride Salt: Suspend the dried aminal intermediate in isopropanol. Add concentrated hydrochloric acid (2.2 eq) and heat the mixture to 50-60 °C for 2-4 hours to hydrolyze the aminal and form the hydrochloride salt.
-
Final Product Isolation: Cool the resulting slurry to 0-5 °C and stir for 1 hour. Filter the solid product, wash with cold isopropanol, and dry under vacuum at 50 °C to yield this compound as a white to off-white solid.[14][15]
Application as a Pharmaceutical Intermediate
6-MeO-THIQ HCl is a versatile starting point for synthesizing a wide range of more complex molecules. The secondary amine of the THIQ core is readily functionalized, serving as a nucleophilic handle for introducing various substituents. This is a common strategy in the development of selective estrogen receptor modulators (SERMs), neuropharmacological agents, and other therapeutics.[4][16][17]
General Derivatization Workflow
The path from this intermediate to a potential drug candidate typically involves functionalization at the N-2 position, followed by other modifications as required by the drug design.
Caption: General workflow from starting materials to an API scaffold.
Protocol 3.1: Representative N-Sulfonylation
This protocol demonstrates a common derivatization step used in the synthesis of potential estrogen receptor modulators, where the nitrogen atom is converted into a trifluoromethylsulfonamide.[16]
Materials:
-
This compound
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine or another suitable non-nucleophilic base
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Free Base Generation: Dissolve 6-MeO-THIQ HCl (1.0 eq) in a mixture of DCM and saturated sodium bicarbonate solution. Stir vigorously until all solids dissolve and the layers separate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the free base as an oil.
-
Reaction Setup: Dissolve the resulting free base in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Sulfonylation: Add pyridine (1.5 eq) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (1.1 eq).
-
Causality Note: Pyridine acts as a base to neutralize the triflic acid generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup and Purification: Upon completion, quench the reaction by adding water. Separate the organic layer, wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-sulfonylated product.
Analytical & Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of 6-MeO-THIQ HCl before its use in GMP (Good Manufacturing Practice) synthesis.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Molecular Formula | C₁₀H₁₄ClNO | - |
| Molecular Weight | 199.68 g/mol | - |
| CAS Number | 57196-62-0 | - |
| ¹H NMR Spectrum | Consistent with structure | ¹H NMR |
| Mass Spectrum (MS) | Consistent with structure | MS (ESI+) |
| Purity | ≥99.0% | HPLC |
| Water Content | ≤0.5% | Karl Fischer |
| Residue on Ignition | ≤0.1% | USP <281> |
| Data compiled from representative Certificates of Analysis.[14][15] |
Typical ¹H NMR Data (in DMSO-d₆):
-
δ 9.7-9.8 ppm (br s, 2H): Protons of the ammonium group (-NH₂⁺-).[16]
-
δ 7.1-7.2 ppm (d, 1H): Aromatic proton (H-8).[16]
-
δ 6.7-6.9 ppm (m, 2H): Aromatic protons (H-5, H-7).[16]
-
δ 4.1-4.2 ppm (s, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂-N).[16]
-
δ 3.7-3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).[16]
-
δ 3.2-3.4 ppm (br s, 2H): Methylene protons adjacent to nitrogen (N-CH₂-).[16]
-
δ 2.8-3.0 ppm (t, 2H): Methylene protons (Ar-C-CH₂-).
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound.
-
Hazard Classification: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[18][19]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[18][20][21]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[18][20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[20][21] Recommended storage is often under inert gas at 2–8 °C.[22]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[20][21]
Conclusion
This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its straightforward and scalable synthesis via the Pictet-Spengler reaction, combined with its versatile reactivity, makes it an exceptionally valuable intermediate. By understanding the fundamental chemistry, practical protocols, and analytical requirements detailed in this guide, researchers and developers can effectively harness the potential of this privileged scaffold to construct the next generation of therapeutic agents.
References
- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 9. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 10. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. name-reaction.com [name-reaction.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. file.leyan.com [file.leyan.com]
- 15. file.leyan.com [file.leyan.com]
- 16. arkat-usa.org [arkat-usa.org]
- 17. research.tue.nl [research.tue.nl]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- 22. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
Application Notes and Protocols for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in Cell Culture
Introduction: Unveiling the Potential of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ)
6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) is a synthetic derivative belonging to the tetrahydroisoquinoline (THIQ) class of compounds.[1] THIQs, both naturally occurring and synthetic, have garnered significant attention in neuropharmacology due to their structural resemblance to endogenous neurochemicals and their diverse biological activities.[1] The hydrochloride salt of 6-MeO-THIQ enhances its solubility in aqueous solutions, making it well-suited for in vitro experimental applications.[2]
The primary mechanism of action attributed to many THIQ derivatives is the inhibition of monoamine oxidase (MAO) enzymes.[3][4] MAOs, which exist in two isoforms (MAO-A and MAO-B), are critical mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[3][5] By inhibiting these enzymes, 6-MeO-THIQ can increase the synaptic availability of these key neurotransmitters, a mechanism that is foundational to the treatment of neurological and psychiatric conditions like depression and Parkinson's disease.[3][4]
Beyond MAO inhibition, THIQ analogs are being explored for a range of neuroprotective effects, including the modulation of glutamatergic systems and the scavenging of free radicals.[6][7] This multifaceted activity makes 6-MeO-THIQ a compound of significant interest for researchers investigating neurodegenerative diseases, neurotoxicity, and the fundamental processes of neuronal signaling.[1][8] These application notes provide a comprehensive guide for the effective and reproducible use of 6-MeO-THIQ hydrochloride in a cell culture setting.
Core Principles and Experimental Design
Reagent Handling and Preparation
Proper handling and preparation of 6-MeO-THIQ hydrochloride are paramount for experimental success. The compound is typically supplied as a solid or powder.[9]
-
Solubility and Stock Solution: The hydrochloride salt form confers good water solubility.[2] However, for cell culture applications, preparing a concentrated stock solution in a sterile, cell-culture grade solvent like Dimethyl Sulfoxide (DMSO) or sterile deionized water is standard practice. A common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute to the final stock concentration with sterile phosphate-buffered saline (PBS) or culture medium.[10] It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells, typically well below 0.5%.
-
Storage: Store the solid compound at 0-8°C.[2] Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Cell Line Selection and Culture
The choice of cell line is dictated by the research question. For neuropharmacological studies involving 6-MeO-THIQ, the human neuroblastoma cell line SH-SY5Y is a highly relevant and widely used model.[8][11]
-
Why SH-SY5Y? These cells possess neuronal characteristics and can be differentiated into a more mature, neuron-like phenotype.[11] They express key components of dopaminergic pathways and are susceptible to neurotoxins used to model Parkinson's disease, making them an excellent system for studying neuroprotection and neurotoxicity.[8][11]
-
Culture Conditions: SH-SY5Y cells are typically cultured in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and antibiotics (penicillin/streptomycin).[12][13] They are maintained in a humidified incubator at 37°C with 5% CO₂.[8][12]
The Imperative of Controls
Rigorous experimental design necessitates the inclusion of multiple controls to ensure that observed effects are directly attributable to 6-MeO-THIQ.
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO) used to dissolve the 6-MeO-THIQ. This control accounts for any effects of the solvent itself.
-
Untreated Control: Cells cultured under normal conditions without any treatment. This serves as a baseline for cell health and function.
-
Positive Control: A known, well-characterized MAO inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) should be used in parallel experiments to validate the assay system.[14][15]
Experimental Protocols
Protocol 1: Preparation of 6-MeO-THIQ Hydrochloride Stock Solutions
This protocol details the preparation of a 100 mM stock solution, which can be further diluted to working concentrations.
Materials:
-
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (MW: 199.68 g/mol )[2]
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile 1.5 mL microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Calculation: To prepare a 100 mM stock solution, weigh out 1.997 mg of 6-MeO-THIQ hydrochloride.
-
Calculation: 199.68 g/mol * 0.1 mol/L = 19.968 g/L = 19.968 mg/mL. To make 100 µL, you need 1.997 mg.
-
-
Dissolution: Add the 1.997 mg of powder to a sterile microcentrifuge tube. Add 100 µL of sterile DMSO.
-
Mixing: Vortex the tube thoroughly until the powder is completely dissolved, ensuring a clear solution. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. Store immediately at -20°C.
Protocol 2: Determining Cytotoxicity using MTT Assay
Before assessing the biological activity of 6-MeO-THIQ, it is crucial to determine its cytotoxic concentration range. The MTT assay is a colorimetric method for assessing cell viability.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of 6-MeO-THIQ.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours.[16]
-
Preparation of Dilutions: Prepare a series of dilutions of 6-MeO-THIQ in complete culture medium. A suggested starting range is from 1 µM to 1000 µM. Remember to include vehicle-only and untreated controls.
-
Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of 6-MeO-THIQ.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours). A 24-hour incubation is a common starting point.[16]
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Measurement: Measure the absorbance at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the 6-MeO-THIQ concentration to determine the TC₅₀ (Toxic Concentration 50%).
Table 1: Example Cytotoxicity Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability (Relative to Control) |
| 0 (Control) | 1.25 | 0.08 | 100% |
| 1 | 1.23 | 0.07 | 98.4% |
| 10 | 1.20 | 0.09 | 96.0% |
| 50 | 1.15 | 0.06 | 92.0% |
| 100 | 1.05 | 0.08 | 84.0% |
| 200 | 0.75 | 0.05 | 60.0% |
| 500 | 0.31 | 0.04 | 24.8% |
| 1000 | 0.10 | 0.03 | 8.0% |
Note: Data are hypothetical and for illustrative purposes only.
Protocol 3: Cell-Based Monoamine Oxidase (MAO) Activity Assay
This protocol outlines a general method for measuring MAO activity in cell lysates using a commercially available fluorometric assay kit. These kits typically measure the hydrogen peroxide (H₂O₂) produced during the deamination of a substrate like p-tyramine.[17][18][19]
MAO Signaling Pathway
Caption: Inhibition of MAO by 6-MeO-THIQ blocks neurotransmitter breakdown.
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells to ~80% confluency. Treat cells with non-toxic concentrations of 6-MeO-THIQ (determined from Protocol 2) for a specified time (e.g., 2-24 hours). Include positive controls (Clorgyline for MAO-A, Pargyline/Selegiline for MAO-B) and a vehicle control.[14][15]
-
Sample Preparation: After treatment, wash the cells with cold PBS. Lyse the cells using the assay buffer provided in the kit, typically through homogenization or sonication.[14] Centrifuge the lysate to pellet debris and collect the supernatant.[14]
-
Assay Execution:
-
Add the cell lysate supernatant to the wells of a black, clear-bottom 96-well plate.
-
Prepare a master reaction mix containing the substrate (e.g., p-tyramine), HRP enzyme, and dye reagent as per the kit's instructions.[18]
-
Add the master mix to each well to initiate the reaction.
-
-
Measurement: Incubate the plate for the recommended time (e.g., 20-60 minutes) at room temperature, protected from light.[14][17] Measure the fluorescence using a plate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[14]
-
Data Analysis: Calculate the MAO activity based on a hydrogen peroxide standard curve. Determine the percent inhibition of MAO activity by 6-MeO-THIQ relative to the vehicle control.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound Precipitation | Exceeding solubility limit in culture medium. | Decrease the final concentration. Ensure the stock solution is fully dissolved in DMSO before diluting in aqueous medium. Perform dilutions serially. |
| High Variability in Assays | Inconsistent cell seeding; Pipetting errors; Edge effects in plates. | Use a multichannel pipette for consistency; Ensure uniform cell suspension before seeding; Avoid using the outer wells of the plate. |
| Low Signal in MAO Assay | Low MAO expression in cells; Insufficient cell lysate; Inactive enzyme. | Use a cell line known for higher MAO expression or differentiate SH-SY5Y cells. Increase the amount of protein (lysate) per well. Ensure proper storage and handling of reagents. |
| Unexpected Cytotoxicity | Solvent (DMSO) concentration is too high; Contamination. | Ensure the final DMSO concentration is <0.5%. Use sterile technique and check cultures for contamination. |
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. cyagen.com [cyagen.com]
- 12. SH-SY5Y culturing [protocols.io]
- 13. genome.ucsc.edu [genome.ucsc.edu]
- 14. abcam.cn [abcam.cn]
- 15. Monoamine oxidase A activity in fibroblasts as a functional confirmation of MAOA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Monoamine Oxidase Assays [cellbiolabs.com]
in vivo studies with 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
An In-Depth Guide to In Vivo Studies with 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in conducting (6-MeO-THIQ HCl). This guide provides not only detailed protocols but also the scientific rationale behind experimental designs, ensuring a robust and well-validated approach to research.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] 6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a key analogue within this class, serving both as a valuable tool for pharmacological research and as a versatile intermediate for the synthesis of novel bioactive molecules.[2][3] Its hydrochloride salt form enhances aqueous solubility, making it highly suitable for in vivo applications.[3]
Research has highlighted the potential of THIQ derivatives in several therapeutic areas. They have been investigated for their effects on the central nervous system (CNS), cardiovascular system, and metabolic pathways.[3][4][5] Specifically, THIQs have been shown to interact with critical neurotransmitter systems, including dopaminergic pathways, and are being explored for their potential in treating neurological and mood disorders.[3][6] This guide will provide the foundational knowledge and practical protocols to explore these activities in relevant animal models.
Physicochemical Properties and Formulation for In Vivo Use
A clear understanding of the compound's properties is the first step in designing any successful in vivo experiment. The hydrochloride salt of 6-MeO-THIQ significantly improves its handling and administration characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57196-62-0 | [7] |
| Molecular Formula | C₁₀H₁₃NO · HCl | [7] |
| Molecular Weight | 199.68 g/mol | [7] |
| Form | Solid | [7] |
| Solubility | Soluble in water | [3] |
Protocol 1: Preparation of Dosing Solution
Causality: The goal is to create a sterile, isotonic solution with a physiologically compatible pH to minimize irritation at the injection site and ensure consistent absorption. Using the hydrochloride salt bypasses the low aqueous solubility of the free base.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution (vehicle)
-
Sterile vials
-
Calibrated balance
-
Vortex mixer
-
pH meter
-
0.22 µm sterile syringe filters
-
1 M NaOH and 1 M HCl for pH adjustment
Procedure:
-
Calculate Required Mass: Determine the total mass of the compound needed based on the desired concentration (e.g., 1 mg/mL) and total volume. For a 10 mL solution at 1 mg/mL, 10 mg of the compound is required.
-
Weighing: Accurately weigh the calculated mass of 6-MeO-THIQ HCl and transfer it to a sterile vial.
-
Solubilization: Add approximately 80% of the final volume of sterile 0.9% saline to the vial.
-
Mixing: Cap the vial and vortex thoroughly until the powder is completely dissolved.
-
pH Adjustment (Critical Step): Check the pH of the solution. Adjust to a physiological range (pH 6.5-7.5) by adding minute quantities of 1 M NaOH or HCl as needed. This step is crucial to prevent tissue damage upon injection.
-
Final Volume: Add sterile saline to reach the final desired volume.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new, sterile vial.
-
Storage: Store the dosing solution at 4°C, protected from light. Prepare fresh solutions weekly or as stability data dictates.
Application in Neuropharmacological Research
Scientific Rationale: The THIQ scaffold is structurally related to key neurotransmitters, and many of its derivatives are known to cross the blood-brain barrier.[3] Some THIQs act as dopamine receptor antagonists, a mechanism relevant to psychosis and other neurological conditions.[6] In vivo studies are therefore essential to characterize the compound's effects on behavior and CNS function.
Hypothesized Mechanism: Dopamine Receptor Antagonism
Several studies suggest that THIQ compounds can modulate dopaminergic neurotransmission.[6] This can be visualized as an interaction at the postsynaptic dopamine receptor, potentially blocking the binding of endogenous dopamine.
Caption: Hypothesized antagonistic action of 6-MeO-THIQ at a postsynaptic dopamine receptor.
Protocol 2: Assessment of Locomotor Activity (Open Field Test)
Causality: This test is a primary screen for novel CNS-active compounds. A decrease in locomotor activity can suggest sedative effects or dopamine receptor blockade, while an increase may indicate stimulant properties.
Animal Model: Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Habituation: Gently place each mouse into the center of the open field arena (e.g., 40x40 cm) and allow it to explore for 30 minutes. This minimizes the novelty response on the test day.
-
Dosing: On the test day, administer 6-MeO-THIQ HCl or vehicle (saline) via intraperitoneal (i.p.) injection at the desired doses. A typical dose-response study might include 1, 5, and 10 mg/kg.
-
Test Period: 30 minutes post-injection (or at the predetermined Tmax from pharmacokinetic studies), place the mouse back into the open field arena.
-
Data Collection: Record activity for 15-30 minutes using an automated video-tracking system.
-
Parameters to Analyze:
-
Total distance traveled (cm)
-
Time spent in the center zone vs. periphery (anxiolytic/anxiogenic-like effects)
-
Rearing frequency (vertical activity)
-
Table 2: Sample Data Layout for Open Field Test
| Treatment Group | Dose (mg/kg) | n | Total Distance (cm) ± SEM | Center Time (s) ± SEM | Rearing Count ± SEM |
| Vehicle | 0 | 10 | 3500 ± 250 | 45 ± 5 | 60 ± 8 |
| 6-MeO-THIQ HCl | 1 | 10 | 3350 ± 280 | 48 ± 6 | 55 ± 7 |
| 6-MeO-THIQ HCl | 5 | 10 | 2100 ± 210 | 30 ± 4 | 35 ± 5 |
| 6-MeO-THIQ HCl | 10 | 10 | 1500 ± 180 | 25 ± 3 | 20 ± 4** |
| p < 0.05, **p < 0.01 vs. Vehicle |
Application in Cardiovascular Research
Scientific Rationale: Certain substituted THIQs have been found to inhibit L-type calcium channels, leading to dose-dependent hypotension and bradycardia in rats.[4] Therefore, assessing the cardiovascular profile of 6-MeO-THIQ is a critical step in its preclinical evaluation, both for identifying potential therapeutic effects and for safety pharmacology.
Experimental Workflow: Cardiovascular Safety Screening
A tiered approach is recommended for cardiovascular assessment, starting with non-invasive methods and progressing to more detailed invasive measurements if warranted.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 6-Methoxy-3,4-dihydro-1H-isoquinoline Compounds for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo and in vitro effects of tetrahydroisoquinolines and other alkaloids on rat pituitary function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
The Tetrahydroisoquinoline Scaffold: A Versatile Blueprint for Therapeutic Innovation
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold that has captivated medicinal chemists for decades.[1] Found in a wide array of natural products and synthetic compounds, this structural motif has proven to be a fertile ground for the discovery of potent and selective therapeutic agents.[2][3][4] Its conformational flexibility and the ease with which it can be functionalized at various positions allow for the precise tuning of physicochemical and pharmacological properties, making it a cornerstone in the development of drugs targeting a multitude of diseases. This guide provides an in-depth exploration of the applications of THIQ derivatives in medicinal chemistry, complete with detailed experimental protocols and insights into their mechanisms of action.
I. Anticancer Applications: Targeting the Machinery of Malignancy
THIQ derivatives have demonstrated significant promise as anticancer agents, acting through diverse mechanisms to thwart tumor growth and proliferation.[1][5][6][7] Their utility is exemplified by both natural products and rationally designed synthetic molecules.
One of the most notable examples is Trabectedin (Yondelis®) , a marine-derived THIQ alkaloid used in the treatment of soft tissue sarcoma and ovarian cancer.[6][8] Its complex mechanism of action involves binding to the minor groove of DNA, which triggers a cascade of events interfering with transcription factors, DNA repair pathways, and leading to cell cycle arrest and apoptosis.[5][8][9]
Synthetic THIQ derivatives have also been developed to target specific oncogenic pathways. For instance, compounds have been designed to inhibit KRas , a frequently mutated oncogene in various cancers.[10] These inhibitors often work by interfering with the nucleotide exchange process or by binding to specific pockets on the protein, thereby blocking downstream signaling.
Application Note 1: Evaluating the Cytotoxicity of a Novel THIQ Derivative against Colon Cancer Cell Lines
This application note describes the use of the MTT assay to determine the cytotoxic effects of a newly synthesized THIQ compound on HCT116 colon cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[2][11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Workflow Diagram:
Caption: Workflow for MTT cytotoxicity assay.
Protocol:
Materials:
-
HCT116 human colon cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
THIQ derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest HCT116 cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the THIQ derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| THIQ-X | 0.1 | 98.2 ± 3.5 |
| 1 | 85.1 ± 4.2 | |
| 10 | 52.3 ± 2.8 | |
| 50 | 15.7 ± 1.9 | |
| 100 | 5.4 ± 0.8 | |
| Vehicle | - | 100 ± 2.1 |
IC₅₀ Value for THIQ-X: 9.8 µM
II. Antiviral Activity: A Broad-Spectrum Defense
The THIQ scaffold has also been exploited for the development of antiviral agents.[13] Recent studies have highlighted the potential of THIQ derivatives against a range of viruses, including SARS-CoV-2 and HIV.[13][14] For instance, certain novel THIQ-based heterocyclic compounds have been shown to effectively inhibit SARS-CoV-2 replication in vitro.[13][14][15]
Application Note 2: Screening THIQ Derivatives for Anti-SARS-CoV-2 Activity
This application note outlines a plaque reduction neutralization assay (PRNA) to assess the in vitro antiviral activity of THIQ compounds against SARS-CoV-2.
Principle: The PRNA is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus. The reduction in the number of plaques (areas of cell death) in the presence of the compound compared to a control is used to determine the antiviral potency.
Protocol:
Materials:
-
Vero E6 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
DMEM with 2% FBS
-
THIQ derivative stock solution (in DMSO)
-
Avicel or carboxymethylcellulose overlay medium
-
Crystal violet staining solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and grow to confluence.
-
Compound Dilution: Prepare serial dilutions of the THIQ derivative in infection medium (DMEM with 2% FBS).
-
Virus-Compound Incubation: Mix the diluted compounds with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units per well) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the Vero E6 cells and inoculate with the virus-compound mixture. Incubate for 1 hour at 37°C.
-
Overlay: After the adsorption period, remove the inoculum and add an overlay medium containing Avicel to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 72 hours at 37°C.[16]
-
Staining: Fix the cells with 10% formalin and stain with crystal violet to visualize the plaques.
-
Plaque Counting and Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value (the concentration that reduces the plaque number by 50%).
III. Antibacterial Agents: Combating Drug Resistance
The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. THIQ derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17] Some of these compounds exert their effect by inhibiting essential bacterial enzymes like DNA gyrase.[18]
Application Note 3: Determining the Minimum Inhibitory Concentration (MIC) of a THIQ Derivative
This note details the broth microdilution method for determining the MIC of a THIQ compound against S. aureus.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][17][19][20][21]
Protocol:
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
THIQ derivative stock solution (in DMSO)
-
96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the THIQ derivative in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum of S. aureus (approximately 5 x 10⁵ CFU/mL) in MHB.[19]
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[19]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17][19]
IV. Neurodegenerative Diseases: A Double-Edged Sword
In the context of neurodegenerative diseases like Parkinson's, THIQ derivatives exhibit a fascinating dual role. Some endogenous THIQs, formed from the condensation of dopamine with aldehydes, are considered potential neurotoxins that may contribute to the pathology of the disease.[12][20][22] Conversely, other synthetic THIQ analogs have demonstrated neuroprotective properties in preclinical models, suggesting their potential as therapeutic agents.[12]
Application Note 4: Assessing the Neuroprotective Effect of a THIQ Derivative in a Cell-Based Model of Parkinson's Disease
This note describes an in vitro assay to evaluate the ability of a THIQ compound to protect neuronal cells from a neurotoxin implicated in Parkinson's disease.
Principle: The neurotoxin 6-hydroxydopamine (6-OHDA) is selectively taken up by dopaminergic neurons and induces oxidative stress and cell death, mimicking some aspects of Parkinson's disease pathology. This assay measures the ability of a test compound to mitigate 6-OHDA-induced cytotoxicity.
Protocol:
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS
-
THIQ derivative stock solution
-
6-hydroxydopamine (6-OHDA)
-
MTT solution
-
96-well plates
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach approximately 80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of the THIQ derivative for 2 hours.[23]
-
Neurotoxin Exposure: Induce neurotoxicity by adding 6-OHDA (final concentration, e.g., 100 µM) to the wells. Include controls for vehicle, 6-OHDA alone, and the THIQ compound alone.[23]
-
Incubation: Incubate the plates for 24 hours at 37°C.[23]
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in Application Note 1.[23]
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the THIQ derivative by comparing the viability of cells treated with both the compound and 6-OHDA to those treated with 6-OHDA alone.
Mechanism of Action Diagram: Neuroprotection vs. Neurotoxicity
Caption: Contrasting mechanisms of neuroprotective and neurotoxic THIQ derivatives.
V. Synthesis of the THIQ Core: Building the Foundation
The versatility of the THIQ scaffold is matched by the robustness of the synthetic methods available for its construction. Two classical and widely used reactions are the Pictet-Spengler and the Bischler-Napieralski reactions.
Protocol 1: Pictet-Spengler Synthesis of a 1-Substituted THIQ
Principle: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring.[3][24][25]
Reaction Scheme: β-phenylethylamine + Aldehyde --(Acid catalyst)--> 1-substituted-THIQ
Procedure:
-
Dissolve the β-phenylethylamine (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane).
-
Add the aldehyde (1.1 equivalents) to the solution.
-
Add the acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid, 0.1-1 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline (THIQ Precursor)
Principle: This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ.[26][27][28]
Reaction Scheme: β-phenylethylamide --(Dehydrating agent)--> 3,4-dihydroisoquinoline --(Reduction)--> THIQ
Procedure:
-
Dissolve the β-phenylethylamide (1 equivalent) in an anhydrous solvent (e.g., acetonitrile or toluene).
-
Add the dehydrating agent (e.g., phosphorus oxychloride or phosphorus pentoxide, 2-5 equivalents) portion-wise at 0°C.[26][28]
-
Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude 3,4-dihydroisoquinoline.
-
The crude product can be reduced to the THIQ using a reducing agent like sodium borohydride in methanol.
-
Purify the final product by column chromatography or recrystallization.
VI. Conclusion and Future Perspectives
The tetrahydroisoquinoline scaffold continues to be a highly valuable framework in medicinal chemistry. Its broad range of biological activities, coupled with well-established synthetic routes, ensures its continued relevance in the quest for novel therapeutics. Future efforts will likely focus on the development of THIQ derivatives with improved target specificity and pharmacokinetic profiles, as well as their application in emerging therapeutic areas. The use of computational methods and structure-based drug design will undoubtedly accelerate the discovery of the next generation of THIQ-based drugs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. nbinno.com [nbinno.com]
- 5. Restricted [jnjmedicalconnect.com]
- 6. Trabectedin - Wikipedia [en.wikipedia.org]
- 7. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]
- 8. Unique features of trabectedin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action | YONDELIS® [yondelis.com]
- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 16. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. Computational Approaches to Develop Isoquinoline Based Antibiotics through DNA Gyrase Inhibition Mechanisms Unveiled through Antibacterial Evaluation and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. protocols.io [protocols.io]
- 22. protocols.io [protocols.io]
- 23. benchchem.com [benchchem.com]
- 24. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 25. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 26. Bischler-Napieralski Reaction [organic-chemistry.org]
- 27. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 28. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Stability and Storage of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No: 57196-62-0). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. As a key intermediate in the synthesis of bioactive molecules and a tool in neuropharmacological studies, proper handling is paramount for reproducible experimental outcomes.[1][2] This guide provides answers to frequently asked questions and detailed protocols based on established chemical principles and supplier recommendations.
Frequently Asked Questions (FAQs)
This section addresses common queries and potential issues encountered during the handling, storage, and use of this compound.
Part 1: Initial Handling and Solid-State Storage
Q1: What are the ideal long-term storage conditions for solid this compound?
For maximum shelf-life, the solid compound should be stored under controlled conditions that minimize degradation. The tetrahydroisoquinoline scaffold, particularly with an electron-donating methoxy group, can be susceptible to atmospheric oxidation over time. The hydrochloride salt form provides increased stability compared to the free base, but best practices should still be followed.
Key storage recommendations are:
-
Temperature: Store refrigerated at 2°C to 8°C (36°F to 46°F).[1][3] Do not freeze, as this can introduce moisture through condensation cycles.
-
Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.[3] This displaces oxygen and moisture, the primary drivers of oxidative degradation.
-
Container: The compound should be kept in its original, tightly sealed vial. Ensure the cap is securely fastened after each use to prevent exposure to air and humidity.[4][5]
-
Light: Protect from light. Aromatic amines can be light-sensitive. Storing the vial in its original box or in a dark cabinet is a necessary precaution.
Q2: I just received my shipment. What are the first steps I should take?
Proper handling upon receipt is crucial. The product may have been shipped at ambient temperature, which is acceptable for short transit times as the compound is stable under normal conditions for brief periods.[4]
-
Do Not Open Immediately: Before opening, allow the vial to equilibrate to room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid, which could compromise its stability.
-
Visual Inspection: Once at room temperature, inspect the compound. It should appear as a white to off-white powder or crystalline solid.[1][6] Note any significant discoloration (e.g., yellowing or browning) and compare it to the certificate of analysis.
-
Log and Store: Record the date of receipt and store immediately under the recommended conditions as outlined in Q1.
Part 2: Solution Preparation and Stability
Q3: How should I prepare stock solutions? What are the best solvents?
The hydrochloride salt form of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline was specifically created to enhance its solubility in polar solvents, a key advantage for biological and pharmaceutical research.[1]
-
Recommended Solvents: For most biological applications, sterile aqueous buffers (e.g., PBS) or cell culture media are suitable. For higher concentrations, organic solvents like DMSO or ethanol can be used, followed by serial dilution into your aqueous experimental medium. The free base form is noted to have slight solubility in methanol and chloroform.[3]
-
Weighing: As this compound is a fine powder, weigh it in a chemical fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Dissolution: To dissolve, add the solvent to the pre-weighed solid and vortex or sonicate briefly. Gentle warming can be used if necessary, but avoid high temperatures which could accelerate degradation.
Q4: How stable is the compound in solution, and how should I store my stock solutions?
Solution stability is generally lower than solid-state stability. Once dissolved, the molecules are more mobile and susceptible to degradation.
-
Short-Term Storage (1-2 weeks): Store stock solutions at 2°C to 8°C, protected from light.
-
Long-Term Storage (>2 weeks): For long-term storage, aliquot the stock solution into single-use volumes and store frozen at -20°C or -80°C. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Oxygen Sensitivity: Tetrahydroisoquinolines can be sensitive to oxidation, a process that can be catalyzed by trace metals and exposure to air.[7] If your application is highly sensitive, consider preparing solutions with degassed solvents.
Part 3: Troubleshooting and Quality Control
Q5: My solid compound has turned yellow/brown. Is it still usable?
A distinct color change from white/off-white to yellow or brown is a primary indicator of degradation. This is often due to oxidation of the tetrahydroisoquinoline ring system, potentially leading to the formation of aromatized isoquinoline species or other colored impurities. While minor yellowing may not significantly impact purity for some applications, it is a clear sign of compromised quality. We strongly recommend verifying the purity before use.
Q6: My experimental results are inconsistent or unexpected. Could compound degradation be the cause?
Yes, absolutely. The use of a degraded compound is a common source of experimental irreproducibility. Degradation can lead to:
-
Lower Potency: The concentration of the active compound is lower than calculated.
-
Altered Pharmacology: Degradation products may have their own biological activity, leading to off-target effects or acting as inhibitors/activators in your system.
-
Physical Interference: Impurities could interfere with analytical readings or experimental assays.
If you suspect degradation, a compound integrity check is warranted.
Q7: How can I perform a quick quality check on my compound?
If you have access to analytical instrumentation, you can verify the integrity of your compound.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to check for the presence of gross impurities. A single spot indicates high purity, while multiple spots suggest degradation or contamination.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. An HPLC trace should show a major peak corresponding to the compound with minimal impurity peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected molecular weight for the hydrochloride salt is 199.68 g/mol .[1]
Data and Workflow Summaries
Table 1: Recommended Storage Conditions Summary
| Condition | Solid Form | Stock Solution (Short-Term) | Stock Solution (Long-Term) |
| Temperature | 2°C to 8°C[1] | 2°C to 8°C | -20°C or -80°C (Aliquot) |
| Atmosphere | Tightly sealed; Inert gas recommended[3] | Tightly sealed | Tightly sealed |
| Light | Protect from light (e.g., in box) | Protect from light (e.g., amber vial) | Protect from light (e.g., in freezer box) |
| Container | Original supplier vial | Sterile glass or polypropylene vial | Sterile, single-use polypropylene tubes |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solid has discolored (yellow/brown) | Oxidation due to improper storage (air, light, moisture exposure). | Verify purity via HPLC or TLC before use. If purity is compromised, procure a new vial. |
| Compound won't dissolve fully | Incorrect solvent choice; compound has degraded to a less soluble impurity. | Confirm recommended solvent. Try gentle sonication. If still insoluble, purity check is required. |
| Inconsistent experimental results | Degradation of compound in solid form or in solution; repeated freeze-thaw cycles of stock. | Use a fresh vial or a newly prepared stock solution from solid. Aliquot stocks to avoid freeze-thaw. See Compound Integrity Check Workflow. |
Experimental Protocol
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound (MW: 199.68 g/mol ) to equilibrate to room temperature for 30-60 minutes.
-
Weighing: In a chemical fume hood, accurately weigh out 2.0 mg of the solid into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube. Calculation: (2.0 mg / 199.68 mg/mmol) / 1.0 mL = 10.016 mM
-
Dissolution: Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. If needed, sonicate in a water bath for 5 minutes.
-
Aliquoting & Storage: Aliquot the solution into smaller, single-use volumes (e.g., 50 µL) in sterile polypropylene tubes. Store immediately at -20°C, protected from light.
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
Visualized Workflow
The following diagram outlines a logical workflow for troubleshooting when you suspect compound integrity issues are affecting your experimental results.
Caption: Workflow for troubleshooting compound integrity issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 6-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Welcome to the technical support center for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-MeO-THIQ HCl). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important drug intermediate.[1] We will explore the mechanistic underpinnings of common synthetic routes, troubleshoot frequent experimental issues, and provide validated protocols to enhance your success rate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline?
There are two predominant and historically significant methods for constructing the tetrahydroisoquinoline core, both of which are applicable to the synthesis of 6-MeO-THIQ:
-
The Bischler-Napieralski Reaction followed by Reduction: This is a two-step sequence. It begins with the intramolecular cyclization of a β-arylethylamide (specifically, N-[2-(3-methoxyphenyl)ethyl]formamide) using a strong dehydrating agent to form 6-methoxy-3,4-dihydroisoquinoline. This intermediate is then reduced to the final tetrahydroisoquinoline. This method is robust and widely used for producing 3,4-dihydroisoquinolines.[2][3]
-
The Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine (2-(3-methoxyphenyl)ethylamine) with an aldehyde (commonly formaldehyde or its equivalent) under acidic conditions, leading directly to the tetrahydroisoquinoline product.[4][5] The reaction is driven by the formation of an electrophilic iminium ion that undergoes intramolecular electrophilic aromatic substitution.[6]
Q2: Which synthetic route is generally preferred for this specific molecule?
The choice of route often depends on the scale of the synthesis, available starting materials, and desired purity profile.
-
The Pictet-Spengler reaction is often favored for its atom economy and directness, forming the target scaffold in a single step. It is particularly effective because the methoxy group on the phenyl ring is an electron-donating group, which activates the ring and facilitates the crucial electrophilic cyclization step.[3]
-
The Bischler-Napieralski/Reduction route provides a reliable alternative. While it involves an additional step, it can be easier to control and optimize, especially when dealing with sensitive substrates. The presence of the electron-donating methoxy group is also highly beneficial for the cyclization in this pathway.[3]
Q3: How do I confirm the successful synthesis and purity of the final hydrochloride salt?
A combination of analytical techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. For 6-MeO-THIQ, you should observe characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8 ppm), and the aliphatic protons of the tetrahydroisoquinoline core.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base (163.22 g/mol ).[8] The hydrochloride salt will have a molecular weight of 199.68 g/mol .
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Thin-Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): To assess purity and identify the presence of starting materials or byproducts.
Troubleshooting Guide: The Bischler-Napieralski/Reduction Pathway
This pathway is a workhorse for isoquinoline synthesis but is sensitive to reagents and conditions. Below are solutions to common problems.
Q4: My Bischler-Napieralski cyclization is giving a very low yield or failing completely. What's wrong?
This is a frequent issue and typically points to one of three areas: insufficient ring activation, an inappropriate dehydrating agent, or deleterious side reactions.
Underlying Cause: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution. Its success hinges on the nucleophilicity of the aromatic ring and the electrophilicity of the intermediate generated from the amide.[9][10]
Troubleshooting Protocol:
-
Assess the Dehydrating Agent: The choice of dehydrating agent is critical. For a moderately activated ring like that of the 3-methoxyphenethyl derivative, standard conditions may need optimization.[10]
-
Control the Temperature: Excessively high temperatures can lead to polymerization and tar formation. Refluxing in a solvent like toluene or acetonitrile is common, but the optimal temperature should be determined empirically.[9]
-
Prevent Side Reactions: The primary side reaction is a retro-Ritter fragmentation, which forms a styrene derivative. This is more common when the intermediate nitrilium ion is stable.[11] Using milder, modern reagents can suppress this pathway.
Data Presentation: Comparison of Common Dehydrating Agents
| Dehydrating Agent | Typical Conditions | Advantages | Common Issues & Mitigation |
| POCl₃ (Phosphorus Oxychloride) | Reflux in neat POCl₃ or in a solvent (Toluene, Acetonitrile) | Readily available, effective for many substrates. | Can be too harsh, leading to tarring. Mitigation: Use a solvent to moderate the reaction; add POCl₃ dropwise at a lower temperature.[9] |
| P₂O₅ (Phosphorus Pentoxide) | Often used with POCl₃ or in refluxing pyridine/xylene | Very powerful; effective for deactivated rings.[11] | Highly exothermic and can be difficult to control. Mitigation: Ensure efficient stirring and cooling during addition. |
| Tf₂O (Triflic Anhydride) | With a non-nucleophilic base (e.g., 2-chloropyridine) in CH₂Cl₂ at low temp (-20 to 0 °C) | Much milder conditions, higher yields, fewer side reactions.[9] | Reagent is expensive; requires strictly anhydrous conditions. |
Q5: The reaction mixture turned into a thick, dark tar. What happened and can it be salvaged?
Tar formation is a sign of decomposition or polymerization, usually caused by excessively harsh conditions.
Underlying Cause: High temperatures and highly concentrated strong acids can cause the starting material, intermediates, or the product to degrade.[9]
Corrective Actions:
-
Dilution: Ensure a sufficient volume of an appropriate high-boiling solvent (e.g., toluene, xylene) is used to maintain a stirrable mixture and help control the temperature.
-
Temperature Control: Add the dehydrating agent slowly at a lower temperature (e.g., 0 °C) before gradually heating to reflux.
-
Reaction Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating, which can degrade the product.
Visualization: Troubleshooting Workflow for Bischler-Napieralski Cyclization
Caption: Troubleshooting logic for low yields in the Bischler-Napieralski reaction.
Q6: My reduction of the 6-methoxy-3,4-dihydroisoquinoline intermediate is sluggish or incomplete. How can I drive it to completion?
The reduction of the imine intermediate is typically straightforward, but issues can arise.
Underlying Cause: The C=N double bond of the dihydroisoquinoline must be reduced. The choice of reducing agent and pH are critical for efficiency.
Recommended Protocol:
-
Reagent: Sodium borohydride (NaBH₄) is the most common and effective reagent for this transformation.[3] It is safer and easier to handle than alternatives like lithium aluminum hydride (LiAlH₄).[7]
-
Solvent: A protic solvent like methanol or ethanol is ideal.
-
Procedure:
-
Dissolve the crude or purified 6-methoxy-3,4-dihydroisoquinoline intermediate in methanol.
-
Cool the solution in an ice bath (0 °C).
-
Add NaBH₄ portion-wise. The reaction is often exothermic.
-
Stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous workup to quench excess NaBH₄ and then extract the product.
-
Troubleshooting: If the reaction is incomplete, you can try adding a few more equivalents of NaBH₄ or allowing the reaction to stir longer at room temperature after the initial addition at 0 °C.
Troubleshooting Guide: The Pictet-Spengler Pathway
This elegant reaction can sometimes be problematic, especially concerning reaction rate and byproduct formation.
Q7: My Pictet-Spengler reaction is not going to completion, even after prolonged heating. What should I try?
A stalled Pictet-Spengler reaction is usually due to insufficient electrophilicity of the iminium ion intermediate or unfavorable reaction conditions.
Underlying Cause: The reaction proceeds via the formation of a Schiff base, which protonates to an iminium ion. This ion is the key electrophile that is attacked by the electron-rich aromatic ring.[5] If the acid catalyst is too weak or the temperature is too low, the formation or cyclization of this intermediate will be slow.
Optimization Steps:
-
Acid Catalyst: While hydrochloric acid is traditional, stronger acids can be more effective for less reactive substrates.[4] Trifluoroacetic acid (TFA) is an excellent choice and can often promote the reaction at lower temperatures. Superacidic conditions have also been reported for challenging substrates.[12]
-
Aldehyde Source: Paraformaldehyde is a common source of formaldehyde. Ensure it is of good quality. Using an aqueous formaldehyde solution is also effective.
-
Temperature: While some Pictet-Spengler reactions proceed at room temperature, this substrate may require heating. Refluxing in a suitable solvent is a standard approach.
-
Water Removal: The initial condensation to form the Schiff base produces water. In some cases, removing this water (e.g., with a Dean-Stark apparatus) can drive the equilibrium toward the product.
Visualization: The Pictet-Spengler Reaction Mechanism
Caption: Key stages of the Pictet-Spengler synthesis pathway.[5][6]
General Purification and Isolation
Q8: I'm struggling to get my final product to crystallize as the hydrochloride salt. It remains an oil or a gummy solid. What can I do?
This is a common final-step problem in amine synthesis. The free base of 6-MeO-THIQ is often an oil, and successful salt formation requires careful technique.[7]
Protocol for Hydrochloride Salt Formation and Crystallization:
-
Start with Pure Free Base: Ensure the free base, obtained after aqueous workup and solvent evaporation, is as pure as possible. A quick pass through a silica plug can remove baseline impurities.
-
Solvent Selection: Dissolve the purified free base oil in a minimal amount of a suitable solvent. Anhydrous isopropanol or diethyl ether are excellent choices.
-
Acidification: Use a solution of HCl in a compatible solvent. For example, add a 2M solution of HCl in diethyl ether or an isopropanolic HCl solution dropwise to the stirred solution of the free base at 0 °C.
-
Monitor pH: Add the acid until the solution is acidic (test with pH paper). Do not add a large excess.
-
Induce Crystallization:
-
If a solid precipitates immediately, excellent. If not, try scratching the inside of the flask with a glass rod.
-
Add a non-polar co-solvent (an "anti-solvent") like hexane or heptane dropwise until the solution becomes cloudy.
-
Store the flask at a low temperature (4 °C or -20 °C) for several hours to overnight.
-
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold diethyl ether or the anti-solvent used, and dry under vacuum.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. name-reaction.com [name-reaction.com]
- 7. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 8. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Welcome to the technical support center for the synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of this important intermediate. This document provides in-depth, experience-based insights and troubleshooting solutions in a direct question-and-answer format.
Part 1: Troubleshooting Guide for Low Yield
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via the Pictet-Spengler reaction or a Bischler-Napieralski reaction followed by reduction.[1][2][3] While these routes are well-established, achieving a high yield of the final hydrochloride salt can be challenging. This section addresses specific problems you might encounter.
General Troubleshooting Workflow
Before diving into specific issues, consider this general workflow for diagnosing yield problems.
Caption: General workflow for troubleshooting low yields.
Q1: My Pictet-Spengler reaction is sluggish or incomplete, resulting in a low yield. What are the likely causes and solutions?
This is a common issue often related to reaction conditions and the electrophilicity of the intermediate iminium ion.[4]
Causality & Solution:
-
Insufficient Acidity (pH): The Pictet-Spengler reaction is acid-catalyzed. The condensation of the amine with formaldehyde forms an imine, which must be protonated to an electrophilic iminium ion to facilitate the intramolecular electrophilic aromatic substitution.[4][5] If the pH is too high, the concentration of the iminium ion is too low for the reaction to proceed efficiently.
-
Solution: Ensure the reaction medium is sufficiently acidic. Typically, aqueous HCl is used to bring the pH into the acidic range.[6][7] For less activated aromatic systems, stronger acids or superacids may be required, though this is not usually necessary for the electron-rich methoxy-substituted ring.[8]
-
-
Low Reaction Temperature: While some Pictet-Spengler reactions can proceed at room temperature, this specific transformation often requires heating to overcome the activation energy for the cyclization step.[9]
-
Formation of an Aminal Intermediate: A key insight for this specific synthesis is the formation of a stable, solid aminal intermediate, bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane.[6][10] Failure to properly handle this intermediate can lead to purification difficulties and perceived low yields, as the desired product is not directly isolated from the initial reaction mixture. The freebase product is often an oil, which complicates large-scale purification.[6][10]
-
Solution: Follow a procedure that isolates this solid aminal. After reacting 2-(3-methoxyphenyl)ethylamine with formaldehyde in aqueous HCl, the mixture is cooled and carefully basified.[6] This precipitates the aminal, which can be filtered. The purified solid aminal is then treated with HCl in a suitable solvent (e.g., isopropanol) to cleanly convert it to the desired this compound, which precipitates and can be isolated by filtration.[6][10]
-
Q2: I'm performing a Bischler-Napieralski reaction and see a complex mixture of products and a low yield of the desired dihydroisoquinoline intermediate. What's going wrong?
The Bischler-Napieralski reaction involves the cyclodehydration of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[11][12][13][14] The main challenges are ensuring complete cyclization and avoiding side reactions.
Causality & Solution:
-
Insufficient Dehydrating Agent Potency: The methoxy group on the aromatic ring is electron-donating, which activates it for electrophilic substitution.[15][16][17] However, if the reaction conditions are not sufficiently forcing, the cyclization may be incomplete.
-
Side Reaction: Retro-Ritter Fragmentation: A significant competing pathway is the fragmentation of the nitrilium ion intermediate to form a styrene derivative.[12][15] This is a major cause of low yields.
-
Solution: To suppress this side reaction, consider using a nitrile-based solvent that can shift the equilibrium away from the fragmentation pathway. Alternatively, modern protocols using milder reagents like triflic anhydride (Tf₂O) with 2-chloropyridine can promote cyclization at lower temperatures, minimizing fragmentation.[13][15]
-
-
Regioselectivity Issues: The methoxy group at the 3-position of the starting ethylamine directs the cyclization. While cyclization to the 6-position is strongly favored (para to the methoxy group), a small amount of the 8-methoxy regioisomer (ortho to the methoxy group) can form, complicating purification.[6][10]
-
Solution: This is an inherent challenge of the starting material's electronics. While typically a minor issue, careful purification of the final product by recrystallization is necessary to isolate the desired 6-methoxy isomer.
-
Caption: Key pathways in the Bischler-Napieralski reaction.
Q3: The reduction of my 3,4-dihydroisoquinoline intermediate with sodium borohydride (NaBH₄) is inefficient. How can I improve this step?
The reduction of the imine functionality in the 3,4-dihydroisoquinoline intermediate is the final step to yield the desired tetrahydroisoquinoline.
Causality & Solution:
-
Reaction pH and Solvent: Sodium borohydride is most effective in protic solvents like methanol or ethanol. The reaction rate can be sensitive to pH.
-
Solution: Perform the reduction in methanol or ethanol. The reaction can be slow at neutral pH. Sometimes, careful addition of a weak acid can accelerate the reduction of the imine, but this must be done cautiously to avoid quenching the NaBH₄. A common procedure involves dissolving the residue in a methanol/water mixture, cooling to 0°C, and adding NaBH₄ portion-wise until the reaction is complete (monitored by TLC).[17]
-
-
Stability of the Dihydroisoquinoline: The 3,4-dihydroisoquinoline intermediate can be unstable. It is often not isolated but is instead generated and reduced in a one-pot or telescopic fashion.
-
Solution: After the Bischler-Napieralski cyclization, instead of a full workup and purification of the dihydroisoquinoline, carefully quench the reaction, extract the intermediate, and immediately proceed to the reduction step. This minimizes degradation of the imine.
-
Q4: My final product yield is low after crystallization, or the product is difficult to crystallize. What are the best practices for isolating the hydrochloride salt?
The isolation and purification of the final hydrochloride salt is a critical step that heavily influences the final yield and purity.[18] The free base is often an oil, making the isolation of a solid salt essential.[6][10]
Causality & Solution:
-
Improper Solvent System: The choice of solvent is crucial for effective crystallization. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.
-
Solution: A mixture of methanol, isopropanol, and ether is reported to be effective for recrystallizing this compound.[7] Another common technique is to dissolve the free base in a solvent like isopropanol and then add a solution of HCl in isopropanol or ether to precipitate the hydrochloride salt.[19]
-
-
Residual Water or Impurities: The presence of water or other impurities can inhibit crystallization or lead to the formation of an oil. Procedures that require evaporating aqueous HCl to dryness can be time-consuming and lead to impure products.[6][10]
-
Solution: Ensure the free base is as pure as possible before salt formation. If performing the salt formation from an organic solvent, ensure the solvent is dry. The method of Zhong et al., which involves treating the isolated solid aminal with HCl, is advantageous because it provides the hydrochloride salt directly by filtration from the reaction mixture in a pure form, avoiding difficult crystallizations or evaporations.[6]
-
-
Cooling Rate: Cooling the solution too quickly can trap impurities and lead to the formation of small, impure crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize the recovery of the crystals.[18]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and how critical is its purity? The recommended starting material is 2-(3-methoxyphenyl)ethylamine. Its purity is critical. Impurities can interfere with the cyclization reaction, leading to the formation of side products and complicating the purification process. It is advisable to use a high-purity starting material or purify it by distillation before use.
Q2: Which synthetic route is better for large-scale synthesis: Pictet-Spengler or Bischler-Napieralski? For large-scale synthesis, the improved Pictet-Spengler method described by Zhong et al. is highly advantageous.[6][10] The key benefit is the isolation of a solid aminal intermediate.[6] This avoids the purification of the oily free base product and provides a more practical and scalable process compared to traditional methods that involve difficult extractions or evaporations.[6][10] The Bischler-Napieralski route often requires harsher reagents and can suffer from side reactions, making it less ideal for scale-up.[14][15]
Q3: How can I effectively monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexane) to achieve good separation between the starting material, any intermediates, and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, HPLC or LC-MS can be used.
Q4: Are there any specific safety precautions I should take? Yes. When using phosphorus oxychloride (POCl₃) in the Bischler-Napieralski reaction, work in a well-ventilated fume hood as it is corrosive and reacts violently with water.[11] When handling strong acids like HCl or superacids, always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reduction step with NaBH₄ will generate hydrogen gas, so it should be performed in a well-ventilated area away from ignition sources.
Part 3: Key Experimental Protocols
Protocol 1: Improved Pictet-Spengler Synthesis via Aminal Intermediate
(Adapted from Zhong et al.)[6]
-
Reaction Setup: In a reaction vessel, dissolve 2-(3-methoxyphenyl)ethylamine (1.0 eq) in a 1 N aqueous HCl solution (1.5 eq).
-
Addition of Formaldehyde: To this solution, add a 37 wt % aqueous solution of formaldehyde (4.0 eq).
-
Reaction: Heat the mixture to 60°C and stir for 1 hour. Monitor the reaction by TLC until the starting amine is consumed.
-
Isolation of Aminal Intermediate: Cool the reaction mixture to room temperature. Carefully basify the solution with a 50% NaOH solution while maintaining the temperature between 25-30°C using an ice-water bath. A white solid, bis(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)methane, will precipitate.
-
Filtration: Stir the resulting slurry, then filter the solid. Wash the filter cake with water and dry it.
-
Salt Formation: Suspend the dried solid aminal intermediate in isopropanol. Add a solution of concentrated HCl and stir.
-
Product Isolation: The hydrochloride salt of the product will precipitate. Filter the solid, wash it with cold isopropanol, and dry it under vacuum to yield pure this compound.
Protocol 2: Bischler-Napieralski and Reduction Sequence
-
Amide Formation: React 2-(3-methoxyphenyl)ethylamine with an acylating agent (e.g., acetyl chloride or formic acid) to form the corresponding N-acyl derivative. Purify the amide by recrystallization or chromatography.
-
Cyclization: In a flask equipped with a reflux condenser, dissolve the N-acyl derivative in a dry, inert solvent like toluene or acetonitrile. Add phosphorus oxychloride (POCl₃) (approx. 2-3 eq) dropwise.
-
Reaction: Heat the mixture to reflux and monitor by TLC until the starting amide is consumed.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with NaOH or Na₂CO₃ and extract the product with a solvent like dichloromethane. Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure.
-
Reduction: Immediately dissolve the crude 3,4-dihydroisoquinoline intermediate in methanol and cool the solution to 0°C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (approx. 1.5-2.0 eq) portion-wise, maintaining the temperature at 0°C. Stir until the reduction is complete (monitored by TLC).
-
Final Workup and Salt Formation: Quench the reaction by adding water or dilute acid. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane. Dry the combined organic layers and concentrate. Dissolve the resulting free base in isopropanol and add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt. Filter and dry the product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prepchem.com [prepchem.com]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 12. Bischler-Napieralski Reaction [organic-chemistry.org]
- 13. grokipedia.com [grokipedia.com]
- 14. organicreactions.org [organicreactions.org]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 18. science.uct.ac.za [science.uct.ac.za]
- 19. researchgate.net [researchgate.net]
purification techniques for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Technical Support Center: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Welcome to the dedicated technical support guide for the purification of this compound (CAS: 57196-62-0). This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges and frequently asked questions, grounding our advice in fundamental chemical principles and field-proven methodologies.
Part 1: Troubleshooting Guide
This section addresses specific issues that can arise during the purification of this compound. Each solution is based on a logical, step-by-step diagnostic approach.
Q1: My final product is an oil or a sticky solid, not the expected white crystalline powder. What went wrong?
Answer:
This is a common issue that typically points to one of three root causes: the presence of impurities, residual solvent, or the isolation of the free base instead of the hydrochloride salt.
-
Causality—Impurities: Synthesis byproducts or unreacted starting materials can act as a eutectic contaminant, depressing the melting point and preventing crystallization. A common impurity in related syntheses is the N-methylated derivative, which can be difficult to remove.[1]
-
Causality—Residual Solvent: Incomplete removal of the recrystallization solvent or other organic solvents (e.g., ethyl acetate, dichloromethane) used during workup can lead to an oily product. The hydrochloride salt is hygroscopic and can also absorb atmospheric moisture.
-
Causality—Incorrect Form: The free base of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a pale yellow semi-solid or oil.[2] If the final acidification step to form the hydrochloride salt was incomplete or skipped, you will not obtain a crystalline solid.
Troubleshooting Workflow:
-
Confirm the Form: Test the pH of a small sample dissolved in water. If it is neutral or basic, the material is likely the free base. Re-dissolve the material in a minimal amount of a suitable solvent like isopropanol (IPA) and add a solution of HCl in IPA or bubble dry HCl gas through it until the solution is acidic.[3]
-
Remove Solvents: Dry the material under high vacuum for an extended period (12-24 hours), possibly with gentle heating (40-50°C), to remove any trapped solvents.
-
Purity Analysis: Run a TLC or HPLC analysis to check for impurities. If significant impurities are present, further purification by column chromatography (of the free base) or recrystallization is necessary.
Q2: My recovery after recrystallization is very low. How can I improve the yield?
Answer:
Low recovery is typically a solvent-related issue. The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.
-
Causality—Solvent Choice: Using a solvent in which the hydrochloride salt has high solubility even at room temperature or below (e.g., methanol, water) will result in significant loss of product in the mother liquor. Conversely, using an excessive volume of even a good solvent will have the same effect.
-
Causality—Premature Crystallization: If the hot solution is cooled too rapidly, fine, poorly formed crystals may precipitate, trapping impurities and making them difficult to collect efficiently by filtration.
Optimization Strategies:
-
Solvent System Selection: For the hydrochloride salt, polar protic solvents are a good starting point. A mixed solvent system often provides the best results. A common and effective system is Isopropanol (IPA)/Methanol or Ethanol/Diethyl Ether .
-
Protocol: Dissolve the crude salt in a minimum amount of hot methanol or IPA. If crystallization does not occur upon cooling, slowly add a less polar "anti-solvent" like diethyl ether or ethyl acetate dropwise until turbidity persists, then allow the solution to cool slowly.
-
-
Minimize Solvent Volume: Use the absolute minimum volume of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to a refrigerator (0-8 °C) or freezer for several hours to maximize precipitation before filtering.[4]
-
Mother Liquor Recovery: Concentrate the mother liquor (the liquid left after filtration) and attempt a second recrystallization to recover additional material.
Q3: My HPLC/TLC analysis shows a persistent impurity spot close to my product spot after multiple recrystallizations. What is it and how do I remove it?
Answer:
Recrystallization is effective at removing impurities with different solubility profiles, but it struggles with structurally similar impurities. The likely culprit is a starting material or a byproduct from the synthesis.
-
Causality—Structurally Similar Impurities: Impurities like unreacted 2-(3-methoxyphenyl)ethylamine or byproducts from Pictet-Spengler or Bischler-Napieralski reactions can have polarities very similar to the product, causing them to co-crystallize.[3][5]
-
Causality—Acid-Labile Impurities: Some impurities may be generated during the workup or purification itself, especially under harsh acidic conditions.
Solution: Chromatographic Purification
When recrystallization fails, column chromatography is the most effective alternative. Because the hydrochloride salt is highly polar and may not behave well on standard silica gel, the standard procedure is to purify the corresponding free base.
-
Basify: Dissolve the impure hydrochloride salt in water and basify with a suitable base (e.g., 1M NaOH, NaHCO₃) to a pH of ~9-10.
-
Extract: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Purify Free Base: Dry the combined organic extracts (e.g., over Na₂SO₄), concentrate, and purify the resulting free base oil/solid by silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., starting from 100% DCM and gradually increasing to 20:1 DCM:MeOH).[2]
-
Convert to Salt: Combine the pure fractions, evaporate the solvent, and re-dissolve the purified free base in a solvent like IPA. Precipitate the hydrochloride salt by adding HCl/IPA solution, filter, and dry.[3]
Part 2: Frequently Asked Questions (FAQs)
Q: What is the best way to store purified this compound?
A: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (0-8 °C).[2][4] As a hydrochloride salt, it can be hygroscopic, so protection from moisture is critical to maintain its crystalline form and prevent degradation.
Q: My product has a slight yellow or brown tint. Is this a sign of impurity?
A: While high-purity this compound is typically a white to off-white powder, a pale yellow tint is not uncommon, especially in material that has been stored for some time.[2][4] This can be due to minor oxidation or the presence of trace chromophoric impurities. If analytical data (HPLC, NMR) confirms >98% purity, this coloration is often acceptable for many applications. For the highest purity, a final recrystallization, perhaps with a small amount of activated charcoal (use with caution as it can reduce yield), can sometimes remove the color.
Q: Can I use basic alumina instead of silica gel for column chromatography?
A: Yes, and it is often a superior choice for basic compounds like tetrahydroisoquinolines. Silica gel is weakly acidic and can cause strong adsorption and "streaking" of amines on the column, leading to poor separation and lower recovery.[6] Basic or neutral alumina can mitigate these issues. The same mobile phase systems (e.g., DCM/MeOH) are generally effective.
Q: What is a reliable method for converting the free base to the hydrochloride salt?
A: The most controlled and common laboratory method is to dissolve the purified free base in a minimal amount of a solvent in which the salt is poorly soluble, such as isopropanol (IPA), diethyl ether, or ethyl acetate. Then, add a commercially available solution of hydrochloric acid in the same solvent (e.g., 2M HCl in IPA) dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Filter the solid, wash with a small amount of the solvent (e.g., cold IPA), and dry under vacuum.[3]
Part 3: Detailed Experimental Protocols
Protocol 1: Recrystallization of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl
This protocol assumes you have ~1 gram of crude material with >90% purity.
-
Place the crude hydrochloride salt (1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of hot isopropanol (IPA) (e.g., start with 10-15 mL) while heating and stirring until the solid is fully dissolved. If it does not dissolve, add methanol dropwise until a clear solution is achieved. Rationale: Using the minimum solvent volume ensures the solution is saturated, which is critical for maximizing recovery.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in a refrigerator (4°C) for at least 4 hours, or preferably overnight, to complete the crystallization process.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of cold IPA (~3-5 mL) to remove any residual soluble impurities.
-
Dry the purified crystals under high vacuum to a constant weight. The expected product is a white crystalline solid.[4]
Data Summary Table: Recrystallization Solvents
| Solvent System | Suitability for HCl Salt | Comments |
| Isopropanol (IPA) / Methanol | Excellent | Good for dissolving crude material (hot MeOH) and precipitating pure salt (in IPA). |
| Ethanol / Diethyl Ether | Very Good | Dissolve in hot ethanol, add ether as an anti-solvent to induce precipitation. |
| Water | Poor | High solubility even when cold leads to very low recovery. Not recommended. |
| Acetone | Moderate | Can be effective, but solubility may be limited even when hot. |
Part 4: Visualization of Purification Workflow
The following diagram outlines the decision-making process for purifying crude this compound.
References
- 1. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 2. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. column-chromatography.com [column-chromatography.com]
Technical Support Center: 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride Degradation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-MeO-THIQ HCl). This guide provides in-depth answers to common questions and troubleshooting advice for forced degradation studies, helping you to understand the stability of this molecule, identify potential degradants, and develop robust stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it necessary for 6-MeO-THIQ HCl?
A: A forced degradation study, or stress testing, is a critical process in pharmaceutical development where a drug substance is intentionally exposed to conditions more severe than those it would encounter during storage or use.[1][2] The primary objectives for studying 6-MeO-THIQ HCl are:
-
To Identify Degradation Products: To discover the potential impurities and degradants that could form over the product's shelf-life.[1]
-
To Elucidate Degradation Pathways: To understand the chemical mechanisms by which the molecule degrades (e.g., hydrolysis, oxidation).[1]
-
To Develop Stability-Indicating Methods: To create and validate an analytical method, typically HPLC, that can accurately separate and quantify the intact 6-MeO-THIQ HCl from its degradation products. This ensures that the method is specific for the active pharmaceutical ingredient (API).[3]
-
To Inform Formulation and Packaging: Understanding the molecule's liabilities helps in designing a stable formulation and selecting appropriate packaging to protect it from adverse conditions like light or moisture.
According to regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), forced degradation studies are a mandatory part of the drug development and submission process.
Q2: What are the typical stress conditions applied in a forced degradation study of 6-MeO-THIQ HCl?
A: Based on ICH guidelines, a comprehensive forced degradation study should expose the drug substance to a variety of stress factors to trigger all likely degradation pathways.[1] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that major degradants are formed at detectable levels without completely consuming the parent compound.[3]
| Stress Condition | Typical Reagents and Parameters | Rationale |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄; Room Temperature to 80°C | To investigate susceptibility to degradation in acidic environments.[2][3] |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH; Room Temperature to 80°C | To investigate susceptibility to degradation in alkaline environments.[2][3] |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂); Room Temperature | To mimic potential oxidative degradation from atmospheric oxygen or residual peroxides in excipients.[2] |
| Thermal Degradation | 60°C to 80°C (or higher if stable); Solid state and in solution | To assess the intrinsic thermal stability of the molecule.[4] |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m² as per ICH Q1B) | To determine light sensitivity, which informs packaging requirements.[1] |
Degradation Pathway Analysis & Troubleshooting
This section delves into specific degradation pathways, offering insights into potential products and solutions to common experimental issues.
Workflow for Forced Degradation Studies
Below is a typical workflow for conducting a forced degradation study.
Caption: General workflow for forced degradation studies.
Hydrolytic Degradation (Acid & Base)
Q3: What degradation products should I expect from acid or base hydrolysis of 6-MeO-THIQ HCl?
A: The tetrahydroisoquinoline core is generally stable against hydrolysis. However, the methoxy group (-OCH₃) attached to the aromatic ring is an ether linkage, which can be susceptible to cleavage under strong acidic conditions, particularly with heat.
-
Predicted Product: The most probable degradation product under acidic conditions is the hydrolysis of the 6-methoxy group to a 6-hydroxy group, forming 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline .
-
Mechanism: This proceeds via protonation of the ether oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis of this specific aryl methyl ether is less likely to occur under typical forced degradation conditions.
Q4: I am not observing any degradation under my standard hydrolytic conditions (0.1 M HCl/NaOH, 60°C, 24h). What are my next steps?
A: If 6-MeO-THIQ HCl appears stable, it indicates good intrinsic resistance to hydrolysis. However, to confirm this and meet regulatory expectations, you may need to apply more vigorous conditions.
-
Troubleshooting Steps:
-
Increase Temperature: Incrementally raise the temperature, for example, to 80°C.[1] High temperatures significantly accelerate reaction kinetics.[4]
-
Increase Reagent Concentration: Move from 0.1 M to a higher concentration, such as 1 M HCl or NaOH.[2]
-
Extend Exposure Time: Increase the duration of the study, sampling at later time points (e.g., 48 or 72 hours).
-
Check Analytical Method: Ensure your HPLC method has sufficient resolution to separate the parent peak from any closely eluting degradants.
-
Oxidative Degradation
Q5: My HPLC analysis after H₂O₂ treatment shows significant new peaks. What are the likely oxidative degradation products?
A: The tetrahydroisoquinoline scaffold is susceptible to oxidation at several positions. The secondary amine and the benzylic carbon (C1) are particularly reactive.
-
Potential Products:
-
α-Oxygenation: A primary pathway is the oxidation of the α-methylene group (C1) to a carbonyl, forming the corresponding 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (a lactam) . This has been observed in visible-light-mediated aerobic oxidation of similar tetrahydroisoquinolines.[5]
-
Aromatization: The tetrahydroisoquinoline ring can be oxidized to the fully aromatic 6-methoxyisoquinoline . This involves the loss of four hydrogen atoms.[6]
-
N-Oxidation: The secondary amine can be oxidized to an N-oxide, although this is sometimes a reversible or intermediate species.
-
Caption: Potential degradation pathways of 6-MeO-THIQ HCl.
Q6: The degradation in my oxidative study is too fast and extensive. How can I control it?
A: Achieving the target 5-20% degradation is key. If the reaction is too aggressive, the primary degradants might be consumed to form secondary products, complicating pathway analysis.
-
Troubleshooting Steps:
-
Lower H₂O₂ Concentration: Reduce the hydrogen peroxide concentration from 3% to 1% or even 0.3%.[2]
-
Reduce Temperature: Conduct the experiment at a lower temperature (e.g., in a refrigerator) instead of room temperature.
-
Shorter Time Points: Sample at much earlier time points (e.g., 1, 2, 4, and 8 hours) to capture the initial degradation profile.[1]
-
Photolytic and Thermal Degradation
Q7: I don't observe any degradation in my photostability study. Does this mean my compound is photostable?
A: Not necessarily. The lack of degradation could be due to several factors.
-
Troubleshooting Steps:
-
Confirm Light Exposure: Ensure your photostability chamber is calibrated and delivering the ICH-specified intensity of UV and visible light.[1]
-
Test in Solution and Solid State: Photodegradation can differ significantly between the solid and solution states. Ensure both are tested.
-
Solvent Effects: The solvent used for the solution study can influence photodegradation. Run a control of the solvent alone to check for solvent-derived impurities.[7] If the compound is truly photostable after rigorous testing, this is a valuable finding for its stability profile.
-
Q8: My sample changed color after thermal stress, but the HPLC chromatogram looks clean. What could be happening?
A: A color change is a clear indicator of a chemical transformation. The issue might lie with the detection method.
-
Troubleshooting Steps:
-
Check for Insoluble Degradants: The degradation product might be polymeric or insoluble in your diluent, and thus not being injected onto the HPLC. Visually inspect the sample for precipitates.
-
Modify Detection Wavelength: The degradant may not absorb light at the same wavelength as the parent compound. Use a photodiode array (PDA) detector to analyze the peak spectra and run the analysis at multiple wavelengths to ensure no products are being missed.
-
Consider Non-UV-Active Products: The degradant could lack a chromophore. In this case, analysis by mass spectrometry (LC-MS) or a universal detector like a charged aerosol detector (CAD) would be necessary for detection.
-
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating method for 6-MeO-THIQ HCl and its degradants. Method optimization will be required.
Objective: To separate this compound from its potential degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid
-
Forced degradation samples (as prepared above)
2. Chromatographic Conditions (Starting Point):
-
Instrument: HPLC system with UV or PDA detector.
-
Column: Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
B: Acetonitrile.
-
-
Elution: Isocratic at 80:20 (A:B) or a shallow gradient (e.g., 5% to 40% B over 20 minutes) to resolve all peaks.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm or 280 nm (scan for optimal wavelength with a PDA detector).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Reference Standard: Prepare a 0.1 mg/mL solution in the mobile phase or a suitable diluent.
-
Degradation Samples: After stress exposure and neutralization (if applicable), dilute the samples with the mobile phase to a final concentration of approximately 0.1 mg/mL of the initial API. Filter through a 0.45 µm syringe filter before injection.
4. Method Validation (Brief):
-
Specificity: Inject all stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent API peak. Peak purity analysis using a PDA detector should be performed.
-
Linearity, Accuracy, Precision: Validate according to ICH Q2(R1) guidelines.
5. Troubleshooting:
-
Issue: Poor Peak Shape (Tailing).
-
Cause: The basic amine of the THIQ may be interacting with residual silanols on the HPLC column.
-
Solution: Use a base-deactivated column. Add a competing amine like triethylamine (0.1%) to the mobile phase. Ensure the mobile phase pH is low (2.5-3.0) to keep the amine fully protonated.
-
-
Issue: Co-elution of Peaks.
-
Cause: Insufficient chromatographic resolution.
-
Solution: Switch from isocratic to a gradient elution. Modify the mobile phase pH or change the organic modifier (e.g., to methanol). Try a different column chemistry (e.g., Phenyl-Hexyl).
-
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting experimental artifacts with 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-MTIQ HCl). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental artifacts. Our goal is to ensure the integrity and reproducibility of your research by addressing specific issues encountered when working with this versatile compound.
Introduction
This compound is a key heterocyclic building block and bioactive molecule used extensively in medicinal chemistry and neuropharmacology.[1] As a drug intermediate, it serves as a precursor for the synthesis of more complex therapeutic agents. Its applications include neuropharmacological studies investigating its effects on neurotransmitter systems and its potential in treating neurological disorders.[2]
Despite its utility, experimental success hinges on proper handling, characterization, and awareness of potential artifacts. This guide provides a structured approach to identifying and resolving common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of 6-MTIQ HCl? A1: 6-MTIQ HCl is the hydrochloride salt form of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. The salt form is intentionally used to enhance aqueous solubility and stability compared to the free base.[2] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 57196-62-0 | [2][3] |
| Molecular Formula | C₁₀H₁₄ClNO | [3] |
| Molecular Weight | 199.68 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [2] |
| Typical Purity | ≥95-96% | [2][3] |
Q2: What are the recommended storage and handling conditions? A2: To ensure stability and prevent degradation, 6-MTIQ HCl should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] For long-term storage, refrigeration at 0-8°C is recommended.[2] As with many amine-containing compounds, it is advisable to protect it from prolonged exposure to light and air to minimize potential oxidation.
Q3: Is 6-MTIQ HCl soluble in standard biological buffers like PBS? A3: As a hydrochloride salt, it has enhanced water solubility.[2] However, the solubility of amine salts is pH-dependent; they are generally more soluble in acidic to neutral conditions (pH < 7.5) where the amine group is protonated.[5] In alkaline buffers, the compound may convert to its less soluble free base form, potentially causing precipitation. Always verify solubility in your specific buffer system before preparing high-concentration stock solutions.
Q4: What is the primary mechanism of action or biological target? A4: The broader class of 1,2,3,4-tetrahydroisoquinolines (THIQs) exhibits diverse biological activities, often interacting with various receptors and enzymes within the central nervous system.[1][6] Specific derivatives have been developed as antagonists for orexin receptors or ligands for sigma-2 receptors.[7] The precise biological activity of 6-MTIQ itself can be context-dependent and it is often used as a scaffold to build molecules with more specific targets.[8]
Experimental Workflow & Quality Control
A robust experimental workflow begins with rigorous quality control of the starting material. Failure to validate the compound before use is a primary source of downstream artifacts.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 6-METHOXY-1,2,3,4-TETRAHYDROQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 1-Substitution on Tetrahydroisoquinolines as Selective Antagonists for the Orexin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vivo Dosage of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Welcome to the technical support guide for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 57196-62-0). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for successful in vivo experimentation. As a member of the tetrahydroisoquinoline (THIQ) class of compounds, this molecule holds potential in various research areas, particularly neuropharmacology.[1][2] Optimizing its dosage is paramount for generating reproducible and meaningful data.
This guide provides a logical workflow, from initial formulation to troubleshooting common in-vivo challenges, ensuring that every protocol is a self-validating system.
Compound Profile: Key Characteristics
Before initiating any in vivo study, a thorough understanding of the compound's physicochemical properties is essential. This knowledge directly informs formulation strategy and potential challenges.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄ClNO | [3] |
| Molecular Weight | 199.68 g/mol | [3] |
| Form | Solid | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol. The hydrochloride salt form enhances aqueous solubility compared to the free base. | [1][4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [4] |
| Safety Profile | Warning: Harmful if swallowed. Causes skin and eye irritation. | [3][5] |
Part 1: Formulation and Vehicle Selection - The Foundation of Success
A common failure point in in vivo studies is poor formulation, leading to inaccurate dosing, precipitation, and vehicle-induced toxicity. The goal is to create a stable, homogenous, and physiologically compatible dosing solution.
Frequently Asked Questions (FAQs) - Formulation
Q1: What is the best starting point for selecting a vehicle for this compound?
A1: Given that this compound is a salt designed to improve aqueous solubility, the initial vehicle to screen should be sterile saline or Phosphate-Buffered Saline (PBS). However, many small molecules still require co-solvents. A tiered screening approach is recommended.
Q2: My compound won't dissolve in saline. What should I try next?
A2: If aqueous solubility is insufficient, a co-solvent system is necessary. A widely used system for discovery-phase compounds is DMSO (Dimethyl sulfoxide) , followed by dilution with an aqueous vehicle like saline or PBS.[6][7]
Causality: DMSO is a powerful aprotic solvent capable of dissolving many hydrophobic compounds.[7] However, it can cause toxicity and inflammation at high concentrations in vivo. Therefore, the primary goal is to use the minimum amount of DMSO required to achieve and maintain solubility, followed by maximum dilution.[6]
Workflow for Vehicle Development
This workflow provides a systematic approach to identifying a viable vehicle for your study.
Caption: Vehicle Development and Optimization Workflow.
Experimental Protocol: Vehicle Screening
Objective: To identify a vehicle that can solubilize the compound at the desired concentration while minimizing co-solvent content.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or PBS (pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation: Calculate the highest required dose concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a mouse receiving 10 mL/kg).
-
Initial Test (Aqueous): Attempt to dissolve the compound directly in saline or PBS at the target concentration. Vortex and observe.
-
Co-Solvent Test: If step 2 fails, create a high-concentration stock in 100% DMSO (e.g., 50 mg/mL).
-
Formulation Development: Prepare test formulations by diluting the DMSO stock. A common starting formulation is 10% DMSO / 5% Tween® 80 / 85% Saline .
-
Method: To the required volume of DMSO stock, add Tween® 80 and vortex. Then, slowly add the saline/PBS while vortexing to avoid precipitation.
-
-
Stability Check: Let the final formulation stand at room temperature for at least 1-2 hours and visually inspect for any precipitation. A stable formulation must remain a clear solution.[7]
Part 2: Designing the Initial Dose-Range Finding Study
The primary goal of the first in vivo experiment is to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not induce unacceptable side effects or greater than 20% body weight loss.[8] This study is critical for selecting dose levels for subsequent efficacy studies.[9][10][11]
Frequently Asked Questions (FAQs) - Study Design
Q1: What is a reasonable starting dose for this compound?
A1: Without specific prior data, a conservative approach is essential. Based on published studies of other THIQ or isoquinoline derivatives in rodents, doses have ranged from 5 mg/kg to 100 mg/kg.[12][13] A safe starting point for an MTD study would be at the lower end of this range, for example, 5 or 10 mg/kg . This decision should also be informed by any available in vitro cytotoxicity data.
Q2: How should I escalate the doses?
A2: A common strategy is to use a dose-escalation factor of 2x or 3x.[14] This allows for efficient exploration of a wide dose range. The study should include a vehicle control group and at least 3-4 dose levels.
Experimental Protocol: Rodent MTD Study
Objective: To determine the MTD of this compound.
Methodology:
-
Animal Model: Select a relevant rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small group size (n=3-5 per group).
-
Group Allocation:
-
Group 1: Vehicle Control
-
Group 2: 10 mg/kg
-
Group 3: 30 mg/kg
-
Group 4: 100 mg/kg
-
(Dose levels are examples and should be adjusted based on all available data)
-
-
Administration: Administer the compound via the intended route (e.g., intraperitoneal (IP), intravenous (IV), or oral (PO)).
-
Monitoring:
-
Record body weight daily for 7-14 days.
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, labored breathing).
-
Note any acute adverse events immediately post-dosing.
-
-
Endpoint: The MTD is the highest dose at which no mortality occurs, mean body weight loss does not exceed 20%, and clinical signs of toxicity are transient and reversible.
| Group | Dose (mg/kg) | N | Route | Monitoring Duration |
| 1 | Vehicle | 5 | IP | 14 Days |
| 2 | 10 | 5 | IP | 14 Days |
| 3 | 30 | 5 | IP | 14 Days |
| 4 | 100 | 5 | IP | 14 Days |
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Caption: Decision Tree for Troubleshooting In Vivo Experiments.
Issue 1: Observed toxicity (lethargy, weight loss) at doses expected to be safe.
-
Question: We are seeing significant adverse effects even at our lowest dose. What is the cause?
-
Answer: This points to one of two primary culprits: the vehicle or the compound itself.
-
Check Your Vehicle Control: Always include a group of animals that receives only the vehicle.[7] If these animals also show signs of toxicity, the issue is your formulation. High concentrations of DMSO (>10%) or non-physiological pH can cause distress.[6] Solution: Reformulate with a lower percentage of co-solvents or explore alternative solubilizers like cyclodextrins.
-
Compound-Mediated Toxicity: If the vehicle control group is healthy, the compound is more potent/toxic than anticipated. Solution: Your starting dose was too high. Redesign the MTD study with a new, lower starting dose (e.g., 1 mg/kg) and use smaller dose escalation steps.
-
Issue 2: Lack of therapeutic efficacy compared to promising in vitro data.
-
Question: Our compound is potent in vitro, but we see no effect in vivo. What should we do?
-
Answer: This is a common challenge in drug development, often related to pharmacokinetics (PK).[14]
-
Confirm Compound Administration: First, rule out simple errors. Did the compound precipitate out of solution before or during injection?[7] Visually inspect your dosing solution. An unstable formulation leads to under-dosing. Solution: Re-evaluate vehicle and formulation stability as described in Part 1.
-
Investigate Pharmacokinetics (PK): The compound may be rapidly metabolized or poorly absorbed, meaning it isn't reaching the target tissue at a high enough concentration for a long enough time.[15] Solution: A preliminary PK study is essential. Administer a single dose and collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to measure the compound's concentration in plasma. This will reveal its half-life and bioavailability, which is crucial for designing an effective dosing regimen.[14][15]
-
Issue 3: High variability in results between animals in the same group.
-
Question: The response within our treatment groups is highly variable, making the data difficult to interpret. How can we reduce this?
-
Answer: High variability can obscure a real treatment effect.
-
Dosing Accuracy: Ensure that your dosing technique is consistent. Use appropriate, calibrated equipment and ensure the full dose is administered each time. For oral gavage, confirm proper placement. For injections, check for any leakage from the injection site.[6]
-
Formulation Homogeneity: If your formulation is a suspension or is close to its saturation limit, it may not be homogenous. Solution: Vortex the stock solution vigorously before drawing up each individual dose to ensure every animal receives the same concentration.
-
Biological Variability: Animal-to-animal differences are inherent. Solution: Increasing the sample size (n) per group can provide greater statistical power to detect a true effect despite individual variability.[14]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 5. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5.4 - Considerations for Dose Finding Studies | STAT 509 [online.stat.psu.edu]
- 12. 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates heptatocellular carcinoma in rats with NMR-based metabolic perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Welcome to the comprehensive technical support guide for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling and effective application of this versatile compound. Our goal is to move beyond mere procedural lists, offering a self-validating system of protocols and troubleshooting advice grounded in scientific principles.
I. Core Compound Information & Safety
This compound is a key intermediate in the synthesis of a variety of bioactive molecules and is frequently employed in neuropharmacology and pharmaceutical development.[1] Its hydrochloride salt form generally enhances solubility, making it suitable for a range of medicinal chemistry applications.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2] Therefore, stringent safety protocols are paramount.
| Hazard Class | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 4 | Standard laboratory PPE (lab coat, gloves, eye protection) |
| Skin Corrosion/Irritation | Category 2 | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Serious Eye Damage/Irritation | Category 2A | Chemical safety goggles or a face shield |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Use in a certified chemical fume hood; respiratory protection may be required for large quantities or if dust is generated. |
Expert Insight: The hydrochloride salt can be a fine, dusty powder. Always handle this compound within a chemical fume hood to prevent inhalation. When weighing, do so carefully to minimize dust generation.
First Aid Measures: An Emergency Response Workflow
In the event of exposure, immediate and appropriate action is critical. The following workflow outlines the necessary steps.
Caption: Emergency first aid workflow for exposure to this compound.
II. Experimental Protocols & Troubleshooting
A. Preparation of Stock Solutions: A Practical Guide
A common challenge encountered by researchers is the dissolution of this compound. The following table provides solubility information in common laboratory solvents.
| Solvent | Solubility | Preparation Notes |
| Water | Soluble | The hydrochloride salt enhances aqueous solubility. |
| Methanol | Slightly Soluble | Sonication may be required for complete dissolution.[3] |
| Chloroform | Slightly Soluble | Sonication may be required for complete dissolution.[3] |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions for biological assays. |
| Ethanol | Soluble |
Step-by-Step Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Pre-weighing Preparation: Ensure your workspace in the chemical fume hood is clean. Have your vial, spatula, and balance ready.
-
Weighing the Compound: Carefully weigh the desired amount of this compound (Molecular Weight: 199.68 g/mol ) into a clean, dry vial. For 1 mL of a 10 mM solution, you will need 1.9968 mg.
-
Solvent Addition: Add the calculated volume of DMSO to the vial.
-
Dissolution: Vortex the solution until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C for long-term storage. For short-term use, it can be stored at 4°C.
Troubleshooting Dissolution Issues:
-
Problem: The compound is not fully dissolving.
-
Solution 1: Ensure you are not exceeding the solubility limit of the solvent. Try preparing a more dilute solution.
-
Solution 2: Apply gentle warming (do not exceed 40-50°C) and continue to vortex or sonicate.
-
Solution 3: If working with the free base, it will have lower aqueous solubility. Conversion to the hydrochloride salt is recommended for aqueous applications.
-
B. Use in Synthesis: The Pictet-Spengler Reaction
This compound is a common precursor in the Pictet-Spengler reaction for the synthesis of more complex tetrahydroisoquinolines.[4] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.
General Pictet-Spengler Reaction Workflow:
Caption: Generalized workflow for the Pictet-Spengler reaction.
Troubleshooting Common Synthesis Problems:
-
Problem: Low yield of the desired product.
-
Causality: The electron-donating methoxy group on the aromatic ring facilitates the cyclization. However, reaction conditions may not be optimal.
-
Solution 1: Vary the acid catalyst and its concentration. Trifluoroacetic acid (TFA) is a common choice.
-
Solution 2: Adjust the reaction temperature. Some Pictet-Spengler reactions proceed at room temperature, while others require heating.
-
Solution 3: Ensure the starting materials are pure and the aldehyde/ketone is not prone to self-polymerization.
-
-
Problem: Formation of side products.
-
Causality: Over-alkylation or other side reactions can occur, especially with highly reactive aldehydes.
-
Solution 1: Control the stoichiometry of the reactants carefully.
-
Solution 2: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times.
-
-
Problem: Difficulty in purifying the product.
-
Solution 1: Column Chromatography: Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from unreacted starting materials and side products.
-
Solution 2: Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.[5][6] Experiment with different solvents to find one in which the product is soluble when hot but sparingly soluble when cold.
-
III. Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4] For long-term storage, refrigeration (2-8°C) is recommended.
Q2: What is the stability of stock solutions of this compound?
A2: While specific stability data for this compound is not extensively published, as a general practice, stock solutions in DMSO should be stored at -20°C for long-term stability. For aqueous solutions, it is advisable to prepare them fresh. Avoid repeated freeze-thaw cycles.
Q3: How do I safely dispose of waste containing this compound?
A3: Waste containing this compound should be treated as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container. Disposal must be in accordance with local, state, and federal regulations.[7] Contact your institution's environmental health and safety office for specific guidance.
Q4: What should I do to decontaminate my work area and equipment after use?
A4: Wipe down all surfaces with a suitable laboratory detergent and water.[8] For glassware and equipment, wash thoroughly with detergent and water, followed by rinsing with an appropriate solvent (e.g., ethanol or acetone) if necessary to remove any organic residues. Ensure all cleaning is performed while wearing appropriate PPE.
IV. References
-
6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 - ChemicalBook. Available at: --INVALID-LINK--
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. Available at: --INVALID-LINK--
-
This compound | Drug Intermediate - BOC Sciences. Available at: --INVALID-LINK--
-
Standard Operating Procedure for Field Equipment Cleaning and Decontamination at the FEC - U.S. Environmental Protection Agency. Available at: --INVALID-LINK--
-
Improved and Practical Synthesis of this compound - ResearchGate. Available at: --INVALID-LINK--
-
This compound AldrichCPR - Sigma-Aldrich. Available at: --INVALID-LINK--
-
Recrystallization and Crystallization - University of California, Los Angeles. Available at: --INVALID-LINK--
-
Purification by Recrystallization - CUNY Bronx Community College. Available at: --INVALID-LINK--
-
Pictet-Spengler Tetrahydroisoquinoline Synthesis - Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
This compound - TargetMol. Available at: --INVALID-LINK--
-
This compound - Fluorochem. Available at: --INVALID-LINK--
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-METHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLINE CAS#: 42923-77-3 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. epa.gov [epa.gov]
Technical Support Center: Resolving Solubility Issues of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for solubility issues encountered with 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Our goal is to equip you with the scientific principles and practical techniques to overcome these challenges in your experiments.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active molecules. The hydrochloride salt is generally preferred over the free base due to its crystalline nature, stability, and ease of handling. However, achieving consistent and complete dissolution in various solvent systems can be a common experimental hurdle. This technical support center provides a structured, question-and-answer guide to address and resolve these solubility challenges.
Troubleshooting Guides & FAQs
Q1: I'm having trouble dissolving this compound in water at my desired concentration. What should I do?
A1: This is a common issue. While the hydrochloride salt form is designed to enhance aqueous solubility, several factors can influence its dissolution. The free base form of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline has a predicted water solubility of approximately 3544.17 mg/L.[1] The hydrochloride salt will be significantly more soluble, but issues can still arise.
Initial Troubleshooting Steps:
-
Mechanical Agitation: Ensure you are providing adequate agitation. Vortexing or stirring is essential. For more resistant particles, sonication for 5-10 minutes can be very effective in breaking down agglomerates and increasing the surface area for dissolution.
-
Gentle Heating: Gently warming the solution to 30-40°C can significantly increase the rate of dissolution. However, always check the stability of your compound at elevated temperatures if you plan to store the solution.
-
pH of the Solution: The pH of your water can affect the solubility of the salt. Proceed to Q2 for a more detailed explanation of the role of pH.
Q2: How does pH impact the aqueous solubility of this compound, and how can I leverage this?
A2: The pH of the solution is a critical factor governing the solubility of this compound. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a weak base, and its hydrochloride salt is acidic. The solubility of the salt is highest in acidic conditions and decreases as the pH becomes neutral or basic.
The Underlying Science:
The secondary amine in the tetrahydroisoquinoline ring has a predicted pKa of around 10. In an acidic solution (pH well below the pKa), the amine group is protonated, forming a positively charged species. This charged form is polar and readily interacts with polar water molecules, leading to high solubility. As the pH of the solution increases, the amine group can be deprotonated, forming the neutral "free base." This free base is less polar and therefore significantly less soluble in water.
Experimental Protocol for pH Adjustment:
If you are experiencing poor solubility in neutral water, you can enhance it by lowering the pH.
-
Create a suspension of the compound in your aqueous solvent.
-
While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.
-
Monitor the dissolution of the solid. In most cases, a clear solution will be obtained at a pH of 4-5.
Caption: Relationship between pH and solubility.
Q3: I need to dissolve the compound in an organic solvent for my reaction. Which solvents are recommended?
A3: The choice of organic solvent depends on whether you are using the hydrochloride salt or the free base. The hydrochloride salt has some solubility in polar protic solvents, while the free base is more soluble in a wider range of organic solvents.
Solvent Selection Guide:
| Solvent | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (Free Base) |
| Water | Soluble (pH-dependent) | Sparingly soluble[1] |
| Methanol | Soluble | Slightly soluble (sonication may be needed)[2] |
| Ethanol | Soluble | Soluble |
| DMSO | Soluble | Soluble |
| Chloroform | Sparingly soluble | Slightly soluble[2] |
| Dichloromethane | Sparingly soluble | Soluble |
Practical Recommendation:
For reactions requiring non-polar organic solvents, it is highly recommended to convert the hydrochloride salt to the free base.
Experimental Protocol: Conversion to Free Base
-
Dissolution: Dissolve the this compound in water.
-
Basification: Cool the solution in an ice bath and slowly add a base such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution with stirring until the pH is >10.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the free base, which is often an oil or a low-melting solid.
Caption: Workflow for converting the hydrochloride salt to the free base.
Q4: My stock solution of the hydrochloride salt in DMSO is showing precipitation after storage. What could be the cause?
A4: This is a common observation with DMSO stock solutions and is often related to the hygroscopic nature of DMSO.
Explanation:
DMSO readily absorbs moisture from the atmosphere. The introduction of water into the DMSO stock can decrease the solubility of the compound, leading to precipitation, especially at high concentrations. Repeated freeze-thaw cycles can also promote the crashing out of the compound from the solution.
Best Practices for Storing Stock Solutions:
-
Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO to prepare stock solutions.
-
Aliquot: Prepare small, single-use aliquots of your stock solution. This minimizes the number of times the main stock is exposed to air and subjected to freeze-thaw cycles.
-
Proper Storage: Store aliquots in tightly sealed vials at -20°C or -80°C.
-
Re-dissolving: If precipitation is observed, gently warm the vial to room temperature and vortex or sonicate to re-dissolve the compound before use.
References
Technical Support Center: Analytical Strategies for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) Metabolite Detection
Introduction
Welcome to the technical support guide for the analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-MeO-THIQ) and its metabolites. As a methoxylated tetrahydroisoquinoline, 6-MeO-THIQ is of significant interest in neurological research. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. However, the detection and quantification of its metabolites in complex biological matrices present numerous analytical challenges. The inherent polarity of potential metabolites, the complexity of biological samples, and the need for high sensitivity demand robust and well-optimized analytical methods.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimental work. We will explore the causality behind experimental choices, from sample preparation to final detection, to ensure your methods are both accurate and reliable.
Predicted Metabolic Pathway of 6-MeO-THIQ
The metabolism of xenobiotics like 6-MeO-THIQ primarily occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups to increase water solubility and facilitate excretion. For 6-MeO-THIQ, the primary metabolic transformations are predicted to be O-demethylation and subsequent conjugation.
-
Phase I Metabolism: The methoxy group is a prime target for cytochrome P450 enzymes (CYPs), particularly CYP1A1, 1A2, and 1B1, which are known to catalyze O-demethylation reactions on methoxylated compounds.[1] This reaction converts the 6-methoxy group to a hydroxyl group, forming the primary metabolite, 6-hydroxy-1,2,3,4-tetrahydroisoquinoline (6-OH-THIQ).
-
Phase II Metabolism: The newly formed hydroxyl group on 6-OH-THIQ is then susceptible to conjugation reactions, such as sulfation or glucuronidation, to form highly polar sulfate or glucuronide conjugates that can be readily excreted.
The following diagram illustrates this predicted metabolic pathway.
References
Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Purity of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is paramount. For a compound such as 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a versatile building block in the synthesis of various biologically active molecules, ensuring its purity is not merely a quality control checkpoint; it is the foundation upon which reliable and reproducible scientific outcomes are built. Impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of a compound, leading to misleading experimental results and potential safety concerns.[1][2]
This guide provides an in-depth comparison of the primary analytical techniques for confirming the purity of this compound samples. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven insights into method selection and execution.
The Imperative of Purity: Regulatory and Scientific Context
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4][5][6] These guidelines categorize impurities into organic, inorganic, and residual solvents.[3][4] For a synthetic compound like this compound, organic impurities can include starting materials, by-products, intermediates, and degradation products.[3][4] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[3][4] Adherence to these guidelines is a critical aspect of any drug development program.
From a scientific perspective, the presence of unknown impurities can confound the interpretation of experimental data. An observed biological activity may be erroneously attributed to the main compound when, in fact, it is an impurity that is exerting the effect. Therefore, a multi-faceted analytical approach is essential to establish a comprehensive purity profile.
Orthogonal Analytical Strategies: A Triad of Confidence
No single analytical technique can definitively confirm the purity of a compound. A robust purity assessment relies on the principle of orthogonality, where different analytical methods with distinct chemical and physical separation principles are employed. For this compound, the triad of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a powerful and comprehensive approach.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, primarily due to its high resolving power, sensitivity, and quantitative accuracy.[2] For isoquinoline alkaloids and their derivatives, reversed-phase HPLC is a commonly employed technique.[7][8][9]
Causality Behind Experimental Choices:
The choice of a reversed-phase C18 column is predicated on the moderately polar nature of this compound. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good separation between the main compound and any potential impurities. The inclusion of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase is crucial for protonating the basic nitrogen atom in the isoquinoline ring, which leads to better peak shape and retention time reproducibility. The UV detector is set at a wavelength where the aromatic ring of the molecule exhibits strong absorbance, typically around 280 nm, ensuring high sensitivity.
Self-Validating System:
A validated HPLC method is a self-validating system.[10][11][12] Method validation, as per ICH Q2(R1) guidelines, involves demonstrating specificity, linearity, range, accuracy, precision, and robustness. This ensures that the method is fit for its intended purpose of accurately quantifying the purity of the sample.
Experimental Protocol: A Step-by-Step Guide
-
Preparation of Standard and Sample Solutions:
-
Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh and dissolve the test sample in the mobile phase to a similar concentration as the primary standard.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often preferred to resolve both early and late-eluting impurities. For example:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Inject the calibration standards to establish a calibration curve.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Data Presentation: A Comparative Overview
| Parameter | Lot A | Lot B |
| Retention Time (min) | 5.2 | 5.2 |
| Purity by Area % | 99.8% | 98.5% |
| Impurity 1 (RT 3.8 min) | 0.1% | 0.7% |
| Impurity 2 (RT 6.1 min) | 0.05% | 0.5% |
| Total Impurities | 0.2% | 1.5% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and provides invaluable information about the purity of a sample.[13][14][15] Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and for detecting and identifying structurally related impurities.[16][17]
Causality Behind Experimental Choices:
A high-field NMR spectrometer (e.g., 400 MHz or higher) is chosen to achieve better spectral dispersion and sensitivity, which is crucial for detecting low-level impurities. Deuterated solvents such as DMSO-d₆ or D₂O are used to dissolve the sample without introducing interfering proton signals. The choice of solvent can also influence the chemical shifts of exchangeable protons (e.g., -NH).
Self-Validating System:
The consistency of the chemical shifts, coupling constants, and integration values with the known structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline serves as a self-validation of the compound's identity. The presence of unexpected signals can indicate impurities, and their integration relative to the main compound's signals can provide a semi-quantitative estimate of their levels.
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
For more detailed structural information and impurity identification, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline.
-
Integrate the signals in the ¹H NMR spectrum to confirm the correct proton ratios.
-
Carefully examine the baseline for any small signals that may correspond to impurities.
-
Data Presentation: A Comparative Overview
| Lot | ¹H NMR | ¹³C NMR |
| Lot A | Consistent with structure. No observable impurity signals above 0.1%. | Consistent with structure. |
| Lot B | Consistent with the main structure. Additional signals at δ 7.5 ppm and δ 2.5 ppm, integrating to approximately 1% relative to the main compound, suggest the presence of an aromatic impurity. | Additional signals observed, corroborating the presence of an impurity. |
Mass Spectrometry (MS): Unveiling Molecular Weights and Fragmentations
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight of the parent compound and its impurities.[18][19] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[2][20]
Causality Behind Experimental Choices:
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred as it provides accurate mass measurements, which can be used to determine the elemental composition of the parent compound and any impurities.[1]
Self-Validating System:
The detection of the expected molecular ion with high mass accuracy provides strong evidence for the identity of the compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can be used to further confirm the structure and to elucidate the structures of unknown impurities.[19]
Experimental Protocol: A Step-by-Step Guide
-
Sample Introduction:
-
The sample can be introduced directly via infusion or, more commonly, as the eluent from an HPLC system (LC-MS). The latter is highly recommended for impurity profiling.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: High-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Scan Range: A range that encompasses the expected molecular weight of the parent compound and potential impurities (e.g., m/z 100-1000).
-
MS/MS: For structural elucidation of impurities, an MS/MS experiment can be performed where the ion corresponding to the impurity is isolated and fragmented.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺ of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline.
-
Compare the measured accurate mass with the theoretical mass.
-
Search for other ions in the mass spectrum that may correspond to impurities.
-
If using LC-MS, correlate the mass spectra with the peaks observed in the HPLC chromatogram.
-
Data Presentation: A Comparative Overview
| Lot | Expected [M+H]⁺ | Observed [M+H]⁺ | Impurity Ions Detected |
| Lot A | 164.1070 | 164.1068 | None detected above 0.1% |
| Lot B | 164.1070 | 164.1069 | m/z 178.1225 (potential demethylated and acetylated impurity) |
Conclusion: A Synthesis of Data for Unwavering Confidence
Confirming the purity of this compound requires a synergistic application of orthogonal analytical techniques. HPLC provides the quantitative purity assessment, NMR confirms the structural identity and reveals the nature of structurally related impurities, and MS provides the molecular weight information for both the parent compound and any contaminants. By integrating the data from these three powerful methods, researchers and drug development professionals can have the highest degree of confidence in the quality of their starting materials, ensuring the integrity and reproducibility of their scientific endeavors. The adoption of such a rigorous analytical strategy is not just good scientific practice; it is a regulatory necessity and a cornerstone of developing safe and effective medicines.[2]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. database.ich.org [database.ich.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discussing a Lifecycle Approach to Validation and Verification of Analytical Procedures | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]
- 11. uspbpep.com [uspbpep.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 16. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. innovationaljournals.com [innovationaljournals.com]
- 20. hpst.cz [hpst.cz]
A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), which outlines the validation of analytical procedures.[3][4]
Section 1: The Critical Role of Method Validation
The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5][6] For a compound like this compound, this ensures the reliability of data related to its identity, purity, and concentration. The core parameters for validation, as stipulated by ICH Q2(R1), include specificity, linearity, range, accuracy, precision, and robustness.[7]
Section 2: Comparative Analysis of Analytical Techniques
The choice of analytical technique is pivotal and is dictated by the physicochemical properties of the analyte and the intended purpose of the method. For this compound, a heterocyclic compound[8], several techniques are applicable. This guide will focus on a comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Specificity | High, especially with photodiode array (PDA) detection. Can resolve the analyte from impurities and degradation products. | Very high, provides structural information through mass fragmentation patterns, offering definitive identification.[9] | HPLC with PDA provides spectral comparison for peak purity, while GC-MS offers a higher degree of certainty in identification due to its mass-to-charge ratio data. |
| Sensitivity | Good, with typical limits of quantification (LOQ) in the low µg/mL to ng/mL range. | Excellent, often achieving lower detection and quantification limits than HPLC, especially with selective ion monitoring (SIM). | GC-MS is inherently more sensitive for volatile and thermally stable compounds that can be efficiently ionized. |
| Sample Throughput | Moderate, with typical run times of 5-15 minutes per sample. | Slower, due to longer run times and potential need for derivatization to improve volatility. | HPLC methods are often faster for routine analysis, making them suitable for quality control environments with high sample loads. |
| Robustness | Generally high. Minor variations in mobile phase composition, pH, and column temperature have a predictable and often minimal impact. | Can be less robust. Sensitive to changes in carrier gas flow rate, temperature programming, and injection parameters. | The liquid mobile phase in HPLC provides a more forgiving environment for minor procedural variations compared to the gaseous phase and high temperatures in GC. |
| Cost & Complexity | Lower initial instrument cost and less complex operation compared to GC-MS. | Higher initial investment and requires more specialized operator training. | The complexity and cost of the mass spectrometer in a GC-MS system are significantly higher than a standard UV or PDA detector for HPLC. |
Section 3: Detailed Experimental Protocol: HPLC Method Validation
The following is a comprehensive, step-by-step protocol for the validation of a reversed-phase HPLC method for the quantification of this compound.
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 220-280 nm).
-
Injection Volume: 10 µL.
Validation Parameters and Acceptance Criteria
1. System Suitability:
-
Procedure: Inject five replicates of a standard solution.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0, and the theoretical plate count should be ≥ 2000.
2. Specificity:
-
Procedure: Analyze a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample solution. Perform forced degradation studies (acid, base, peroxide, heat, and light).
-
Acceptance Criteria: The analyte peak should be free from interference from the blank, placebo, and any degradation products. Peak purity analysis by PDA should confirm the homogeneity of the analyte peak.
3. Linearity and Range:
-
Procedure: Prepare a series of at least five standard solutions covering a range of 50% to 150% of the expected sample concentration. Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[10] The y-intercept should be within ± 2.0% of the response at 100% concentration.[6]
4. Accuracy (Recovery):
-
Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[5]
5. Precision:
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The RSD should be ≤ 2.0%.[10]
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the two sets of experiments should be ≤ 2.0%.
-
6. Robustness:
-
Procedure: Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the results should not be significantly affected by the variations.
Section 4: Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Section 5: Hypothetical Data Summary
The following tables present hypothetical validation data for an HPLC method for this compound, demonstrating a successful validation.
Table 1: Linearity Study
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 251000 |
| 80 | 402500 |
| 100 | 501500 |
| 120 | 603000 |
| 150 | 752500 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery) Study
| Spiked Level | Amount Spiked (mg) | Amount Recovered (mg) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.05 | 100.5 |
| 120% | 12.0 | 11.90 | 99.2 |
| Mean Recovery (%) | 99.7 |
Table 3: Precision Study
| Replicate | Repeatability (Assay %) | Intermediate Precision (Assay %) |
| 1 | 99.8 | 100.2 |
| 2 | 100.1 | 99.5 |
| 3 | 99.5 | 100.5 |
| 4 | 100.3 | 99.8 |
| 5 | 99.9 | 100.1 |
| 6 | 100.2 | 99.9 |
| Mean | 99.97 | 100.0 |
| RSD (%) | 0.31 | 0.35 |
Section 6: Conclusion
This guide has provided a comparative overview of HPLC and GC-MS for the analysis of this compound, along with a detailed protocol for HPLC method validation. The choice between these methods will depend on the specific requirements of the analysis, such as the need for structural confirmation (favoring GC-MS) versus the need for high-throughput quantitative analysis (favoring HPLC). A thoroughly validated analytical method, regardless of the technique chosen, is indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (hydrochloride) | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Biological Activity of Substituted Tetrahydroisoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules. This guide offers a comparative analysis of the biological activities of substituted THIQs, focusing on their anticancer, antimicrobial, and neuropharmacological properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their evaluation, and present quantitative data to facilitate objective comparisons.
The Versatility of the THIQ Scaffold: A Hub of Biological Activity
The unique structural features of the THIQ nucleus, a bicyclic system containing a benzene ring fused to a partially saturated pyridine ring, allow for three-dimensional diversity through various substitutions. This structural flexibility is key to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects.[1] From potent anticancer agents like the natural product trabectedin to promising synthetic antimicrobial and neuroprotective compounds, the THIQ framework continues to be a fertile ground for drug discovery.[1]
Comparative Analysis of Biological Activities
The biological activity of THIQ derivatives is profoundly influenced by the nature and position of substituents on the scaffold. Below, we compare the performance of representative substituted THIQs in three key therapeutic areas.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Substituted THIQs have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, interference with DNA replication and repair, and modulation of key signaling pathways.[1][2]
A notable example is Trabectedin (Yondelis®) , a marine-derived THIQ alkaloid used in the treatment of soft tissue sarcoma and ovarian cancer. Its complex mechanism of action involves binding to the minor groove of DNA, which triggers a cascade of events that disrupt transcription factors and DNA repair pathways, ultimately leading to cell cycle arrest and apoptosis.
The in vitro cytotoxicity of various synthetic THIQ derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
Table 1: Comparative Cytotoxicity (IC50, µM) of Substituted THIQs Against Various Cancer Cell Lines
| Compound/Derivative | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | MDA-MB-231 (Breast) | Reference |
| STX 2895 | Non-steroidal analog | - | 0.050 ± 0.0028 | 0.055 ± 0.0092 | [3] |
| STX 3329 | Racemic, chiral center | - | 0.040 ± 0.0089 | 0.045 ± 0.0076 | [3] |
| STX 3451 | Non-steroidal analog | - | 0.040 ± 0.0034 | 0.045 ± 0.0053 | [3] |
| Compound 6c | Imidazo[2,1-a]isoquinoline | 19.13 | 15.69 | - | [4] |
| CYT-Rx20 | β-nitrostyrene derivative | 0.81 ± 0.04 µg/mL | - | 1.82 ± 0.05 µg/mL | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Structure-Activity Relationship (SAR) for Anticancer THIQs:
The anticancer potency of THIQs is highly dependent on their substitution patterns. For instance, in a series of non-steroidal analogs, minor structural modifications led to significant differences in cytotoxicity, with compounds like STX 2895, STX 3329, and STX 3451 exhibiting nanomolar efficacy against lung and breast cancer cell lines.[3] The presence of bulky and hydrophobic groups at certain positions can enhance tubulin polymerization inhibition, a common mechanism for THIQ-based anticancer agents.
dot
Caption: Generalized SAR for anticancer THIQs.
Antimicrobial Activity: Combating Bacterial Resistance
With the rise of antibiotic-resistant bacteria, the development of new antimicrobial agents is a global health priority. Substituted THIQs have emerged as a promising class of compounds with activity against a range of pathogenic bacteria, including multidrug-resistant strains.[6]
The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium, is the standard metric for quantifying antimicrobial activity.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Substituted THIQs
| Compound/Derivative | Substitution Pattern | Staphylococcus aureus | Escherichia coli | Reference |
| HSD1835 | 3-(trifluoromethyl)-1H-pyrazol-containing | 2-4 | Inactive | [6] |
| Compound 7 | SF5-lacking analog | >16 | Inactive | [6] |
| Compound 131 | (E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy... | - | - | [1] |
| Cinnamaldehyde | (for comparison) | - | - | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Structure-Activity Relationship (SAR) for Antimicrobial THIQs:
The antimicrobial efficacy of THIQs is significantly influenced by the nature of the substituents. For example, the presence of a pentafluorosulfanyl (SF5) group in HSD1835 was crucial for its potent activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[6] In contrast, analogs lacking this group showed significantly reduced or no activity. The lipophilicity and electronic properties of the substituents play a key role in their ability to penetrate the bacterial cell wall and interact with their molecular targets.
Neuropharmacological Activity: Modulating Brain Function
The THIQ scaffold is also a key feature in molecules that interact with the central nervous system (CNS). These compounds can exhibit a range of neuropharmacological activities, from neuroprotection to the inhibition of enzymes like acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[8]
Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity (IC50, µM) of Substituted THIQs
| Compound/Derivative | Substitution Pattern | AChE IC50 (µM) | Reference |
| Jatrorrhizine derivative | 3-amino substituted | 0.301 | [8] |
| Donepezil (Reference) | - | 0.498 | [8] |
| Compound 3b | - | 0.052 | [9] |
| Compound 12 | - | 17.41 ± 0.22 | [10] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Neuroprotective vs. Neurotoxic Effects:
Interestingly, some THIQ derivatives can exhibit dual, concentration-dependent effects. For instance, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been shown to be neuroprotective at low concentrations but neurotoxic at higher concentrations.[11][12] This highlights the critical importance of dose-response studies in evaluating the neuropharmacological profile of these compounds. The neuroprotective effects of some THIQs are attributed to their ability to scavenge free radicals and inhibit excitotoxicity.
dot
Caption: Concentration-dependent effects of some THIQs.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to assess the biological activities of substituted THIQs.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test THIQ derivatives in culture medium.
-
Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (untreated cells).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
dot
Caption: A simplified workflow for the MTT assay.
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth is the MIC.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Culture the bacterial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of Test Compound:
-
In a 96-well microtiter plate, add 50 µL of sterile MHB to all wells.
-
Add 50 µL of the test THIQ derivative (at twice the desired highest concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for AChE inhibitors.
Principle: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (0.1 M, pH 8.0).
-
Prepare solutions of DTNB, acetylthiocholine iodide (ATCI), and the test THIQ derivatives in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of buffer.
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of AChE solution.
-
-
Kinetic Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.
-
Conclusion
The tetrahydroisoquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The biological activity of THIQ derivatives can be finely tuned through chemical substitutions, leading to potent and selective compounds with anticancer, antimicrobial, and neuropharmacological properties. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new and improved THIQ-based drugs. The detailed experimental protocols included herein offer a standardized framework for the evaluation and comparison of these promising compounds, facilitating further research and development in this exciting field of medicinal chemistry.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modes of cell death induced by tetrahydroisoquinoline-based analogs in MDA-MB-231 breast and A549 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Analogs as Selective Dopamine D3 Receptor Ligands: A Comparative Guide
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1] Among its many applications, the THIQ framework has proven to be an exceptional template for designing ligands targeting G-protein coupled receptors (GPCRs). This guide focuses on a specific, promising subclass: 6-methoxy-THIQ analogs and their structure-activity relationship (SAR) as ligands for the dopamine D3 receptor (D3R).
The D3 receptor, a member of the D2-like receptor family, is predominantly expressed in the mesolimbic regions of the brain, areas intrinsically linked to motivation, reward, and cognition.[2][3] This localization makes the D3R a compelling therapeutic target for a range of neuropsychiatric conditions, including substance use disorder, schizophrenia, and Parkinson's disease.[4][5] However, the high structural homology between the D3R and D2R orthosteric binding sites presents a significant challenge in developing selective ligands, as off-target D2R activity can lead to undesirable side effects.
This guide provides a comparative analysis of key structural modifications to the 6-methoxy-THIQ scaffold, synthesizing data from multiple studies to elucidate the principles governing D3 receptor affinity and selectivity. We will dissect the roles of the primary pharmacophore ("head"), the linker region, and the arylamide moiety ("tail") to provide actionable insights for researchers in drug discovery and development.
The Core D3R Antagonist Pharmacophore
The classical pharmacophore for D3R antagonists based on the THIQ scaffold can be deconstructed into three key components: the THIQ "head" group which serves as the primary pharmacophore, a flexible or rigid linker, and an arylamide "tail" that interacts with a secondary binding pocket.[6][7][8] Understanding how modifications to each component influence binding is critical for rational drug design.
Caption: Core components of the THIQ-based D3R antagonist pharmacophore.
Comparative Analysis of Structure-Activity Relationships
The Critical Role of the THIQ "Head" Group
The substitution pattern on the aromatic ring of the tetrahydroisoquinoline core is a primary determinant of affinity for the D3R orthosteric binding pocket. Comparative studies have revealed that subtle changes to the oxygen-containing substituents at positions 6 and 7 dramatically alter binding affinity, largely through their ability to form hydrogen bonds with key residues in the receptor.
The 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif has emerged as particularly advantageous.[8] The free hydroxyl group at the 7-position is capable of forming an additional hydrogen bond with the Ser192 residue in the D3R binding pocket. This interaction is believed to account for its significantly higher D3R affinity when compared to its 6,7-dimethoxy-THIQ counterpart, which can only act as a hydrogen bond acceptor at that position.[3][7][8]
| Head Group Modification | Example Compound | D3R K_i (nM) | D2R K_i (nM) | D3R vs D2R Selectivity | Key Interaction |
| 6-Methoxy-7-Hydroxy-THIQ | Compound 7[8] | 3.3 | >10,000 | >3030x | Additional H-bond from 7-OH to Ser192[8] |
| 6,7-Dimethoxy-THIQ | Compound 8[8] | 28 | 1593 | ~57x | Single H-bond interaction[3][8] |
| 6,7-Dihydroxy-THIQ | Compound 6a[3] | 10 | 1200 | 120x | Two H-bonds from catechol hydroxyls |
Data synthesized from multiple sources for comparative purposes.[3][8]
Impact of the Linker Region: Flexibility vs. Rigidity
The linker connects the primary THIQ pharmacophore to the arylamide tail, and its composition plays a crucial role in correctly orienting the ligand within the binding pocket. A 4-atom chain is generally considered optimal for maintaining the necessary distance and geometry.[6]
Studies comparing flexible n-butyl linkers with rigidified linkers, such as those incorporating an o-xylenyl motif, have yielded important insights. For analogs containing the preferred 6-methoxy-7-hydroxy-THIQ head group, rigidifying the linker with an o-xylenyl group generally leads to a significant reduction in D3R affinity.[2][3] This suggests that the conformational flexibility of a simple alkyl chain is beneficial for achieving the optimal binding pose for this specific head group. However, for analogs with 6,7-dimethoxy or 6,7-dihydroxy head groups, this rigidification is better tolerated and can lead to high-affinity ligands, indicating that the ideal linker strategy is dependent on the nature of the primary pharmacophore.[2][3]
The Arylamide "Tail" and D3R Selectivity
The remarkable selectivity of many of these analogs for the D3R over the highly homologous D2R is primarily attributed to interactions between the arylamide "tail" and the secondary binding pocket.[2][6] This secondary pocket differs significantly between D2R and D3R. In the D3R, interactions between the tail unit and extracellular loop 2 (ECL2) help stabilize the ligand's position.[6][7] These stabilizing interactions are absent in the D2R due to differences in the loop's positioning.[7]
This makes the substitution pattern on the terminal benzamide ring a critical handle for fine-tuning both affinity and selectivity. For instance, 4-substituted benzamides have been shown to be particularly effective at enhancing D3R selectivity versus the σ2 receptor, another potential off-target.[2] The choice of substituent can modulate interactions within this secondary pocket, providing a clear strategy for optimizing D3R-selective ligands.
Experimental Protocol: Competitive Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of the binding data presented in such SAR studies, a robust experimental protocol is essential. The following is a standardized methodology for determining the binding affinity (K_i) of test compounds at dopamine receptors.
Objective: To determine the inhibitory constant (K_i) of novel 6-methoxy-THIQ analogs for the D1, D2, and D3 dopamine receptors by measuring their ability to displace a specific high-affinity radioligand.
Materials:
-
Cell membranes from a stable cell line overexpressing the human D1, D2, or D3 receptor.
-
Radioligand: e.g., [³H]Spiperone for D2/D3, [³H]SCH-23390 for D1.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: Stock solutions in DMSO.
-
Non-specific binding (NSB) agent: e.g., Haloperidol (10 µM) or Butaclamol (10 µM).
-
96-well plates, filter mats (GF/B or GF/C), cell harvester, scintillation cocktail, and liquid scintillation counter.
Workflow:
Caption: Standard workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Plate Setup: Set up a 96-well plate. Designate wells for total binding (TB), non-specific binding (NSB), and various concentrations of the test compound.
-
Compound Addition: Add 2 µL of the appropriate concentration of the test compound (or vehicle for TB wells, NSB agent for NSB wells) to the designated wells.
-
Reaction Initiation: Add 100 µL of the radioligand (at a concentration near its K_d) and 100 µL of the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Termination & Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 value to the inhibitory constant (K_i) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Receptor Signaling Context
Dopamine D2-like receptors, including D3R, are canonically coupled to the inhibitory G-protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector pathways. Understanding this mechanism provides context for the functional consequences of developing D3R antagonists.
Caption: Canonical Gi-coupled signaling pathway for the Dopamine D3 Receptor.
Conclusion and Future Directions
The structure-activity relationship of 6-methoxy-1,2,3,4-tetrahydroisoquinoline analogs at the D3 receptor is a well-defined and compelling area of medicinal chemistry. This guide highlights several key principles for achieving high affinity and selectivity:
-
The Head Group is Key for Affinity: The 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif is a superior primary pharmacophore for D3R binding compared to the 6,7-dimethoxy analog, owing to its ability to form an additional hydrogen bond in the orthosteric pocket.[8]
-
The Tail Group Drives Selectivity: Interactions between the arylamide tail and the D3R's unique secondary binding pocket are the primary drivers of selectivity over the D2R.
-
Linker Flexibility is Context-Dependent: The optimal linker strategy (flexible vs. rigid) depends on the specific head group being utilized, underscoring the importance of considering the molecule as a whole rather than optimizing components in isolation.
Future research should continue to explore novel substitutions on the arylamide tail to further probe the secondary binding pocket and enhance selectivity. Additionally, functional assays measuring downstream signaling (e.g., cAMP inhibition) are crucial to confirm that high binding affinity translates to the desired antagonist activity. By applying the principles outlined in this guide, researchers are well-equipped to rationally design the next generation of highly selective D3R ligands for the potential treatment of complex neuropsychiatric disorders.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in Preclinical Assays
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. Among the most critical is ensuring the specificity of a compound for its intended biological target. Off-target interactions can lead to unforeseen side effects, misleading experimental results, and costly late-stage failures. This guide provides an in-depth technical comparison of the cross-reactivity profile of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (6-MeO-THIQ), a versatile drug intermediate and a core scaffold in various biologically active compounds.[1] We will explore its interactions with key biological targets, compare its performance with alternative compounds, and provide detailed experimental protocols for assessing its specificity.
Introduction to 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) and the Imperative of Cross-Reactivity Profiling
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[2] These activities span from anti-cancer and anti-microbial to neuroprotective and anti-HIV effects. The 6-methoxy substitution, in particular, has been a key feature in the development of potent tubulin polymerization inhibitors and sigma-2 receptor ligands.[3][4]
However, the very structural features that make the THIQ nucleus a versatile scaffold for interacting with specific biological targets also predispose it to potential interactions with other structurally related binding sites. This potential for cross-reactivity underscores the critical need for comprehensive profiling in relevant assays to understand a compound's full pharmacological fingerprint. Undisclosed off-target effects can confound the interpretation of in vitro and in vivo data, leading to a misattribution of the observed phenotype to the intended target.
This guide will delve into the known and potential cross-reactivity of 6-MeO-THIQ, with a focus on its interactions with dopamine receptors, a common area of off-target activity for many CNS-active compounds, and its primary target classes.
Primary Biological Targets and the Rationale for Cross-Reactivity Investigation
Derivatives of 6-MeO-THIQ have been primarily investigated for their potent activity in two main areas:
-
Anticancer Activity via Tubulin Polymerization Inhibition: Several studies have identified N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[5][6] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
-
Sigma-2 (σ2) Receptor Ligands: 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown high affinity and selectivity for the σ2 receptor.[3][7] The σ2 receptor is overexpressed in many tumor cells, making it a promising target for cancer diagnostics and therapeutics.
Given the structural similarity of the 6-MeO-THIQ core to endogenous neurotransmitters like dopamine, a key area of concern for cross-reactivity lies within the monoamine receptor families. The following sections will compare the binding profile of a close analog of 6-MeO-THIQ at dopamine receptors and discuss its implications.
Comparative Analysis of Receptor Binding Profiles
To provide a clear comparison, this section presents binding affinity data (Ki values) for a key derivative of 6-MeO-THIQ and established alternative compounds at dopamine D1, D2, and D3 receptors. Lower Ki values indicate higher binding affinity.
A study on a series of analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit, a close derivative of 6-MeO-THIQ, revealed its binding affinity for dopamine receptors.[8][9] This provides valuable insight into the potential for the core 6-MeO-THIQ scaffold to interact with these off-target receptors.
Table 1: Comparative Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | Dopamine D1 Receptor (D1R) | Dopamine D2 Receptor (D2R) | Dopamine D3 Receptor (D3R) | D2R/D3R Selectivity Ratio | Primary Target/Use | Reference |
| 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | 6479 | 1593 | 92 | 17.3 | Dopamine D3 Receptor Ligand Precursor | [8] |
| BP 897 | >10000 | 61 | 0.92 | 66.3 | Selective Dopamine D3 Receptor Antagonist | [10] |
| NGB 2904 | >10000 | >1000 | 1.2 | >833 | Selective Dopamine D3 Receptor Antagonist | [8] |
| SB 277011A | >1000 | 12.5 | 1.1 | 11.4 | Selective Dopamine D3 Receptor Antagonist | [8] |
Interpretation of Data:
The data clearly indicates that the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol scaffold possesses a notable affinity for the dopamine D3 receptor (Ki = 92 nM), with significantly weaker affinity for D1 and D2 receptors. While its selectivity for D3 over D2 (17.3-fold) is modest compared to highly selective antagonists like BP 897 and NGB 2904, this inherent D3 receptor affinity is a critical piece of information for any researcher working with 6-MeO-THIQ derivatives.
This off-target activity could have significant implications, particularly in neuroscience research or when developing drugs intended for CNS targets where dopamine signaling is crucial. For instance, a compound designed as a tubulin inhibitor for peripheral cancer treatment might exhibit unexpected CNS side effects if it can cross the blood-brain barrier and interact with dopamine D3 receptors.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the scientific integrity of your research, it is essential to experimentally validate the specificity of 6-MeO-THIQ or its derivatives in your specific application. Below are detailed, step-by-step methodologies for key assays to determine cross-reactivity.
Radioligand Binding Assay for Receptor Profiling
This protocol outlines a standard method to determine the binding affinity (Ki) of a test compound against a panel of receptors.
Objective: To quantify the affinity of 6-MeO-THIQ hydrochloride for a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Materials:
-
Cell membranes expressing the target receptor of interest (e.g., human D1, D2, D3 receptors)
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2/D3 receptors)
-
Test compound: this compound
-
Non-specific binding control (a high concentration of a known ligand for the target receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of 6-MeO-THIQ hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer. Add the serially diluted test compound to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known competing ligand).
-
Reaction Initiation: Add the cell membranes expressing the target receptor to all wells. Then, add the specific radioligand at a concentration close to its Kd value.
-
Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at a defined temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Allow the filters to dry, then add a scintillation cocktail to each well.
-
Quantification: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Enzyme Inhibition Assay
This protocol is designed to assess the inhibitory effect of 6-MeO-THIQ on the activity of a specific enzyme.
Objective: To determine the IC50 value of 6-MeO-THIQ hydrochloride against a panel of enzymes (e.g., kinases, proteases, phosphatases).
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)
-
Test compound: this compound
-
Positive control inhibitor
-
Assay buffer specific for the enzyme
-
96- or 384-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Workflow Diagram:
Caption: Workflow for a typical enzyme inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of 6-MeO-THIQ hydrochloride in the assay buffer.
-
Assay Plate Setup: In a microplate, add the assay buffer, the test compound at various concentrations, a positive control inhibitor, and a vehicle control (buffer with solvent).
-
Enzyme Addition: Add the purified enzyme to each well.
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the test compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a plate reader and measure the change in fluorescence or absorbance over time at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each concentration of the test compound.
-
Normalize the data to the control (vehicle-only) wells to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Recommendations
The evidence presented in this guide indicates that while this compound and its derivatives are valuable scaffolds for developing potent inhibitors of tubulin polymerization and ligands for the sigma-2 receptor, researchers must be vigilant about their potential for off-target interactions, particularly with dopamine receptors. The inherent affinity of the core structure for the dopamine D3 receptor, as demonstrated by a close analog, necessitates careful experimental validation of its specificity in the context of the intended research application.
Key Recommendations for Researchers:
-
Conduct Comprehensive Profiling: Before embarking on extensive in vivo studies, it is highly recommended to perform a broad in vitro cross-reactivity screen of your 6-MeO-THIQ derivative against a panel of relevant receptors and enzymes, especially those within the central nervous system.
-
Utilize Counter-Screening Assays: When a desired on-target activity is observed, employ counter-screening assays against known off-targets (like the D3 receptor) to confirm that the observed effect is not due to these interactions.
-
Select Appropriate In Vivo Models: If CNS penetration of your compound is expected or desired, choose animal models that allow for the assessment of potential behavioral or physiological changes related to dopamine receptor modulation.
-
Consider Structural Modifications: If significant off-target activity is identified, medicinal chemistry efforts can be directed towards modifying the 6-MeO-THIQ scaffold to enhance selectivity for the primary target while minimizing interactions with off-targets.
By adopting a proactive and rigorous approach to assessing cross-reactivity, researchers can enhance the scientific validity of their findings, mitigate the risk of late-stage drug development failures, and ultimately contribute to the development of safer and more effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: Pictet-Spengler vs. Bischler-Napieralski Routes
For researchers, scientists, and drug development professionals, the synthesis of the 6-methoxy-1,2,3,4-tetrahydroisoquinoline (6-MeO-THIQ) core is a critical step in the development of a wide range of pharmacologically active compounds. This valuable scaffold is present in numerous natural alkaloids and synthetic molecules with diverse biological activities. The selection of a synthetic route that is not only efficient but also scalable and cost-effective is a paramount consideration in the journey from laboratory-scale synthesis to potential commercial production.
This in-depth technical guide provides an objective comparison of two of the most established and powerful methods for the construction of the 6-MeO-THIQ scaffold: the Pictet-Spengler and the Bischler-Napieralski reactions. This guide will delve into the mechanistic underpinnings of each route, provide detailed, field-proven experimental protocols, and present a comparative analysis of their respective yields, scalability, and operational considerations to empower you to make an informed decision for your research and development endeavors.
At a Glance: Key Differences Between the Routes
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-arylethylamine and a formaldehyde source | β-arylethylamide |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA) | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅) |
| Initial Product | 1,2,3,4-Tetrahydroisoquinoline | 3,4-Dihydroisoquinoline (an imine) |
| Subsequent Steps | Often the final product (as the salt) | Requires a subsequent reduction step (e.g., with NaBH₄) |
| Reaction Conditions | Can range from mild to harsh, depending on the reactivity of the starting materials | Generally requires harsher, refluxing acidic conditions |
Mechanistic Rationale and Logical Flow
The fundamental distinction between these two synthetic pathways lies in the nature of the electrophilic species that undergoes the crucial intramolecular cyclization. The Pictet-Spengler reaction proceeds via a softer electrophile, an iminium ion, while the Bischler-Napieralski reaction involves a more reactive nitrilium ion or a related intermediate.
The Pictet-Spengler Pathway: An Electrophilic Attack by an Iminium Ion
The Pictet-Spengler reaction is a robust method for the synthesis of tetrahydroisoquinolines, first discovered in 1911.[1] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form an iminium ion. This is followed by an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline.[1][2] For the synthesis of 6-MeO-THIQ, 2-(3-methoxyphenyl)ethylamine is reacted with a formaldehyde equivalent. The methoxy group on the aromatic ring acts as an electron-donating group, activating the ring for the electrophilic attack and facilitating the cyclization.
The Bischler-Napieralski Pathway: A Three-Act Synthesis
The Bischler-Napieralski reaction, discovered in 1893, is a powerful tool for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[3] This reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) and is generally carried out under reflux conditions.[3] The resulting dihydroisoquinoline is an imine that must be subsequently reduced to afford the desired tetrahydroisoquinoline. Therefore, the synthesis of 6-MeO-THIQ via this route is a three-stage process:
-
Amide Formation: N-formylation of 2-(3-methoxyphenyl)ethylamine to produce N-(3-methoxyphenethyl)formamide.
-
Cyclization: The Bischler-Napieralski reaction of the formamide to yield 6-methoxy-3,4-dihydroisoquinoline.
-
Reduction: Reduction of the dihydroisoquinoline to 6-methoxy-1,2,3,4-tetrahydroisoquinoline.
References
A Comparative Guide to the Efficacy of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride versus Standard Neuromodulatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the potential efficacy of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride against established standard compounds in the fields of dopaminergic and serotonergic modulation. As a structural analogue to molecules with known activity at dopamine and serotonin receptors, this compound presents an intriguing candidate for novel therapeutic development. This document will objectively evaluate its standing based on available data for structurally similar compounds and compare it to the performance of well-characterized pharmaceuticals.
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Derivatives of this structure have shown promise in treating neurological disorders such as Parkinson's disease and depression, as well as exhibiting anticancer and antimicrobial properties. This compound, as a specific derivative, is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules.[1] Its potential intrinsic activity, particularly in modulating dopaminergic and serotonergic pathways, warrants a thorough comparative analysis against current standard-of-care agents.
Comparative Analysis: Dopaminergic Modulation
Parkinson's disease and other movement disorders are primarily characterized by the degeneration of dopaminergic neurons. Standard therapeutic strategies often involve the use of dopamine agonists to supplement or mimic the action of endogenous dopamine.
Standard Compounds: Pramipexole and Ropinirole
Pramipexole and Ropinirole are non-ergot dopamine agonists with high affinity for the D2 and D3 dopamine receptor subtypes.[2][3][4] They are established treatments for the motor symptoms of Parkinson's disease.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Potential Dopamine Receptor Ligand
Quantitative Comparison of Receptor Binding Affinities
| Compound | Target Receptor | Ki (nM) | Source |
| Pramipexole | Human Dopamine D2 (High Affinity State) | 19 | [2] |
| Human Dopamine D3 (High Affinity State) | 9 | [2] | |
| Human Dopamine D2 | 3.9 | [3][4] | |
| Human Dopamine D3 | 0.5 | [3][4] | |
| Ropinirole | Human Dopamine D2 | ~15 | [6] |
| Human Dopamine D3 | ~3 | [6] | |
| 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | Dopamine D3 | 92 | [5] |
| Dopamine D2 | 1593 | [5] | |
| Dopamine D1 | 6479 | [5] |
Note: The data for 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol is for a structurally similar compound and should be interpreted with caution as the addition of a hydroxyl group can significantly alter binding affinity. Direct testing of this compound is required for a definitive comparison.
Signaling Pathway: Dopamine D2 Receptor
Activation of the D2-like family of dopamine receptors (D2, D3, and D4) is a key mechanism for many antiparkinsonian drugs. This signaling cascade is primarily inhibitory, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Dopamine D2 Receptor Signaling Pathway.
Comparative Analysis: Serotonergic Modulation
Selective Serotonin Reuptake Inhibitors (SSRIs) are the first-line treatment for depression and anxiety disorders. They function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.
Standard Compounds: Fluoxetine and Sertraline
Fluoxetine and Sertraline are widely prescribed SSRIs known for their high affinity and selectivity for the serotonin transporter.[7][8][9]
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A Potential Serotonin Transporter Ligand
Similar to the dopaminergic system, direct binding data for this compound at the serotonin transporter is lacking. However, the structurally related beta-carboline, 6-methoxy-1,2,3,4-tetrahydro-β-carboline, has been shown to elevate brain serotonin levels, suggesting an interaction with the serotonergic system.[10][11] Given the structural similarities, it is plausible that 6-Methoxy-1,2,3,4-tetrahydroisoquinoline could also modulate serotonin signaling, although its precise mechanism remains to be elucidated.
Quantitative Comparison of Transporter Binding Affinities
| Compound | Target Transporter | Ki (nM) | Source |
| Fluoxetine | Human Serotonin Transporter (SERT) | 1.1 (in NaCl) | [8][12] |
| Sertraline | Human Serotonin Transporter (SERT) | 0.49 (in NaCl) | [8][12] |
| This compound | Human Serotonin Transporter (SERT) | Data Not Available |
Note: A direct comparison is not possible without experimental data for this compound.
Mechanism of Action: Serotonin Transporter (SERT)
The serotonin transporter is a sodium- and chloride-dependent symporter that facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[13][14]
Serotonin Transporter (SERT) Mechanism of Action.
Experimental Protocols
To facilitate further research and direct comparison, the following are standardized protocols for assessing the efficacy of novel compounds at dopamine receptors and the serotonin transporter.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for dopamine D2 and D3 receptors.
1. Materials:
-
Receptor Source: Cell membranes from stable cell lines expressing human recombinant D2 or D3 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone or another suitable high-affinity D2/D3 antagonist.
-
Test Compound: this compound.
-
Standard Compounds: Pramipexole, Ropinirole.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
2. Procedure:
-
Prepare serial dilutions of the test and standard compounds in assay buffer.
-
In a 96-well plate, add assay buffer, radioligand, and either the test compound, standard compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Serotonin Transporter (SERT) Uptake Assay
This protocol measures the ability of a test compound to inhibit the uptake of serotonin into cells expressing the serotonin transporter.
1. Materials:
-
Cell Line: MDCK-II or HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radiolabeled Substrate: [³H]Serotonin.
-
Test Compound: this compound.
-
Standard Compounds: Fluoxetine, Sertraline.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Lysis Buffer: 0.1 M NaOH or similar.
-
Scintillation Counter.
2. Procedure:
-
Plate the hSERT-expressing cells in a 96-well plate and allow them to form a confluent monolayer.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound, standard compounds, or buffer (for control) for a short period (e.g., 10-15 minutes).
-
Initiate the uptake by adding [³H]Serotonin to each well.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the lysate to scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition of serotonin uptake for each concentration of the test and standard compounds relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
While this compound is a valuable synthetic intermediate, its intrinsic pharmacological activity remains largely unexplored. Based on the activity of structurally related compounds, there is a strong rationale for investigating its potential as a modulator of dopaminergic and serotonergic systems. The provided comparative data for standard compounds, Pramipexole, Ropinirole, Fluoxetine, and Sertraline, establish a benchmark for efficacy.
Future research should prioritize direct in vitro binding and functional assays of this compound at dopamine receptors and the serotonin transporter. The experimental protocols detailed in this guide provide a framework for such investigations. Should these initial studies reveal significant activity, further exploration in cellular and in vivo models of neurological disorders would be warranted to fully elucidate its therapeutic potential. The THIQ scaffold continues to be a fertile ground for drug discovery, and a comprehensive characterization of this fundamental building block is a critical step in unlocking its full potential.
References
- 1. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sertraline - Wikipedia [en.wikipedia.org]
- 8. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoxetine - Wikipedia [en.wikipedia.org]
- 10. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Methoxy-1,2,3,4-tetrahydro- -carboline--a serotonin elevator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 14. Serotonin transporter - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride and its Analogs in Neuropharmacology
This guide provides a comprehensive analysis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, positioning it within the broader context of tetrahydroisoquinoline (THIQ) derivatives as potential modulators of key neurological pathways. While direct, peer-reviewed efficacy studies on this specific hydrochloride salt are limited, its structural similarity to a class of well-researched compounds allows for an insightful exploration of its potential therapeutic applications, particularly in the realms of monoamine oxidase (MAO) inhibition and neuroprotection. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative landscape of THIQ-based compounds.
Introduction to this compound and the THIQ Scaffold
This compound is a synthetic organic compound belonging to the tetrahydroisoquinoline family.[1] THIQs are a significant class of heterocyclic compounds, with many natural and synthetic derivatives exhibiting a wide range of biological activities.[2][3] The core THIQ structure is found in numerous alkaloids and has been a fertile ground for the development of novel therapeutic agents targeting neurodegenerative disorders and other conditions.[2] this compound often serves as a key intermediate in the synthesis of more complex, biologically active molecules.[1]
The primary interest in THIQ derivatives stems from their interaction with crucial neurological targets, most notably monoamine oxidases (MAO) and their potential to confer neuroprotection against various toxins.
Potential Mechanisms of Action and Comparative Compounds
The likely therapeutic efficacy of this compound can be inferred from the activities of its structural analogs. The two primary areas of investigation for this class of compounds are MAO inhibition and neuroprotection.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine.[4] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically exploited in the treatment of depression and Parkinson's disease.[4] Several THIQ derivatives have been identified as potent MAO inhibitors.[2]
For a robust comparison, we will evaluate the potential efficacy of the THIQ scaffold against two clinically established MAO inhibitors:
-
Moclobemide: A reversible inhibitor of MAO-A (RIMA), primarily used as an antidepressant.[5][6]
-
Selegiline: An irreversible inhibitor of MAO-B, used in the management of Parkinson's disease.[7][8]
Neuroprotection
Neuroprotection refers to the preservation of neuronal structure and function. In the context of neurodegenerative diseases like Parkinson's, this involves protecting dopaminergic neurons from toxins and oxidative stress. A common in vitro model for Parkinson's disease involves the use of the neurotoxin 6-hydroxydopamine (6-OHDA) to induce cell death in dopaminergic cell lines like SH-SY5Y.[9][10][11] The ability of a compound to mitigate 6-OHDA-induced toxicity is a key indicator of its neuroprotective potential.
Experimental Protocols for Efficacy Assessment
To ensure scientific integrity, the evaluation of compounds like this compound and its alternatives relies on standardized, validated assays.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
A widely used and highly sensitive method for assessing MAO inhibition is the MAO-Glo™ Assay.
Principle: This luminescent assay measures the activity of MAO-A and MAO-B by detecting the amount of a luciferin derivative produced from a luminogenic substrate. A decrease in the luminescent signal in the presence of a test compound indicates inhibition of MAO activity.[12][13]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the MAO-Glo™ substrate and Luciferin Detection Reagent according to the manufacturer's instructions.[1]
-
Compound Dilution: Create a serial dilution of the test compound (e.g., this compound) and control inhibitors (Moclobemide for MAO-A, Selegiline for MAO-B) in the appropriate buffer.
-
Enzyme Reaction: In a 96-well plate, add the MAO-A or MAO-B enzyme to each well, followed by the test compounds at various concentrations.
-
Substrate Addition: Initiate the reaction by adding the MAO-Glo™ substrate to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[1]
-
Detection: Add the Luciferin Detection Reagent to stop the reaction and initiate the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Experimental Workflow for MAO Inhibition Assay
References
- 1. promega.com [promega.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Short-lasting and reversible inhibition of monoamine oxidase-A by moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 13. MAO-Glo™ Assay Systems [worldwide.promega.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of responsible laboratory practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 57196-62-0), grounded in established safety principles and regulatory standards.
Hazard Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste stream designation. This compound is a drug intermediate whose hazard profile necessitates careful handling.[1]
The primary risks associated with this compound are categorized by its GHS Hazard and Precautionary Statements. These classifications are not arbitrary; they are based on toxicological and environmental impact data that dictate its handling and disposal requirements.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description | Implication for Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | Prevents sewer disposal; mandates containment to avoid ingestion by personnel or release into the environment. |
| Hazardous to the Aquatic Environment, Chronic | H411 | Toxic to aquatic life with long lasting effects. | Strictly prohibits drain disposal to protect aquatic ecosystems. Waste must be managed to prevent environmental release. |
| Combustible Solid | Storage Class 11 | The material is a solid that can burn. | Requires storage away from ignition sources and strong oxidizing agents. |
Source: Synthesized from Sigma-Aldrich Safety Data Sheet.
The hydrochloride salt form indicates it is the salt of a secondary amine.[2] This chemical characteristic implies it will react with strong bases to liberate the free amine and with strong acids. Such incompatibilities are a critical consideration for waste segregation to prevent dangerous reactions within a waste container.[3][4]
Regulatory Framework: Adherence to Compliance
The disposal of laboratory chemicals is governed by a multi-layered regulatory framework, primarily established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Laboratories are classified as hazardous waste generators, and their responsibilities depend on the volume of waste produced (e.g., Very Small, Small, or Large Quantity Generators).[7]
Regardless of generator status, the core principle is the same: hazardous waste must be managed from "cradle to grave." For this compound, this means it must be collected, stored, and transferred to a licensed facility for disposal.[8][9][10]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE) and Preparation
The principle of causality here is simple: prevent exposure. Before handling the waste material, ensure appropriate PPE is worn.
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Dispose of contaminated gloves after use in accordance with good laboratory practices.[12]
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.[11]
-
Work Area: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[12]
Step 2: Waste Segregation and Containerization
The goal of segregation is to prevent dangerous chemical reactions.
-
Designate a Waste Stream: This compound is a non-halogenated organic solid . It must not be mixed with other waste categories such as halogenated solvents, strong acids, strong bases, or oxidizers.[3]
-
Select a Compatible Container: Use a clean, sealable container made of a material that will not react with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum).[3] The container must be in good condition with a secure, screw-top cap.[3]
-
Transfer the Waste: Carefully transfer the solid waste into the designated container. If transferring residual amounts from other containers, use a clean spatula. Avoid creating dust. For small amounts of residue, the original container may be designated as the waste container.
Step 3: Labeling
Proper labeling is a critical EPA requirement that ensures safety and proper handling by all personnel.[7]
-
Label Contents: Affix a hazardous waste label to the container immediately.
-
Required Information: The label must clearly state:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA) prior to pickup.[3][7]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Storage Conditions: Keep the container tightly closed except when adding waste.[8] Store in a cool, dry, well-ventilated area away from incompatible materials, heat, and sources of ignition.[9]
Step 5: Final Disposal
The ultimate disposal of this chemical must be handled by professionals.
-
Engage a Licensed Service: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[10][12]
-
Prohibited Actions:
-
DO NOT dispose of this chemical down the drain.[3][14] Its toxicity to aquatic life makes this a serious environmental violation.
-
DO NOT mix with other waste streams unless explicitly instructed to do so by your EH&S department.
-
DO NOT attempt to neutralize or chemically treat the waste in the lab. This can create unknown hazards and is a regulated activity.
-
Spill Management Protocol
In the event of a spill, the immediate priority is to contain the material and prevent exposure.
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Ensure Proper PPE: Don the appropriate PPE as described in Section 3, Step 1.
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[8][9] Avoid creating dust. For larger spills, you may cover with an inert absorbent material like sand or vermiculite before sweeping.[10]
-
Decontamination: Clean the spill area with soap and water.
-
Dispose of Materials: All contaminated cleaning materials (gloves, wipes, absorbent) must be placed in the hazardous waste container along with the spilled chemical.[12]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 5. epa.gov [epa.gov]
- 6. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. angenechemical.com [angenechemical.com]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Welcome to your comprehensive guide on the safe handling of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. As a crucial intermediate in the synthesis of various active compounds, understanding its properties and associated hazards is paramount to ensuring a safe and productive research environment.[1] This guide is designed to provide you with the essential, immediate safety and logistical information needed for its proficient handling, from receipt to disposal.
Hazard Identification and Risk Assessment
This compound is a solid, appearing as a white to off-white or slightly yellow powder.[1] While its toxicological properties have not been fully investigated, it is classified with several hazards that demand careful attention.[2][3]
Globally Harmonized System (GHS) Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[4][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][6] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5][7][6] |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[5][7][6] |
| Hazardous to the aquatic environment, chronic hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
This table summarizes the primary hazards associated with this compound based on available safety data sheets.
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][3] Therefore, our safety protocols are designed to mitigate these risks at every step.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Goggles provide a seal against dust and splashes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a significant splash risk.[2][8] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Always inspect gloves for tears or punctures before use. Double-gloving is recommended for enhanced protection. Do not use latex gloves due to potential allergies and uncertain chemical resistance.[8][9] |
| Body | Laboratory coat | A lab coat protects your skin and personal clothing from contamination. Ensure it is fully buttoned. |
| Respiratory | NIOSH/MSHA approved respirator | A respirator is necessary if working outside of a certified chemical fume hood or if dust generation is likely.[2][10] The specific cartridge type should be selected based on a formal risk assessment. |
Engineering Controls: Creating a Safe Workspace
Your work environment is a critical component of your safety. The following engineering controls are essential:
-
Chemical Fume Hood: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood.[2] This is the most effective way to control inhalation exposure.
-
Ventilation: Ensure your laboratory has adequate general ventilation to keep airborne concentrations low.[2][10]
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any area where this chemical is handled.[2][3]
Step-by-Step Handling Procedures
The following workflow is designed to minimize exposure and ensure safe handling from the moment you receive the compound until it is ready for disposal.
Caption: A typical workflow for handling this compound.
Receiving and Storage
-
Upon Receipt: Visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7] Keep it away from incompatible materials such as strong oxidizing agents.[11] The recommended storage temperature may be as low as -20°C for long-term stability.[1]
Weighing and Aliquoting
-
Preparation: Don all required PPE before entering the designated handling area.
-
Work Area: Perform all weighing and aliquoting inside a chemical fume hood to minimize dust inhalation.
-
Static Control: Use anti-static tools and techniques to prevent dispersal of the fine powder.
-
Containment: Weigh the compound on a disposable weighing paper or in a tared container to prevent contamination of the balance.
-
Cleaning: Immediately clean any spills within the fume hood using appropriate methods (see Section 5).
Solution Preparation
-
Solvent Addition: Slowly add the solvent to the solid to minimize aerosol generation.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid vigorous shaking that could cause splashing.
-
Container Sealing: Once dissolved, securely cap the container.
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial.
Caption: Emergency response workflow for a chemical spill.
-
Small Spills: For minor spills contained within a fume hood, use an inert absorbent material to clean up the spill. Place the contaminated material into a sealed, labeled hazardous waste container.
-
Large Spills: In the event of a large spill, evacuate the area immediately and notify your institution's environmental health and safety (EHS) department.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
-
Waste Disposal
Proper disposal is a critical final step to ensure environmental and personal safety.
-
Waste Categorization: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Collect all hazardous waste in clearly labeled, sealed containers.
-
Disposal Protocol: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[7][11]
By adhering to these guidelines, you can confidently and safely handle this compound in your research endeavors. Always prioritize safety and consult your institution's specific safety protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | C10H13NO | CID 39356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. echemi.com [echemi.com]
- 8. corporate.dow.com [corporate.dow.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. msds.nipissingu.ca [msds.nipissingu.ca]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
